Product packaging for 2-Benzoylthiophene(Cat. No.:CAS No. 135-00-2)

2-Benzoylthiophene

Cat. No.: B1677651
CAS No.: 135-00-2
M. Wt: 188.25 g/mol
InChI Key: DWYFUJJWTRPARQ-UHFFFAOYSA-N
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Description

Phenyl 2-thienyl ketone is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8OS B1677651 2-Benzoylthiophene CAS No. 135-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(thiophen-2-yl)methanone
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InChI

InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DWYFUJJWTRPARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30159191
Record name Phenyl 2-thienyl ketone
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Molecular Weight

188.25 g/mol
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CAS No.

135-00-2
Record name 2-Benzoylthiophene
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Record name Phenyl 2-thienyl ketone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Benzoylthiophene: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzoylthiophene, a key building block in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, and a detailed protocol for its synthesis.

Chemical Structure and Identification

This compound is an aromatic ketone consisting of a thiophene ring substituted at the 2-position with a benzoyl group.[1]

IdentifierValue
IUPAC Name phenyl(thiophen-2-yl)methanone
Synonyms Phenyl 2-thienyl ketone, 2-Thienyl phenyl ketone[1]
CAS Number 135-00-2
Molecular Formula C₁₁H₈OS
Molecular Weight 188.25 g/mol
SMILES C1=CC=C(C=C1)C(=O)C2=CC=CS2[1]
InChI Key DWYFUJJWTRPARQ-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a yellow to light brown crystalline solid at room temperature.[1][2] It is stable under normal conditions but may react with strong oxidizing agents.[3]

PropertyValueSource
Appearance Light yellow to amber to dark green crystalline powder[2][4]
Melting Point 55-58 °C[2][4][5]
Boiling Point 300 °C[2][4][5]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[1]
Flash Point ~137 °C[3]
Density (estimate) 1.2061 g/cm³[4]
Refractive Index (estimate) 1.6181[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.88d6.92HH-ortho (Benzoyl)
7.73d4.61HH-5 (Thiophene)
7.66-7.65m-1HH-3 (Thiophene)
7.60t7.31HH-para (Benzoyl)
7.50t7.82HH-meta (Benzoyl)
7.18-7.16m-1HH-4 (Thiophene)

¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
188.2C=O (Carbonyl)
143.6C-2 (Thiophene)
138.1C-ipso (Benzoyl)
134.7C-5 (Thiophene)
134.1C-3 (Thiophene)
132.2C-para (Benzoyl)
129.1C-ortho (Benzoyl)
128.3C-meta (Benzoyl)
127.9C-4 (Thiophene)
Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis ensures data consistency.

  • Sample Preparation :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • For ¹³C NMR, dissolve 20-50 mg of the compound in the same amount of solvent.

    • Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.

  • Instrumentation and Acquisition :

    • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR : A standard single-pulse experiment is used with chemical shifts referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • ¹³C NMR : A proton-decoupled pulse sequence is employed with chemical shifts referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Synthesis of this compound

The most common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with benzoyl chloride using a Lewis acid catalyst. This reaction proceeds via electrophilic aromatic substitution, with a preference for acylation at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich thiophene ring.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products Thiophene Thiophene SigmaComplex Sigma Complex (Cationic Intermediate) Thiophene->SigmaComplex + Acylium Ion Thiophene->SigmaComplex BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product - H⁺ Product->Product HCl HCl RegenCatalyst Regenerated AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

  • Reaction Setup :

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add thiophene (0.1 mol, 8.4 g) and a suitable solvent such as dichloromethane or carbon disulfide.

    • Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition :

    • Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (0.11 mol, 14.7 g), to the stirred solution.

  • Acylating Agent Addition :

    • Add benzoyl chloride (0.1 mol, 14.1 g) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction :

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up :

    • Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Purification :

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure this compound.

Synthesis_Workflow Setup Reaction Setup (Thiophene, Solvent, 0-5 °C) Catalyst Catalyst Addition (Anhydrous AlCl₃) Setup->Catalyst Acylation Acylating Agent Addition (Benzoyl Chloride) Catalyst->Acylation Reaction Reaction at Room Temperature (2-4 hours) Acylation->Reaction Workup Work-up (Ice/HCl, Extraction, Washes) Reaction->Workup Purification Purification (Drying, Solvent Removal, Recrystallization/Distillation) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Applications

This compound is a versatile intermediate with applications in several fields:

  • Pharmaceuticals : The thiophene nucleus is a privileged scaffold in medicinal chemistry. This compound serves as a precursor for the synthesis of various biologically active molecules with potential therapeutic applications.[2]

  • Organic Synthesis : It is a valuable building block for the creation of more complex molecules due to the reactivity of both the thiophene ring and the carbonyl group.[2]

  • Materials Science : Its photochemical properties make it suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent dyes.[2]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of the electron-rich thiophene ring and the electrophilic carbonyl group.

  • Electrophilic Aromatic Substitution : The thiophene ring can undergo further electrophilic substitution reactions, with the position of substitution influenced by the directing effects of the benzoyl group.

  • Carbonyl Group Reactions : The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine.

  • Photochemical Reactions : this compound exhibits interesting photochemical properties, including photocycloaddition reactions.[1]

This guide provides foundational knowledge for researchers working with this compound. For specific applications, further investigation into its reactivity and handling is recommended.

References

Physical and chemical properties of 2-Benzoylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Benzoylthiophene, a versatile heterocyclic ketone. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental protocols, and visualizations to support their work.

Core Physical and Chemical Properties

This compound, with the CAS number 135-00-2, is an organic compound featuring a thiophene ring substituted with a benzoyl group at the second position.[1] This structure imparts a unique combination of aromatic character and reactivity, making it a valuable intermediate in various chemical syntheses.[2]

Physical Properties

This compound typically appears as a solid, with its color ranging from light yellow to amber or dark green, often in a crystalline powder form.[2][3] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1][4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[3][4] For storage, it is recommended to keep it in a cool, dry, and dark place under an inert atmosphere.[3][4]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₈OS[1][2]
Molecular Weight188.25 g/mol [3][5]
Melting Point53-60 °C[6]
Boiling Point300 °C[2][3]
Flash Point124-126°C/0.5mm[3][7]
AppearanceLight yellow to amber to dark green crystalline powder[2]
SolubilitySoluble in ethanol, acetone; sparingly soluble in water[1][4]
Chemical Identity

Table 2: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number135-00-2[1][5]
IUPAC NamePhenyl(thiophen-2-yl)methanone[6][8]
InChIInChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H[1][5]
InChIKeyDWYFUJJWTRPARQ-UHFFFAOYSA-N[1][5]
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CS2[1][8]
SynonymsPhenyl 2-thienyl ketone, 2-Thienyl phenyl ketone[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peak is due to the carbonyl (C=O) stretching vibration. The spectrum also shows peaks related to the aromatic C-H and C=C stretching of both the benzene and thiophene rings.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The ¹H NMR spectrum will show distinct signals for the protons on the thiophene and benzene rings. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon and the carbons of the two aromatic rings.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 188. Fragmentation patterns can provide further structural information, often involving the loss of the phenyl or thienyl groups.[8][10]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is influenced by the interplay between the electron-rich thiophene ring and the electron-withdrawing benzoyl group.[11]

Reactivity

The carbonyl group in this compound can undergo typical ketone reactions. It is also involved in photochemical reactions, such as photocycloaddition with olefins.[12][13] The thiophene ring can participate in electrophilic substitution reactions, although the benzoyl group deactivates the ring towards this type of reaction.[11]

Synthesis

A common method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with benzoyl chloride.

This protocol describes a palladium-catalyzed Stille cross-coupling reaction.[14]

Materials:

  • Arylboronic acid

  • Tributyltin methoxide

  • Chloroform

  • Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)

  • Tri(2-furyl)phosphine

  • Aroyl chloride (e.g., Benzoyl chloride)

  • Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Arylboronic acid (1 mmol) is reacted with tributyltin methoxide (1 mmol) at 100°C for 1 hour under solvent-free conditions.

  • The reaction mixture is cooled to room temperature, and chloroform (4 mL) is added.

  • Either Pd(OAc)₂ (0.01 mmol) or PdCl₂ (0.01 mmol) and tri(2-furyl)phosphine (0.02 mmol) are added under an argon atmosphere.

  • Aroyl chloride (1 mmol) is added at room temperature.

  • The resulting mixture is heated to 60°C with stirring for 2 hours.

  • The reaction mixture is filtered through a Celite pad, and the solvent is removed under reduced pressure.

  • THF (5 mL) and 3 M NaOH (1 mL) are added to the residue, and the mixture is stirred for 30 minutes at room temperature.

  • The mixture is diluted with water (4 mL), and the aqueous phase is extracted with EtOAc (3 x 5 mL).

  • The combined organic layers are washed with brine (5 mL), dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the pure diaryl ketone.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Stille Coupling cluster_workup Workup cluster_purification Purification Arylboronic_acid Arylboronic acid Reaction_Vessel Reaction at 100°C (1h) Arylboronic_acid->Reaction_Vessel Tributyltin_methoxide Tributyltin methoxide Tributyltin_methoxide->Reaction_Vessel Addition Addition of Chloroform, Pd catalyst, Phosphine ligand, and Aroyl chloride Reaction_Vessel->Addition Heating Heating at 60°C (2h) Addition->Heating Filtration Filtration through Celite Heating->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Hydrolysis Hydrolysis with THF and NaOH Solvent_Removal->Hydrolysis Extraction Extraction with EtOAc Hydrolysis->Extraction Drying Drying over Na2SO4 Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis for the creation of more complex molecules.[2] Its derivatives have shown potential in various applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active molecules, with some derivatives being investigated as potential therapeutic agents, such as microtubule inhibitors for cancer therapy.[2][15]

  • Material Science: The photochemical properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.[2]

  • Agrochemicals and Dyes: It is a valuable intermediate in the production of agrochemicals and dyes.[2]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic data, reactivity, and synthetic methodologies. The information presented herein is intended to support researchers and developers in leveraging the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 2-Benzoylthiophene (CAS 135-00-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzoylthiophene, a versatile heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its role as a scaffold in drug discovery, particularly in the development of novel anticancer agents.

Chemical and Physical Properties

This compound, also known as phenyl(thiophen-2-yl)methanone, is a yellow to light brown solid.[1] Its structure, featuring a thiophene ring linked to a benzoyl group, imparts unique chemical reactivity and biological activity.[1][2] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 135-00-2
Molecular Formula C₁₁H₈OS
Molecular Weight 188.25 g/mol
Melting Point 56-58 °C
Boiling Point 300 °C
Appearance Yellow to light brown solid[1]
Solubility Soluble in ethanol, acetone; less soluble in water[1]
InChI Key DWYFUJJWTRPARQ-UHFFFAOYSA-N
SMILES O=C(c1ccccc1)c2cccs2

Synonyms: Phenyl 2-thienyl ketone, (Phenyl 2-thienyl ketone), 2-Thienyl phenyl ketone, Methanone, phenyl-2-thienyl-.[1][3]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) in ppmReference(s)
1H NMR 7.03 (dd, J = 4.9, 3.8 Hz, 2H), 7.52 (dd, J = 4.9, 1.1 Hz, 2H), 7.58-7.70 (m, 2H)[4]
13C NMR 127.41, 130.92, 132.59, 144.08, 192.06[4]

Table 3: Key Infrared (IR) Absorption Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupReference(s)
~3100-3000Aromatic C-H stretch[4]
~1647Carbonyl (C=O) stretch[4]
~1411Aromatic C=C stretch[4]

Table 4: Major Mass Spectrometry (MS) Fragments for this compound

m/zIonReference(s)
188[M]⁺ (Molecular ion)[3]
111[C₄H₃S-CO]⁺[3]
105[C₆H₅-CO]⁺[3]

Synthesis of this compound

The most common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with benzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Thiophene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., stannic chloride)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: Add benzoyl chloride dropwise to the stirred suspension.

  • Addition of Thiophene: To this mixture, add a solution of thiophene in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench it by the slow, careful addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

G A Reaction Setup: Suspend AlCl3 in anhydrous DCM under N2 B Cool to 0 °C in an ice bath A->B C Add benzoyl chloride dropwise B->C D Add thiophene solution dropwise C->D E Stir at room temperature for several hours D->E F Quench with ice and dilute HCl E->F G Extract with DCM F->G H Wash with dilute HCl, H2O, NaHCO3, and brine G->H I Dry over MgSO4 and concentrate H->I J Purify by column chromatography or recrystallization I->J K This compound J->K

A generalized workflow for the Friedel-Crafts acylation of thiophene.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[5][6] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and kinase-inhibiting agents.[7][8][9][10]

Microtubule Inhibition

A significant area of research has focused on this compound derivatives as potent inhibitors of tubulin polymerization.[11][12] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.[11] This interference with the microtubule network leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[11][12]

A notable example is the 5-arylalkynyl-2-benzoyl thiophene derivative, PST-3, which has demonstrated broad-spectrum cytotoxicity against various cancer cell lines with a favorable safety profile.[11]

G A This compound Derivative (e.g., PST-3) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Cell Cycle Arrest D->E F Apoptosis Induction E->F G Inhibition of Cyclin B1/cdc2 Kinase Activity E->G leads to H Activation of Caspase-3 F->H via I Cell Death H->I

Signaling pathway of this compound derivatives as microtubule inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a general method to assess the inhibitory effect of this compound derivatives on tubulin polymerization.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., PEM buffer)

  • Guanosine triphosphate (GTP)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (solvent vehicle)

  • Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

Procedure:

  • Preparation: Prepare solutions of the test compound, positive control, and negative control in the polymerization buffer.

  • Reaction Mixture: In a cuvette, combine the polymerization buffer, GTP, and tubulin.

  • Incubation: Incubate the mixture at 37 °C to initiate tubulin polymerization.

  • Addition of Compounds: Add the test compound, positive control, or negative control to the respective cuvettes.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37 °C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time for each condition. The inhibition of tubulin polymerization by the test compound can be quantified by comparing the rate and extent of polymerization to the negative control. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) can be calculated.[11]

Other Therapeutic Applications

Beyond microtubule inhibition, this compound derivatives have been explored as:

  • Kinase Inhibitors: Certain benzothiophene derivatives have shown inhibitory activity against various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][9][13]

  • Anti-inflammatory Agents: The thiophene scaffold is present in known anti-inflammatory drugs.[10] Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways.[7][14]

Safety and Handling

This compound is a combustible solid and should be handled with appropriate personal protective equipment, including eye shields and gloves. It should be stored in a well-ventilated place, away from heat and strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Technical Guide to Phenyl(thiophen-2-yl)methanone (2-Benzoylthiophene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Benzoylthiophene, a key heterocyclic ketone. Its formal IUPAC name is phenyl(thiophen-2-yl)methanone. This guide details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications in medicinal chemistry and materials science. Particular emphasis is placed on its role as a versatile scaffold in the development of novel therapeutic agents, supported by experimental data and workflow visualizations.

Nomenclature and Chemical Identity

This compound is an aromatic ketone featuring a thiophene ring substituted at the second position with a benzoyl group.[1] This structure imparts unique photochemical and electronic properties, making it a valuable intermediate in organic synthesis.[1][2]

  • IUPAC Name: phenyl(thiophen-2-yl)methanone[3][4][5]

  • Common Synonyms: this compound, Phenyl 2-thienyl ketone[1][4][6]

  • CAS Number: 135-00-2[3]

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, reflecting its solid, aromatic nature. It is generally stable but incompatible with strong oxidizing agents.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₈OS[1][2]
Molecular Weight 188.25 g/mol [9]
Appearance Yellow to light brown crystalline solid/powder[1][2][8]
Melting Point 56-58 °C[7][10]
Boiling Point 300 °C (at 760 mmHg)[2][7]
Solubility Soluble in ethanol, acetone, chloroform; sparingly soluble in water[1][8][10]
LogP 2.970[10]

Table 2: Spectroscopic Data for this compound

SpectroscopyData HighlightsReference
¹H NMR (400 MHz, CDCl₃): δ 7.88-7.85 (m, 2H), 7.74-7.71 (m, 1H), 7.66-7.64 (m, 1H), 7.60 (t, J = 7.4 Hz, 2H), 7.52-7.47 (m, 2H), 7.20-7.17 (m, 1H).[10]
¹³C NMR Spectra available from spectral databases.[3][11]
IR Spectroscopy Spectra available from spectral databases (FTIR, ATR-IR).[3][11]
Mass Spectrometry Spectra available from NIST Mass Spectrometry Data Center.[3]

Synthesis and Experimental Protocols

This compound is commonly synthesized via Friedel-Crafts acylation of thiophene using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.[7] An alternative modern method involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a Stille-type coupling reaction for the synthesis of diaryl ketones.

Materials:

  • Arylboronic acid (1 mmol)

  • Tributyltin methoxide (1 mmol, 0.321 g)

  • Chloroform (4 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.0022 g) or Palladium(II) chloride (PdCl₂, 0.01 mmol, 0.0017 g)

  • Tri(2-furyl)phosphine (0.02 mmol, 0.0046 g)

  • 2-Thiophenecarbonyl chloride (1 mmol)

  • Tetrahydrofuran (THF, 5 mL)

  • 3 M Sodium Hydroxide (NaOH, 1 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Combine arylboronic acid (1 mmol) and tributyltin methoxide (1 mmol) and heat at 100°C for 1 hour under solvent-free conditions.

  • Cool the mixture to room temperature and add chloroform (4 mL).

  • Under an argon stream, add the palladium catalyst (Pd(OAc)₂ or PdCl₂) and tri(2-furyl)phosphine.

  • Add the aroyl chloride (in this case, 2-thiophenecarbonyl chloride, 1 mmol) at room temperature.

  • Heat the resulting mixture with stirring at 60°C for 2 hours.

  • Filter the reaction mixture through a Celite pad and remove the solvent under reduced pressure.

  • To the residue, add THF (5 mL) and 3 M NaOH (1 mL). Stir for 30 minutes at room temperature.

  • Dilute the mixture with water (4 mL) and extract the aqueous phase with EtOAc (3 x 5 mL).

  • Wash the combined organic layers with brine (5 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure this compound.[12]

G cluster_prep Stannane Preparation cluster_coupling Palladium-Catalyzed Coupling cluster_workup Workup & Purification A Arylboronic Acid + Tributyltin Methoxide B Heat (100°C, 1h) A->B Solvent-free C Add Chloroform B->C D Add Pd Catalyst & Ligand (Argon) C->D E Add 2-Thiophenecarbonyl Chloride D->E F Heat (60°C, 2h) E->F G Filter through Celite F->G H Hydrolysis (THF, NaOH) G->H I Aqueous Extraction (EtOAc) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Applications in Drug Development

The thiophene nucleus is a prominent scaffold in medicinal chemistry, present in numerous marketed drugs.[13][14] this compound serves as a crucial building block for creating more complex molecules with potential therapeutic value.[2][15] Its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13][14][16]

Case Study: A Microtubule Inhibitor for Cancer Therapy

A notable application is in the development of anticancer agents. A derivative, 5-arylalkynyl-2-benzoyl thiophene (PST-3), has been identified as a novel microtubule inhibitor that binds to the colchicine-binding site on tubulin.[17]

  • Mechanism: By binding to tubulin, the compound disrupts the polymerization of microtubules. This interference with microtubule dynamics is critical as microtubules form the mitotic spindle required for cell division.[17]

  • Effect: Disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, which subsequently induces apoptosis (programmed cell death) in cancer cells.[17]

  • Significance: The compound demonstrated potent anticancer activity both in vitro across various cancer cell lines and in vivo in xenograft models. Importantly, it exhibited this antitumor effect without the significant neurotoxicity that plagues many other microtubule-targeting drugs.[17]

This highlights the potential of the this compound scaffold in designing next-generation chemotherapeutics with improved safety profiles.

G A This compound Derivative (PST-3) B Binds to Colchicine Site on Tubulin A->B Targets C Inhibition of Microtubule Polymerization B->C Leads to D Disruption of Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M Phase) D->E Causes F Induction of Apoptosis E->F Triggers G Inhibition of Cancer Cell Proliferation F->G Results in

Caption: Simplified signaling pathway for a this compound-based microtubule inhibitor.

Conclusion

Phenyl(thiophen-2-yl)methanone is a foundational chemical entity with well-defined properties and versatile reactivity. Its significance extends from fundamental organic synthesis to the forefront of drug discovery, where its scaffold is being actively exploited to develop novel therapeutics, particularly in oncology. The continued exploration of its derivatives promises to yield new compounds with potent biological activities and improved pharmacological profiles.

References

Spectroscopic Data of 2-Benzoylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzoylthiophene (phenyl(thiophen-2-yl)methanone), a key heterocyclic ketone with applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.88d6.92HH-2', H-6' (Benzoyl)
7.73d4.61HH-5 (Thiophene)
7.66-7.65m-1HH-3 (Thiophene)
7.60t7.31HH-4' (Benzoyl)
7.50t7.82HH-3', H-5' (Benzoyl)
7.18-7.16m-1HH-4 (Thiophene)

Data sourced from publicly available datasets.[1]

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
188.2C=O (Ketone)
143.6C-2 (Thiophene)
138.1C-1' (Benzoyl)
134.7C-5 (Thiophene)
134.1C-3 (Thiophene)
132.2C-4' (Benzoyl)
129.1C-2', C-6' (Benzoyl)
128.3C-3', C-5' (Benzoyl)
127.9C-4 (Thiophene)

Data sourced from publicly available datasets.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100-3000MediumAromatic C-H Stretch (Benzoyl & Thiophene)
~1630-1650StrongC=O Stretch (Ketone, conjugated)
~1580, ~1450Medium-StrongC=C Stretch (Aromatic Rings)
~1420MediumThiophene Ring Stretch
~1280StrongC-C(=O)-C Stretch and Bend
~850StrongC-H Out-of-plane Bending (2-substituted thiophene)
~700StrongC-H Out-of-plane Bending (Monosubstituted benzene)

Peak positions are characteristic for 2-aroylthiophenes and may vary slightly based on the specific experimental conditions.[2]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺189.0369189.0371

Data corresponds to the protonated molecule.[1]

Table 5: Major Fragment Ions in the Electron Ionization (EI) Mass Spectrum of this compound

m/zProposed Fragment Ion
188[C₁₁H₈OS]⁺˙ (Molecular Ion)
111[C₄H₃S-C=O]⁺ (Thienoyl cation)
105[C₆H₅-C=O]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

The fragmentation is dominated by α-cleavage at the carbonyl group.[1][3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • A 400 MHz NMR spectrometer is utilized for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16-32 scans. A standard pulse program is used with a spectral width of approximately 0-10 ppm.

  • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required. The spectral width is set to approximately 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method: A small amount of this compound (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

  • An FTIR spectrometer is used to record the spectrum.

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

  • The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • For High-Resolution Mass Spectrometry (HRMS), the sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer via direct infusion or liquid chromatography.

  • For Electron Ionization (EI) Mass Spectrometry, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation and Data Acquisition:

  • HRMS: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is used. The instrument is operated in positive ion mode to detect [M+H]⁺.

  • EI-MS: The sample is ionized using a standard 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Synthesis Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS, EI-MS) Synthesis->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Formula Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

References

Synthesis of 2-Benzoylthiophene from thiophene and benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-benzoylthiophene from thiophene and benzoyl chloride. The primary focus of this document is the Friedel-Crafts acylation reaction, a fundamental and widely utilized method for the preparation of aryl ketones. This guide will delve into the reaction mechanism, compare various catalytic systems, and provide detailed experimental protocols for the synthesis of this important chemical intermediate.

Introduction

This compound is a key structural motif found in numerous biologically active compounds and functional materials. Its synthesis is a critical step in the development of various pharmaceuticals and agrochemicals. The most common and direct route to this compound is the Friedel-Crafts acylation of thiophene with benzoyl chloride. This electrophilic aromatic substitution reaction involves the introduction of a benzoyl group onto the thiophene ring, preferentially at the 2-position due to the electronic properties of the heterocyclic ring. The choice of catalyst for this transformation is crucial and significantly influences the reaction's efficiency, selectivity, and environmental impact.

Catalytic Systems for the Benzoylation of Thiophene

The Friedel-Crafts acylation of thiophene can be catalyzed by a variety of Lewis and Brønsted acids. The selection of an appropriate catalyst is dependent on factors such as desired yield, reaction conditions, cost, and environmental considerations.

Traditional Lewis Acid Catalysts

Anhydrous aluminum chloride (AlCl₃) and stannic chloride (SnCl₄) are the most traditional and widely used Lewis acid catalysts for this reaction. They are highly effective in activating the benzoyl chloride, leading to the formation of the acylium ion necessary for the electrophilic attack on the thiophene ring. However, these catalysts suffer from several drawbacks, including their moisture sensitivity, the need for stoichiometric amounts, and the generation of significant acidic waste during workup.

Solid Acid Catalysts

In recent years, solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5, and modified C25), have emerged as more environmentally benign alternatives to traditional Lewis acids.[1] These materials offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced waste generation.[1] While much of the literature focuses on acetylation with acetic anhydride, these catalysts have shown high activity and selectivity in acylation reactions of thiophene.[1]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the acylation of thiophene using different catalytic systems. It is important to note that while the primary focus of this guide is benzoylation, much of the detailed comparative data available in the literature pertains to acetylation. The data for acetylation is included to provide a comparative perspective on catalyst performance.

Catalyst SystemCatalystAcylating AgentThiophene Conversion (%)Product Yield (%)Reaction Conditions
Lewis AcidAnhydrous AlCl₃Benzoyl ChlorideNot SpecifiedNot SpecifiedTraditional method
Lewis AcidEtAlCl₂Succinyl Chloride-990°C, 2h
Solid AcidHβ ZeoliteAcetic Anhydride~9998.660°C, 2h
Solid AcidModified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h
Palladium-CatalyzedPdCl₂ / tri(2-furyl)phosphineBenzoyl Chloride-8560°C, 2h

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The experimental workflow involves the reaction setup, execution, workup, and purification of the final product.

ReactionMechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Formation BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion Complex BenzoylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ Product This compound ProductComplex->Product + H₂O (Workup)

Caption: Reaction mechanism of the Friedel-Crafts acylation of thiophene.

ExperimentalWorkflow start Start reaction_setup Reaction Setup (Thiophene, Benzoyl Chloride, Catalyst, Solvent) start->reaction_setup reaction Reaction (Stirring, Temperature Control) reaction_setup->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product This compound purification->product

Caption: Generalized experimental workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using different catalytic systems. These protocols are adapted from established literature procedures.

Protocol 1: Synthesis using Anhydrous Aluminum Chloride (AlCl₃)

This protocol describes the traditional Friedel-Crafts acylation of thiophene using anhydrous aluminum chloride.

Materials:

  • Thiophene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Addition of Benzoyl Chloride: Cool the suspension in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Addition of Thiophene: To the resulting mixture, add a solution of thiophene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from the acylation of thiophene with acetic anhydride and can be modified for benzoylation.[1]

Materials:

  • Thiophene

  • Benzoyl chloride

  • Hβ Zeolite catalyst (calcined)

  • Solvent (e.g., dry toluene or solvent-free)

Procedure:

  • Catalyst Activation: Activate the Hβ zeolite catalyst by calcining at 550°C for 4 hours to remove adsorbed water.[1]

  • Reaction Setup: In a round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (1.0 equivalent), benzoyl chloride (1.0-1.2 equivalents), and the activated Hβ zeolite catalyst.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 80-120°C) and stir magnetically. Monitor the reaction by GC or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: Recover the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Purification: The liquid product in the filtrate can be purified by vacuum distillation.

Conclusion

The synthesis of this compound from thiophene and benzoyl chloride is a robust and versatile reaction, with the Friedel-Crafts acylation being the most prominent synthetic route. While traditional Lewis acids like aluminum chloride are effective, they present environmental and handling challenges. The development of solid acid catalysts, such as zeolites, offers a promising green alternative with high efficiency and reusability. The choice of the catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. This guide provides the necessary technical information for researchers and professionals to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to Benzoylthiophene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylthiophene derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiophene ring bearing a benzoyl group, has garnered significant interest due to its structural versatility and its ability to interact with various biological targets.[1] The core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of benzoylthiophene derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this promising area.

Synthetic Methodologies

The synthesis of benzoylthiophene derivatives can be achieved through several strategic routes. A common approach involves the Friedel-Crafts acylation of a pre-existing thiophene or benzothiophene core. Alternatively, cyclization strategies starting from appropriately substituted aromatic precursors are widely employed.

General Synthesis of 2-Benzoylthiophene Derivatives

A prevalent method for the synthesis of 2-benzoylthiophenes involves the Friedel-Crafts reaction of a thiophene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as tin(IV) chloride.

Experimental Protocol: Synthesis of 5-Benzoyl-2-bromothiophene [2]

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromothiophene (9.7 mL, 0.1 mole), benzoyl chloride (11.6 mL, 0.1 mole), and 100 mL of methylene chloride.

  • Catalyst Addition: To the stirred solution, add tin(IV) chloride (11.5 mL, 0.1 mole).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: After cooling the reaction mixture to room temperature, add 65 mL of water and stir the two-phase system for 20 minutes. Add 165 mL of ether, separate the organic phase, and wash it with 20 mL of 1 N sodium hydroxide, followed by two washes with 20 mL of water.

  • Isolation and Purification: Concentrate the organic phase to an oil (approximately 20.8 g), which crystallizes on standing. Melt the crude product by warming with 25 mL of hexane and then cool to yield purified crystalline 5-benzoyl-2-bromothiophene (16.5 g).

Synthesis of 2-Benzoyl-3-substituted-benzo[b]thiophenes

The synthesis of more complex, substituted benzoylthiophenes often involves multi-step sequences, including cyclization reactions.

Experimental Protocol: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes [3]

  • Reaction Setup: To a solution of the appropriate 2-mercaptobenzonitrile (1 mmol) in 15 mL of dry acetone, add 2-bromo-1-(3,4,5-trimethoxyphenyl)-ethanone (289 mg, 1 mmol) and anhydrous potassium carbonate (276 mg, 2 mmol) with stirring.

  • Reaction: Reflux the reaction mixture for 18 hours.

  • Work-up: After cooling, evaporate the solvent. Dissolve the residue in a mixture of dichloromethane (15 mL) and water (5 mL).

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purification: Purify the resulting residue by flash column chromatography to obtain the desired 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivative.

Anticancer Activity

Benzoylthiophene derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[4] A significant portion of these compounds exert their anticancer activity through the inhibition of tubulin polymerization, a critical process for cell division.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[5] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Several benzoylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[5]

cluster_0 Cell Division (Mitosis) Benzoylthiophene_Derivative Benzoylthiophene_Derivative Tubulin_Heterodimers Tubulin_Heterodimers Benzoylthiophene_Derivative->Tubulin_Heterodimers Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Benzoylthiophene_Derivative->Microtubule_Polymerization Inhibits Tubulin_Heterodimers->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis

Mechanism of tubulin polymerization inhibition.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected benzoylthiophene derivatives against various human cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
PST-3 2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiopheneBT549 (Breast)15.42[5]
MDA-MB-468 (Breast)16.33[5]
A549 (Lung)76.84[5]
Compound 5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia cell lines (average)0.01-0.0665[4]
Colon cancer cell lines (average)0.01-0.0665[4]
Compound 6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia cell lines (average)0.0212-0.05[4]
CNS cancer cell lines (average)0.0212-0.05[4]
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay[5]
  • Reagent Preparation: Reconstitute purified tubulin (>99% pure) to 3 mg/mL in G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP, and 5% glycerol).

  • Assay Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.

  • Compound Addition: Add varying concentrations of the test compound (e.g., 0.1 µM–100 µM) to the wells. Include a positive control (e.g., colchicine) and a negative control (0.1% DMSO).

  • Data Acquisition: Monitor microtubule polymerization at 37°C by measuring the light scattering at 340 nm every 60 seconds for one hour using a microplate reader.

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined from the dose-response curves.

In Vivo Efficacy in Xenograft Models

Selected benzoylthiophene derivatives have demonstrated significant antitumor activity in vivo.

Experimental Protocol: Xenograft Tumor Model [5]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-468) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound (e.g., PST-3 at 60 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight of the mice regularly.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (%T/C) to assess the efficacy of the compound.

Antimicrobial Activity

Benzoylthiophene derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for some benzoylthiophene and related derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
Benzoylthiourea derivative 4Staphylococcus aureus HU2516[7]
Thiophene derivative 4Escherichia coli (Col-R)8[8]
Thiophene derivative 5Acinetobacter baumannii (Col-R)16[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[8]
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum), a negative control (broth with inoculum and a standard antibiotic), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

cluster_1 MIC Determination Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Benzoylthiophene Derivative Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results

Workflow for MIC determination.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoylthiophene derivatives has been explored, with some compounds showing promising activity in preclinical models.

Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are often associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds.

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
Thiazolidine-4-one derivative401872.50[9]
1,2,4-Trisubstituted-1H-imidazole 3a--Good activity[10]
1,3,5-triazine derivative 1200496.31[11]

Note: Data for specific benzoylthiophene derivatives in this assay was limited in the reviewed literature.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Preparation: Use male Wistar rats (150-200 g). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR)

The biological activity of benzoylthiophene derivatives is highly dependent on the nature and position of substituents on both the benzoyl and thiophene rings.

  • Anticancer Activity (Tubulin Inhibitors): For 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes, the presence of the 3',4',5'-trimethoxybenzoyl moiety is often crucial for activity.[6] The substitution pattern on the benzo[b]thiophene ring also significantly influences potency, with methoxy groups at the C-4, C-6, or C-7 positions generally leading to enhanced activity.[6]

  • Antimicrobial Activity: The antimicrobial spectrum and potency are influenced by the substituents. For example, in a series of benzoylthiourea derivatives, a 1,2,4-triazole moiety was found to be important for activity against S. aureus.[7]

Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[12] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for cancer therapy.[12] While research on benzoylthiophenes as direct STAT3 inhibitors is emerging, related structures like benzo[b]thiophene 1,1-dioxide derivatives have shown promise.[12]

cluster_2 STAT3 Signaling Pathway Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear_Translocation Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Benzoylthiophene_Derivative Benzoylthiophene_Derivative Benzoylthiophene_Derivative->pSTAT3 Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway.
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

  • Cell Culture and Treatment: Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) and treat with various concentrations of the test compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Conclusion and Future Perspectives

Benzoylthiophene derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability and diverse biological activities make them an attractive scaffold for medicinal chemists. The information and protocols provided in this guide offer a solid foundation for researchers to further explore the potential of this important class of compounds. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and expanding the evaluation of these derivatives in in vivo models of various diseases. The development of more selective and potent benzoylthiophene-based drugs holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

An In-depth Technical Guide to the Photochemical Properties of 2-Benzoylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylthiophene is a heterocyclic aromatic ketone that has garnered significant interest in various scientific fields, including organic synthesis, materials science, and photochemistry. Its unique structure, featuring a benzoyl group attached to a thiophene ring, imparts a range of intriguing photochemical behaviors. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, detailing its synthesis, photophysical characteristics, and photoreactivity. The information is presented with a focus on quantitative data, detailed experimental protocols, and mechanistic visualizations to support advanced research and development.

Synthesis of this compound

This compound can be synthesized through several methods, with the Friedel-Crafts acylation and Stille cross-coupling being two common and effective approaches.

Friedel-Crafts Acylation

This classic method involves the reaction of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from the reaction of benzoyl chloride with AlCl₃, attacks the electron-rich thiophene ring, leading to the formation of this compound.

Stille Cross-Coupling

A more modern approach involves the palladium-catalyzed cross-coupling of an organotin reagent with an acyl chloride. For instance, the reaction of 2-(tributylstannyl)thiophene with benzoyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄, yields this compound. A general procedure involves the reaction of an arylboronic acid with tributyltin methoxide, followed by the addition of a palladium catalyst, tri(2-furyl)phosphine, and the aroyl chloride in chloroform, heated at 60°C.[1]

Photophysical Properties

The photophysical properties of this compound are central to its photochemical behavior. These properties are summarized in the tables below.

UV-Vis Absorption

This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Hexane245, 275, ~380 (weak)Not explicitly found[1]

Note: The absorption at ~380 nm is attributed to the n → π transition of the carbonyl group.*

Luminescence Properties

Upon absorption of light, this compound can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence. However, it is primarily known to emit from its triplet state.

PropertyWavelength (nm)Quantum Yield (Φ)Lifetime (τ)SolventReference
FluorescenceNot typically observed---
Phosphorescence0-0 band near 380 nm in ethanol:methanol (4:1) glass at 77 KNot explicitly foundNot explicitly foundEthanol:methanol (4:1) glass[1]
Triplet State Properties

The triplet state of this compound is crucial to its photoreactivity. Its properties have been investigated using techniques such as laser flash photolysis.

PropertyValueSolventReference
Triplet-Triplet Absorption (λmax)350 nm, 600 nmMethanol, Acetonitrile, Dichloromethane[2]
Triplet Lifetime (τT)5.2 μs2,2,2-trifluoroethanol[2]
Triplet Lifetime (τT)4.5 μsi-Butanol[2]

Photoreactivity

This compound undergoes a variety of photochemical reactions, primarily from its triplet excited state. The most notable of these are photoreduction and photocycloaddition reactions.

Photoreduction

In the presence of hydrogen-donating species like phenols or indoles, the triplet excited state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. Time-resolved experiments have shown that the this compound ketyl radical and the corresponding radical of the hydrogen donor are generated with high rate constants and quantum yields approaching 1.[3]

The mechanism of photoreduction with phenol is believed to involve a concerted electron and proton transfer within a hydrogen-bonded exciplex, forming a radical pair.[3]

Photocycloaddition (Paternò-Büchi Reaction)

This compound can undergo [2+2] photocycloaddition reactions with olefins to form oxetanes, a reaction known as the Paternò-Büchi reaction. This reaction proceeds from the triplet excited state of the ketone. The resulting oxetanes are often thermally unstable and can decompose to form other products.[4] The quantum yield for the disappearance of this compound upon irradiation in isopropanol in the presence of isobutylene has been reported to be 0.17.[4]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Thiophene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the flask, followed by the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride to the stirred suspension.

  • After the addition of benzoyl chloride, add thiophene dropwise from the dropping funnel while maintaining the low temperature.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Laser Flash Photolysis

Objective: To observe and characterize the transient species, particularly the triplet excited state and any resulting radicals, of this compound.

Instrumentation:

  • Pulsed laser system (e.g., Nd:YAG laser with a third harmonic generator for 355 nm excitation)

  • Xenon arc lamp as a probe light source

  • Monochromator

  • Photomultiplier tube (PMT) or a charge-coupled device (CCD) detector

  • Digital oscilloscope

  • Quartz cuvette

  • Gas-purging equipment (for deoxygenation)

Procedure:

  • Prepare a solution of this compound in the desired solvent (e.g., acetonitrile, methanol) with an absorbance of approximately 0.2-0.3 at the excitation wavelength (355 nm).

  • If studying reactions with a quencher (e.g., phenol), prepare a series of solutions with varying quencher concentrations.

  • Transfer the solution to a quartz cuvette and deoxygenate by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes to prevent quenching of the triplet state by oxygen.

  • Place the cuvette in the sample holder of the laser flash photolysis setup.

  • Excite the sample with a short laser pulse (e.g., 5-10 ns) at 355 nm.

  • Monitor the change in absorbance of the probe light at various wavelengths as a function of time after the laser pulse.

  • Record the transient absorption spectra at different time delays after the laser flash.

  • Analyze the decay kinetics of the transient species to determine their lifetimes.

  • If a quencher is used, determine the quenching rate constants from the dependence of the triplet lifetime on the quencher concentration (Stern-Volmer analysis).

Photocycloaddition with an Olefin

Materials:

  • This compound

  • Olefin (e.g., isobutylene)

  • Anhydrous solvent (e.g., benzene or acetonitrile)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., column chromatography or preparative TLC)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a quartz reaction vessel.

  • Add an excess of the olefin to the solution. If the olefin is a gas (like isobutylene), it can be bubbled through the solution or condensed into the cooled reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the solution with a suitable UV lamp while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the starting material is consumed or a significant amount of product has formed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography or other suitable purification techniques to isolate the oxetane product or its decomposition products.

  • Characterize the product(s) using spectroscopic methods (NMR, IR, Mass Spectrometry).

Mandatory Visualizations

Photoreduction_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Processes cluster_radicals Radical Formation 2-BT_GS This compound (S₀) 2-BT_S1 This compound (S₁) 2-BT_GS->2-BT_S1 hν (Absorption) Phenol_GS Phenol 2-BT_T1 This compound (T₁) 2-BT_S1->2-BT_T1 Intersystem Crossing (ISC) Exciplex [2-BT---Phenol]* Exciplex Radical_Pair Ketyl Radical + Phenoxy Radical Exciplex->Radical_Pair Concerted H⁺/e⁻ Transfer 2-BT_GSPhenol_GS 2-BT_GSPhenol_GS Radical_Pair->2-BT_GSPhenol_GS Recombination 2-BT_T1Phenol_GS 2-BT_T1Phenol_GS 2-BT_T1Phenol_GS->Exciplex

Caption: Mechanism of photoreduction of this compound with phenol.

Photocycloaddition_Mechanism cluster_reactants Reactants cluster_excitation Excitation cluster_intermediates Intermediates cluster_product Product 2-BT_GS This compound (S₀) 2-BT_S1 This compound (S₁) 2-BT_GS->2-BT_S1 hν (Absorption) Olefin Olefin 2-BT_T1 This compound (T₁) 2-BT_S1->2-BT_T1 Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate Oxetane Oxetane Biradical->Oxetane Ring Closure 2-BT_T1Olefin 2-BT_T1Olefin 2-BT_T1Olefin->Biradical Addition Experimental_Workflow_LFP cluster_prep Sample Preparation cluster_exp Laser Flash Photolysis Experiment cluster_analysis Data Analysis Prepare_Solution Prepare 2-BT Solution Deoxygenate Deoxygenate with N₂/Ar Prepare_Solution->Deoxygenate Excite Excite with Pulsed Laser (Pump) Deoxygenate->Excite Probe Probe with Xenon Lamp Excite->Probe Detect Detect Transient Absorption Probe->Detect Record_Spectra Record Transient Spectra Detect->Record_Spectra Analyze_Kinetics Analyze Decay Kinetics Record_Spectra->Analyze_Kinetics Determine_Properties Determine Lifetimes & Rate Constants Analyze_Kinetics->Determine_Properties

References

2-Benzoylthiophene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Benzoylthiophene, an aromatic ketone with a molecular formula of C₁₁H₈OS, is a pivotal intermediate in the landscape of organic synthesis.[1][2][3][4][5][6] Its structure, featuring a reactive carbonyl group and an electron-rich thiophene ring, makes it a versatile precursor for a wide array of complex molecules.[2][7] This guide explores the multifaceted role of this compound and its derivatives as foundational building blocks, particularly in the synthesis of pharmaceuticals and functional materials. The compound's unique electronic and photochemical properties further broaden its utility in fields ranging from medicinal chemistry to materials science.[1][2]

Primarily, this compound serves as a key scaffold in the development of biologically active compounds, most notably Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, which is used in the prevention and treatment of osteoporosis and breast cancer.[8][9][10] Its derivatives are also investigated for their potential as anti-microbial, anti-cancer, and anti-inflammatory agents.[11] Beyond pharmaceuticals, its photochemical reactivity is harnessed in applications such as organic light-emitting diodes (OLEDs) and solar cells.[2] This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols for its application.

Core Synthetic Methodologies and Applications

The synthesis and subsequent functionalization of the this compound core are central to its role as a building block. The Friedel-Crafts acylation is a cornerstone reaction for its preparation, while its carbonyl and thiophene moieties offer distinct sites for further chemical transformations.

Synthesis via Friedel-Crafts Acylation

The most direct route to 2-acylthiophenes, including this compound, is the Friedel-Crafts acylation of the thiophene ring. This electrophilic aromatic substitution reaction can be achieved using various catalysts, from traditional Lewis acids to more sustainable solid-acid catalysts. The choice of catalyst significantly impacts reaction efficiency, selectivity, and environmental footprint.[12][13]

Data Presentation: Comparative Analysis of Thiophene Acylation Protocols

The following table summarizes quantitative data for the synthesis of 2-acetylthiophene, a close analog of this compound, illustrating the effectiveness of different catalytic systems.

MethodCatalystAcylating AgentThiophene:Acylating Agent Molar RatioTemperature (°C)Reaction TimeThiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)Reported Yield (%)Reference
1Hβ ZeoliteAcetic Anhydride1:3602 hours~99>9899.6[12][13]
2Phosphoric Acid (85%)Acetic Anhydride1:1.565-685 hoursNot ReportedNot ReportedNot Reported[12]
3Anhydrous Stannic Chloride (SnCl₄)Acetyl Chloride1:10 to Room Temp1.5 hoursNot ReportedNot Reported80-85[12]
4Ethylaluminum Dichloride (EtAlCl₂)Succinyl Chloride1:0.4702 hoursNot ReportedNot Reported~100[14]
5HZSM-5 ZeoliteAcetic Anhydride1:360> 4 hours< 40 (at 0.5h)Not ReportedNot Reported[13]
Key Reactions of this compound

Once synthesized, this compound can undergo various transformations:

  • Carbonyl Group Reactions : The ketone functionality can be reduced to a secondary alcohol using agents like sodium borohydride or can react with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols. It can also react with amines to form imine derivatives.[7]

  • Electrophilic Substitution : The thiophene ring is susceptible to further electrophilic substitution, such as halogenation. The benzoyl group acts as a deactivating group, directing incoming electrophiles primarily to the 5-position.[7][15]

  • Photochemical Reactions : this compound undergoes photocycloaddition with olefins, such as isobutylene, at the carbonyl group to form oxetanes. These oxetanes are often thermally unstable and can decompose to yield other products.[16][17]

Application in the Synthesis of Raloxifene (A SERM)

Derivatives of this compound are crucial intermediates in the synthesis of Raloxifene, a prominent SERM.[8] The general strategy involves the construction of a 2-aryl-6-hydroxybenzo[b]thiophene core, followed by a Friedel-Crafts acylation at the 3-position with a substituted benzoyl chloride. This creates the characteristic diaryl ketone structure of Raloxifene.[10][18]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound as a building block. The following protocols provide step-by-step instructions for key synthetic transformations.

Protocol 1: Friedel-Crafts Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol describes the environmentally benign acylation of thiophene using a reusable solid acid catalyst.[12][13][14]

1. Catalyst Activation:

  • To ensure maximum activity, calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove any adsorbed moisture.[12][14]

2. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[12][13][14]

3. Catalyst Addition:

  • Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[12][13][14]

4. Reaction:

  • Heat the mixture to 60°C using a water bath and stir vigorously.[12][14]

  • Monitor the reaction's progress by taking small aliquots periodically for analysis by Gas Chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[12][13][14]

5. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the solid catalyst by filtration. The catalyst can be regenerated for reuse.[14]

  • The liquid product can be purified by distillation.[14]

Protocol 2: Friedel-Crafts Acylation using a Lewis Acid (Anhydrous SnCl₄)

This protocol details a traditional method for thiophene acylation using a strong Lewis acid catalyst.[12]

1. Reaction Setup:

  • In a 250 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, place a mixture of 21 g (0.25 mol) of thiophene, 21.5 g (0.27 mol) of acetyl chloride, and 100 mL of dry benzene.

2. Catalyst Addition:

  • Cool the flask in an ice bath.

  • Slowly add a solution of 52 g (0.2 mol) of anhydrous stannic chloride in 50 mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.[12]

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for one hour with occasional swirling.[12]

4. Work-up:

  • Decompose the reaction mixture by carefully pouring it into a mixture of ice and dilute hydrochloric acid.[12]

5. Extraction and Purification:

  • Transfer the mixture to a separatory funnel. Separate the benzene layer.

  • Wash the organic layer successively with water, a dilute sodium bicarbonate solution, and finally again with water.[12]

  • Dry the benzene solution over anhydrous calcium chloride.

  • Remove the benzene by distillation. The residue is then distilled under reduced pressure to yield 2-acetylthiophene. The expected yield is 80-85%.[12]

Protocol 3: Synthesis of a Raloxifene Intermediate

This protocol describes a key Friedel-Crafts acylation step in the synthesis of Raloxifene.[18]

1. Acid Chloride Formation:

  • In a suitable reaction vessel under a nitrogen atmosphere, combine 55 g of 4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride (2) with 200 mL of dichloromethane.

  • Add 56 g of thionyl chloride at 25-35°C.

  • Heat the mixture to 40°C for 3 hours.

  • After the reaction is complete, evaporate the solvent under vacuum below 40°C. Chase with petroleum ether to remove excess thionyl chloride, yielding the acyl chloride.[18]

2. Friedel-Crafts Acylation:

  • In a separate flask, create a slurry of 115 g of aluminum chloride in 250 mL of dichloromethane.

  • Add 100 g of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy) phenyl] benzothiophene (3) to the slurry.

  • Add the previously prepared acyl chloride to the reaction mixture at 25-35°C.

  • Stir the reaction mixture for 12 hours at the same temperature.

3. Work-up and Isolation:

  • Quench the reaction by slowly adding the mixture to a 10% aqueous HCl solution at 10-15°C.

  • Separate the organic layer, wash with water, and then extract the product into a 5% aqueous NaOH solution.

  • Adjust the pH of the aqueous layer to 7.0-7.5 with 10% HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired intermediate.

Visualizing Synthetic Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex chemical processes and relationships.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Thiophene & Acylating Agent flask Inert Atmosphere Flask reactants->flask solvent Dry Solvent solvent->flask catalyst Add Catalyst (e.g., Lewis Acid) flask->catalyst stir Stir at Controlled Temperature catalyst->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction (Ice/HCl) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify product product purify->product Final Product: 2-Acylthiophene

Caption: Generalized workflow for Friedel-Crafts acylation of thiophene.

friedel_crafts_mechanism start R-CO-Cl + AlCl₃ acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion (Electrophile) start->acylium Formation of Electrophile attack Electrophilic Attack thiophene sigma Sigma Complex (Carbocation Intermediate) (Loss of Aromaticity) attack->sigma deprotonation Deprotonation by AlCl₄⁻ sigma->deprotonation product 2-Acylthiophene (Aromaticity Restored) deprotonation->product catalyst_regen HCl + AlCl₃ deprotonation->catalyst_regen

Caption: Mechanism of the Friedel-Crafts acylation reaction.

raloxifene_synthesis cluster_start Starting Materials cluster_core_reaction Core Reaction cluster_intermediate Key Intermediate cluster_final_steps Final Steps benzothiophene 6-Methoxy-2- (4-methoxyphenyl) -benzo[b]thiophene acylation Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) benzothiophene->acylation benzoyl_chloride 4-[2-(1-piperidinyl)ethoxy] benzoyl chloride benzoyl_chloride->acylation intermediate [6-methoxy-2-(4-methoxyphenyl) -benzo[b]thiophen-3-yl]- {4-[2-(1-piperidinyl)ethoxy]phenyl} -methanone acylation->intermediate demethylation Demethylation (e.g., with AlCl₃ or BBr₃) intermediate->demethylation salt_formation HCl Salt Formation demethylation->salt_formation raloxifene Raloxifene Hydrochloride (Final API) salt_formation->raloxifene

Caption: Synthetic pathway to Raloxifene via a this compound derivative.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the Friedel-Crafts acylation of thiophene, a fundamental reaction in organic synthesis for the preparation of key intermediates like 2-acetylthiophene. The information presented herein is intended to guide researchers in the successful execution of this reaction, offering a comparative overview of various catalytic systems and detailed experimental procedures.

Introduction

The Friedel-Crafts acylation of thiophene is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto the thiophene ring.[1][2] The primary product, 2-acetylthiophene, is a valuable precursor in the synthesis of numerous pharmaceuticals and fine chemicals.[3][4] Due to the high reactivity of the thiophene ring, this transformation can be achieved under a variety of conditions, utilizing different acylating agents and catalysts.[2] The choice of catalyst is critical as it significantly influences the reaction's efficiency, selectivity, and environmental impact.[4] This guide explores several effective protocols, from traditional Lewis acids to more sustainable solid acid catalysts.

Data Presentation: Comparison of Catalytic Systems

The selection of an appropriate catalyst and reaction conditions is paramount for a successful and efficient acylation of thiophene. The following table summarizes quantitative data from various established protocols, allowing for a direct comparison of their performance.

CatalystAcylating AgentThiophene:Acylating Agent Molar RatioTemperature (°C)Reaction Time (hours)Thiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)Reported Yield (%)
Hβ ZeoliteAcetic Anhydride1:3602~99>9898.6-99.6[2][4]
85% Phosphoric AcidAcetic Anhydride1:1.565-685Not ReportedNot Reported94[5]
85% Phosphoric AcidAcetic Anhydride2:170-752Not ReportedNot Reported74-79[6]
Stannic ChlorideAcetyl Chloride1:10-51Not ReportedNot ReportedNot specified
IodineAcetic AnhydrideNot SpecifiedMild ConditionsNot SpecifiedNot ReportedNot ReportedNot specified[7]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the Friedel-Crafts acylation of thiophene using three different catalytic systems.

Protocol 1: Acylation using Hβ Zeolite (A Green Chemistry Approach)

This protocol utilizes a reusable solid acid catalyst, offering high yields, excellent selectivity, and a more environmentally benign procedure with simplified workup.[1][4]

Materials:

  • Thiophene (C₄H₄S)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Hβ Zeolite catalyst

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Thermometer

  • Heating mantle or water bath

Procedure:

  • Catalyst Activation (Recommended): To ensure maximum catalytic activity, calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove any adsorbed moisture.[2][4]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[2][8]

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[2][4][8]

  • Reaction: Heat the mixture to 60°C using a water bath and stir vigorously.[2][4]

  • Monitoring: The reaction progress can be monitored by taking small aliquots periodically for analysis by Gas Chromatography (GC). Total conversion is typically achieved within 2 hours.[1][8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Separate the solid Hβ zeolite catalyst by filtration. The recovered catalyst can be washed, dried, and calcined for reuse.[2]

  • Purification: The liquid filtrate, containing the product, can be purified by vacuum distillation to yield 2-acetylthiophene.[2]

Protocol 2: Acylation using 85% Phosphoric Acid

This method employs a cost-effective Brønsted acid catalyst and is a robust procedure suitable for larger-scale synthesis.[2]

Materials:

  • Thiophene (C₄H₄S)

  • 95% Acetic Anhydride ((CH₃CO)₂O)

  • 85% Phosphoric Acid (H₃PO₄)

  • 5% Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Cold water bath

Procedure:

  • Reaction Setup: In a 1-L three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, place 2 moles of thiophene and 1 mole of 95% acetic anhydride.[3][6]

  • Catalyst Addition: Heat the solution to 70–75°C, then remove the heat source. Add 10 g of 85% phosphoric acid with stirring.[3][6]

  • Reaction Control: An exothermic reaction will occur after 2-3 minutes. It is necessary to immerse the flask in a cold water bath to control the reaction.[6]

  • Reflux: Once the initial boiling subsides, apply heat again and reflux the mixture for a total of 2 hours.[6]

  • Work-up:

    • Cool the mixture and wash successively with one 250 mL portion of water and two 100 mL portions of 5% sodium carbonate solution.[6]

    • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter the orange-red liquid and distill through a short fractionating column at atmospheric pressure to remove unreacted thiophene (b.p. 83-84°C).[3][6]

    • Distill the residue under reduced pressure to collect 2-acetylthiophene (b.p. 89–90°/10 mm).[3][6]

Protocol 3: Acylation using Stannic Chloride

This protocol utilizes a traditional Lewis acid catalyst, stannic chloride, and is performed at low temperatures.

Materials:

  • Thiophene (C₄H₄S)

  • Acetyl Chloride (CH₃COCl)

  • Stannic Chloride (SnCl₄)

  • Dry Benzene (Solvent)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Calcium Chloride or Sodium Sulfate

Equipment:

  • 500 mL three-necked, round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Calcium chloride drying tube

  • Ice bath

Procedure:

  • Reaction Setup: In a 500-cc three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride drying tube, place thiophene (16.8 g, 0.2 mole), acetyl chloride (15.6 g, 0.2 mole), and 200 cc of dry benzene.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Catalyst Addition: With efficient stirring, add freshly distilled stannic chloride (52 g, 0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature between 0°C and 5°C.[1]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for one hour. Then, remove the ice bath and allow the mixture to stir at room temperature for an additional two hours.[1]

  • Work-up:

    • Decompose the reaction mixture by slowly adding 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution.[1]

    • Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it successively with 5% sodium bicarbonate solution and then with water until neutral.[1]

    • Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.[1]

  • Purification:

    • Remove the benzene by distillation at atmospheric pressure.[1]

    • Distill the residue under reduced pressure to obtain the purified 2-acetylthiophene.[1]

Visualizations

Signaling Pathway: Friedel-Crafts Acylation Mechanism

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation of thiophene. The reaction proceeds via an electrophilic aromatic substitution pathway.

Friedel_Crafts_Acylation_Mechanism AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃, SnCl₄) SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Thiophene Thiophene (Nucleophile) Thiophene->SigmaComplex Electrophilic Attack Product 2-Acetylthiophene SigmaComplex->Product Deprotonation Byproduct HCl + Lewis Acid SigmaComplex->Byproduct

Caption: General mechanism of the Friedel-Crafts acylation of thiophene.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of 2-acetylthiophene via Friedel-Crafts acylation.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Combine Thiophene and Acylating Agent start->reaction_setup cooling Cooling (if required, e.g., 0-5°C) reaction_setup->cooling catalyst_addition Catalyst Addition (e.g., Lewis Acid or Solid Acid) cooling->catalyst_addition reaction Reaction Progression (Stirring at specific temp/time) catalyst_addition->reaction workup Work-up: Quenching, Washing, Extraction reaction->workup drying Drying of Organic Layer workup->drying purification Purification: Distillation (Atmospheric/Vacuum) drying->purification product Final Product: 2-Acetylthiophene purification->product

Caption: Generalized experimental workflow for thiophene acylation.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Benzoylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylthiophene is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is of significant interest to the chemical and pharmaceutical industries. While traditional methods like Friedel-Crafts acylation are commonly employed, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives, offering milder reaction conditions, greater functional group tolerance, and often higher selectivity. This document provides detailed application notes and protocols for the synthesis of this compound utilizing palladium-catalyzed methodologies, including Stille and Suzuki-Miyaura couplings.

Data Presentation: Comparison of Palladium-Catalyzed Methods

The choice of catalytic system is critical for the efficient synthesis of this compound. Below is a summary of quantitative data for different palladium-catalyzed approaches, providing a clear comparison of their performance.

Catalytic MethodPalladium CatalystLigandBaseAcylating/Coupling AgentSubstrateSolventTemp. (°C)Time (h)Yield (%)
Stille Coupling PdCl₂tri(2-furyl)phosphine-Benzoyl Chloride2-(Tributylstannyl)thiopheneChloroformRoom Temp.Not SpecifiedHigh (implied)[1]
Suzuki-Miyaura Coupling Pd(PPh₃)₄TriphenylphosphineK₂CO₃ / Cs₂CO₃Benzoyl Chloride2-Thienylboronic acidToluene / Dioxane-H₂O80-110Not SpecifiedGood to Excellent[2]
Direct C-H Acylation Pd(OAc)₂2,2'-BipyridineD-(+)-camphorsulfonic acid (additive)BenzaldehydeThiopheneNot SpecifiedNot Specified1-3 (thermal), 0.25-0.5 (MW)Up to 92% (MW)[3]

Experimental Protocols

Palladium-Catalyzed Stille Cross-Coupling

This protocol describes the synthesis of this compound via the coupling of 2-(tributylstannyl)thiophene with benzoyl chloride.[1]

Materials:

  • 2-(Tributylstannyl)thiophene

  • Benzoyl chloride

  • Palladium(II) dichloride (PdCl₂)

  • Tri(2-furyl)phosphine

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH)

  • Celite

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, add 2-(tributylstannyl)thiophene (1.0 equiv).

  • Add chloroform (4 mL per 1 mmol of stannane).

  • To the solution, add palladium(II) dichloride (0.01 equiv) and tri(2-furyl)phosphine (0.02 equiv).

  • Add benzoyl chloride (1.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with chloroform.

  • Remove the solvent from the filtrate under reduced pressure.

  • To the residue, add THF (5 mL) and 3 M NaOH (1 mL) and stir for 30 minutes at room temperature to remove tin byproducts.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound by coupling 2-thienylboronic acid with benzoyl chloride.

Materials:

  • 2-Thienylboronic acid

  • Benzoyl chloride

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane/Water solvent system

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 2-thienylboronic acid (1.1-1.5 equiv), the base (K₂CO₃ or Cs₂CO₃, 2-3 equiv), and the palladium catalyst (Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., toluene or a dioxane/water mixture).

  • Add benzoyl chloride (1.0 equiv) to the mixture.

  • Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

experimental_workflow cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling stille_reactants 2-(Tributylstannyl)thiophene + Benzoyl Chloride stille_reaction Reaction in Chloroform (Room Temperature) stille_reactants->stille_reaction Add stille_catalyst PdCl₂ + tri(2-furyl)phosphine stille_catalyst->stille_reaction Add stille_workup Filtration, Extraction, Purification stille_reaction->stille_workup stille_product This compound stille_workup->stille_product suzuki_reactants 2-Thienylboronic Acid + Benzoyl Chloride suzuki_reaction Reaction in Toluene/Dioxane-H₂O (80-110 °C) suzuki_reactants->suzuki_reaction Add suzuki_catalyst Pd(PPh₃)₄ suzuki_catalyst->suzuki_reaction Add suzuki_base K₂CO₃ or Cs₂CO₃ suzuki_base->suzuki_reaction Add suzuki_workup Quenching, Extraction, Purification suzuki_reaction->suzuki_workup suzuki_product This compound suzuki_workup->suzuki_product

Caption: Comparative workflow of Stille and Suzuki-Miyaura couplings for this compound synthesis.

catalytic_cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_oad Ar-Pd(II)-X(L₂) pd0->pd_oad Ar-X pd_trans Ar-Pd(II)-Ar'(L₂) pd_oad->pd_trans Ar'-B(OH)₂ + Base pd_trans->pd0 Ar-Ar' product Ar-Ar' (this compound) reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide Ar-X (Benzoyl Chloride) boronic_acid Ar'-B(OH)₂ (2-Thienylboronic Acid) base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 2-Benzoylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-benzoylthiophene and its derivatives, which are significant intermediates in the fields of medicinal chemistry and materials science. The protocols outlined below cover traditional methods, modern catalytic approaches, and advanced cross-coupling reactions, offering a comparative overview to aid in methodology selection and optimization.

Introduction

This compound derivatives are a critical class of heterocyclic compounds. The thiophene nucleus is a privileged scaffold in drug discovery, capable of modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. These derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The synthesis of these compounds is a key step in the development of new therapeutic agents and functional materials. This guide details three common and effective methods for their synthesis: traditional Friedel-Crafts acylation, solid-acid catalyzed Friedel-Crafts acylation, and Palladium-catalyzed Stille cross-coupling.

Data Presentation: Comparison of Synthetic Methodologies

The efficiency and outcome of this compound synthesis are highly dependent on the chosen catalytic method. The following table summarizes quantitative data for three distinct synthetic approaches, providing a clear comparison of their performance.

Catalytic SystemCatalystAcylating/Coupling AgentSubstrateReaction TimeTemperature (°C)Yield (%)Reference(s)
Lewis Acid Catalysis Anhydrous Aluminum Trichloride (AlCl₃)Benzoyl ChlorideThiopheneNot SpecifiedNot SpecifiedNot Specified[1]
Solid-Acid Catalysis Hβ ZeoliteAcetic AnhydrideThiopheneNot Specified6098.6[1]
Palladium-Catalyzed Palladium Dichloride (PdCl₂) / tri(2-furyl)phosphineBenzoyl ChlorideAryltributylstannane2 hours6085[1][2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a foundation for laboratory implementation.

Protocol 1: Traditional Friedel-Crafts Acylation using Anhydrous AlCl₃

This method is the classic approach for the acylation of aromatic and heteroaromatic compounds. It typically requires stoichiometric amounts of the Lewis acid catalyst.[1][3]

Materials:

  • Thiophene

  • Benzoyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dry reaction solvent (e.g., dichloromethane, carbon disulfide)

  • Ice

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, inert atmosphere reaction vessel equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ in the chosen dry solvent.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add benzoyl chloride to the stirred suspension.

  • After the addition of benzoyl chloride, add thiophene dropwise while maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction mixture to stir at the appropriate temperature for the required duration, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

  • If necessary, add a saturated aqueous solution of NH₄Cl to dissolve any remaining aluminum salts.[4]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL CH₂Cl₂ or ethyl acetate).[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

Protocol 2: Solid-Acid Catalyzed Friedel-Crafts Acylation using Hβ Zeolite

This protocol offers a more environmentally friendly alternative to traditional Lewis acid catalysis, utilizing a reusable solid-acid catalyst.[1][4][5]

Materials:

  • Thiophene

  • Acetic anhydride (or other acylating agent)

  • Hβ Zeolite catalyst

  • Round-bottom flask with condenser, thermometer, and magnetic stirrer

Procedure:

  • Activate the Hβ zeolite catalyst by calcining it at 550°C for 4 hours to remove any adsorbed water.[4]

  • In a 50 ml round-bottom flask, combine thiophene (e.g., 0.1 mol) and acetic anhydride (e.g., 0.3 mol).[4][5]

  • Add the activated Hβ zeolite catalyst (e.g., 1.17 g) to the reaction mixture.[4]

  • Heat the mixture in a water bath to 60°C and stir magnetically.[1][4]

  • Monitor the reaction progress periodically using gas chromatography (GC). The reaction is typically complete within 2 hours.[4]

  • After completion, cool the mixture to room temperature.

  • Recover the solid catalyst by filtration. The catalyst can be regenerated and reused.[1][4]

  • The liquid product in the filtrate can be purified by distillation to yield 2-acetylthiophene.

Protocol 3: Palladium-Catalyzed Stille Cross-Coupling

The Stille coupling is a modern and versatile method for forming carbon-carbon bonds, offering high yields and functional group tolerance.[1][2]

Materials:

  • Arylboronic acid

  • Tributyltin methoxide

  • Aroyl chloride (e.g., benzoyl chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂)[2]

  • Ligand (e.g., tri(2-furyl)phosphine)[2]

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Stannane Preparation: In a reaction vessel, heat arylboronic acid (1 mmol) with tributyltin methoxide (1 mmol) at 100°C for 1 hour under solvent-free conditions.[2]

  • Coupling Reaction:

    • Cool the reaction mixture to room temperature and add chloroform (4 mL).[2]

    • Under an argon stream, add the palladium catalyst (e.g., PdCl₂, 0.01 mmol) and tri(2-furyl)phosphine (0.02 mmol).[1][2]

    • Add the aroyl chloride (1 mmol) at room temperature.[1][2]

    • Heat the resulting mixture with stirring at 60°C for 2 hours.[2]

  • Work-up:

    • Filter the reaction mixture through a Celite pad and remove the solvent under reduced pressure.[1][2]

    • To the residue, add THF (5 mL) and 3 M NaOH (1 mL) and stir for 30 minutes at room temperature.[1][2]

    • Dilute the mixture with water (4 mL) and extract the aqueous phase with ethyl acetate (35 mL).[2]

    • Wash the combined organic layers with brine (5 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: Purify the residue by column chromatography on silica gel to obtain the pure diaryl ketone product.[2]

Visualizations: Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of this compound derivatives.

G cluster_0 Friedel-Crafts Acylation Workflow prep 1. Prepare Reactants (Thiophene, Benzoyl Chloride) catalyst 2. Add Catalyst (e.g., AlCl3 or Zeolite) prep->catalyst reaction 3. Reaction (Controlled Temperature) catalyst->reaction quench 4. Quench Reaction (e.g., with Ice/Water) reaction->quench extract 5. Extraction (Organic Solvent) quench->extract purify 6. Purification (Chromatography/Distillation) extract->purify product Final Product: This compound purify->product

Caption: Generalized workflow for Friedel-Crafts acylation.

G cluster_1 Stille Cross-Coupling Workflow stannane 1. Prepare Stannane (Arylboronic Acid + Bu3SnOMe) coupling_setup 2. Reaction Setup (Solvent, Pd Catalyst, Ligand) stannane->coupling_setup add_aroyl 3. Add Aroyl Chloride coupling_setup->add_aroyl heat 4. Heat Reaction (e.g., 60°C) add_aroyl->heat workup 5. Work-up (Filter, Extract, Wash) heat->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product: This compound Derivative purify->product

Caption: Workflow for Palladium-catalyzed Stille cross-coupling.

References

Application of 2-Benzoylthiophene in the Synthesis of Adenosine A1 Receptor Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylthiophene has emerged as a valuable scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including as anti-inflammatory, anticancer, and antihistaminic agents. Of particular significance is the role of 2-amino-3-benzoylthiophene derivatives as potent and selective positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1AR). These compounds offer a sophisticated approach to modulating receptor activity, enhancing the effect of the endogenous ligand, adenosine, which plays a crucial role in various physiological processes. This document provides detailed application notes and protocols for the synthesis of these promising pharmaceutical candidates.

Synthetic Applications and Mechanisms

The primary synthetic route to 2-amino-3-benzoylthiophene derivatives is the Gewald reaction, a multi-component condensation that offers a straightforward and efficient method for constructing the thiophene ring. This reaction typically involves the condensation of a ketone (or aldehyde) with an activated nitrile in the presence of elemental sulfur and a basic catalyst. Both one-pot and two-step variations of the Gewald reaction are commonly employed in the synthesis of these compounds.

Quantitative Data Summary

The following table summarizes the yields and melting points for a selection of 2-amino-3-benzoylthiophene derivatives synthesized via the Gewald reaction, highlighting the versatility of this method.

CompoundRYield (%)Melting Point (°C)Reference
2-Amino-3-benzoylthiopheneH83147-149F. M. M. Al-Yahya, et al.
2-Amino-3-(4-chlorobenzoyl)-4-neopentyl-5-(3-pyridylethynyl)thiophene3-pyridyl47Not ReportedK. A. Jacobson, et al.
2-Amino-3-(4-chlorobenzoyl)-4-neopentyl-5-(thien-2-ylethynyl)thiophenethien-2-yl56Not ReportedK. A. Jacobson, et al.
2-Amino-3-(4-chlorobenzoyl)-4-neopentyl-5-(2-chlorothien-2-ylethynyl)thiophene2-Cl-thien-2-yl50Not ReportedK. A. Jacobson, et al.
2-Amino-3-(4-chlorobenzoyl)-4-neopentyl-5-(N-methylpyrazolylethynyl)thiopheneN-Me-pyrazole47Not ReportedK. A. Jacobson, et al.
2-Amino-3-(4-chlorobenzoyl)-4-neopentyl-5-(2-fluorophenylethynyl)thiophene2-F-Ph58Not ReportedK. A. Jacobson, et al.
2-Amino-3-(4-chlorobenzoyl)-4-neopentyl-5-(4-tert-butylphenylethynyl)thiophene4-C(CH3)3-Ph70Not ReportedK. A. Jacobson, et al.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Amino-3-benzoylthiophene Derivatives via Knoevenagel Condensation and Gewald Reaction

This protocol describes a general two-step procedure for the synthesis of 2-amino-3-benzoylthiophene derivatives.

Step 1: Knoevenagel Condensation

  • To a solution of the appropriate ketone (1.0 eq.) and activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or triethylamine, 0.1 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude Knoevenagel condensation product is then purified by recrystallization or column chromatography.

Step 2: Gewald Reaction (Cyclization)

  • Dissolve the purified Knoevenagel product (1.0 eq.) and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or dimethylformamide).

  • Add a base, such as morpholine or diethylamine (2.0 eq.), to the mixture.

  • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude 2-amino-3-benzoylthiophene derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Gewald Synthesis of 2-Amino-3-benzoylthiophene

This protocol outlines a general one-pot procedure for the synthesis of 2-amino-3-benzoylthiophene.

  • In a round-bottom flask, combine the ketone (e.g., acetophenone, 1.0 eq.), the activated nitrile (e.g., benzoylacetonitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, typically morpholine or diethylamine (0.1-0.2 eq.).

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-3-benzoylthiophene.

  • Further purification can be achieved by recrystallization from ethanol.

Visualizing the Synthesis and Mechanism of Action

To better understand the synthetic workflow and the biological context of these compounds, the following diagrams are provided.

G cluster_reagents Starting Materials cluster_reaction Gewald Reaction cluster_product Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Activated Nitrile nitrile->knoevenagel sulfur Elemental Sulfur cyclization Thiophene Ring Formation sulfur->cyclization base Base (e.g., Morpholine) base->knoevenagel catalyst knoevenagel->cyclization product 2-Amino-3-benzoylthiophene Derivative cyclization->product

Gewald Reaction Workflow for 2-Amino-3-benzoylthiophene Synthesis

G cluster_pathway Adenosine A1 Receptor Signaling Pathway Adenosine Adenosine (Endogenous Agonist) A1AR Adenosine A1 Receptor (GPCR) Adenosine->A1AR Binds G_protein Gi/o Protein A1AR->G_protein Activates PAM 2-Amino-3-benzoylthiophene (PAM) PAM->A1AR Binds (Allosteric Site) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Downstream Downstream Cellular Effects (e.g., decreased heart rate, neurotransmitter release inhibition) cAMP->Downstream Modulates

Mechanism of Action of 2-Amino-3-benzoylthiophene PAMs at the A1AR

Application Notes and Protocols: 2-Benzoylthiophene in the Development of Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and potential applications of fluorescent dyes derived from 2-benzoylthiophene. The following sections detail experimental protocols, present key photophysical data, and illustrate the general workflow for the development and application of these probes.

Introduction

This compound, a readily available aromatic ketone, serves as a versatile scaffold for the synthesis of novel fluorescent dyes. Its thiophene core, an electron-rich heterocyclic system, is a common component in many high-performance fluorophores. The benzoyl group provides a site for chemical modification, allowing for the fine-tuning of the photophysical properties of the resulting dyes. These derivatives have potential applications in various fields, including cellular imaging, biosensing, and materials science.

Synthesis of this compound-Based Fluorescent Dyes

The synthesis of fluorescent dyes from this compound typically involves the chemical modification of the benzoyl moiety to extend the π-conjugated system and to introduce electron-donating or -withdrawing groups. A common strategy is the conversion of the ketone to a vinyl or imine linkage, which can then be further functionalized.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and application of a this compound-based fluorescent probe.

G cluster_synthesis Synthesis cluster_application Application A This compound B Modification of Benzoyl Group (e.g., Wittig, Horner-Wadsworth-Emmons) A->B C Functionalization (e.g., Suzuki or Sonogashira coupling) B->C D Purification and Characterization C->D E Probe Incubation with Cells/Target D->E Synthesized Probe F Fluorescence Microscopy E->F G Data Analysis F->G H Biological Insights G->H

Caption: General workflow for the synthesis and application of a this compound-based fluorescent probe.

Experimental Protocols

The following are representative protocols for the synthesis of fluorescent dyes starting from this compound. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Synthesis of a Stilbene-like Dye via Wittig Reaction

This protocol describes the synthesis of a stilbene-like dye by reacting this compound with a phosphonium ylide.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of a strong base (e.g., NaH).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution turns deep red, indicating the formation of the ylide.

  • Wittig Reaction: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired stilbene-like dye.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Chalcone-like Dye via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone-like dye through the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve this compound and the substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Condensation: Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred alcoholic solution of the reactants.

  • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • Isolation: Pour the reaction mixture into a beaker of crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone-like dye.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as FT-IR, NMR, and mass spectrometry.

Data Presentation

The photophysical properties of fluorescent dyes are crucial for their application. The following table summarizes typical photophysical data for thiophene-based fluorescent dyes, providing a reference for the expected performance of this compound derivatives.

Dye ClassExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
Stilbene-like Thiophene350-400420-48070-800.2-0.5Toluene
Chalcone-like Thiophene400-450480-55080-1000.1-0.4Dichloromethane
Donor-Acceptor Thiophene450-550550-650100-1500.3-0.7THF
Thiophene-BODIPY500-600520-62020-400.6-0.9Chloroform

Application in Cellular Imaging

Fluorescent dyes derived from this compound can be designed to target specific cellular compartments or biomolecules. For example, the introduction of cationic moieties can promote localization to mitochondria, while conjugation to specific ligands can enable targeted labeling of proteins or other cellular structures.

General Protocol for Live Cell Imaging

Materials:

  • This compound-based fluorescent probe (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Cells of interest (e.g., HeLa, NIH-3T3) cultured on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the old medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the fluorescent probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.

  • Imaging: Add fresh pre-warmed medium to the cells and immediately image them using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific dye.

Signaling Pathway Visualization

While no specific signaling pathway has been detailed for a this compound-based dye in the available literature, a hypothetical application could involve the design of a probe that responds to changes in the cellular microenvironment associated with a specific signaling pathway, such as changes in pH, viscosity, or the presence of specific enzymes.

The following diagram illustrates a hypothetical mechanism where a this compound-based probe is activated by an enzymatic reaction within a signaling cascade.

G cluster_pathway Hypothetical Enzyme-Activated Probe in a Signaling Pathway Signal External Signal Receptor Cell Surface Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Enzyme Active Enzyme Kinase2->Enzyme Probe_off This compound Probe (Non-fluorescent) Enzyme->Probe_off Enzymatic Cleavage Probe_on Activated Probe (Fluorescent) Probe_off->Probe_on Activation Response Cellular Response Probe_on->Response Fluorescence Signal

Caption: Hypothetical activation of a this compound-based probe by an enzyme in a signaling cascade.

Conclusion

This compound represents a promising and accessible starting material for the development of novel fluorescent dyes. Through established synthetic methodologies, a diverse range of fluorophores with tunable photophysical properties can be generated. These probes have significant potential for application in cellular imaging and as sensors for monitoring biological processes. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their own research and development endeavors.

Application Notes and Protocols for Tubulin Polymerization Inhibition Assay Using Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton.[1] They play a crucial role in a variety of cellular processes, including the maintenance of cell shape, intracellular transport, and cell division.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a prime target for the development of anticancer agents.[4] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.[5][6]

Thiophene derivatives have emerged as a promising class of compounds that exhibit potent tubulin polymerization inhibitory activity.[5][7][8] Several studies have demonstrated their ability to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.[4][7] This document provides detailed protocols for in vitro tubulin polymerization assays, specifically tailored for the evaluation of thiophene derivatives, along with data presentation guidelines and visualizations to facilitate research and drug development in this area.

Signaling Pathway of Tubulin Polymerization and Inhibition

The process of tubulin polymerization is a dynamic equilibrium between tubulin dimers and microtubules. This process is initiated by the nucleation of tubulin dimers, followed by an elongation phase where dimers are added to the growing microtubule ends.[2] The stability of the microtubule is regulated by GTP hydrolysis. Inhibitors of tubulin polymerization, such as certain thiophene derivatives, can interfere with this process, leading to microtubule depolymerization and cell cycle arrest.[9]

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Depolymerized_Tubulin Depolymerized Tubulin (GDP-bound) Microtubules->Depolymerized_Tubulin Depolymerization (Catastrophe) Depolymerized_Tubulin->Tubulin_Dimers GTP Exchange Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->Tubulin_Dimers Binds to Colchicine Site Inhibits Polymerization

Caption: Mechanism of tubulin polymerization inhibition by thiophene derivatives.

Experimental Workflow

The general workflow for a tubulin polymerization inhibition assay involves several key steps, from reagent preparation to data analysis. The following diagram outlines a typical experimental procedure for a fluorescence-based assay.[2]

cluster_workflow Experimental Workflow Prep 1. Reagent Preparation - Prepare Buffers - Reconstitute Tubulin - Prepare Thiophene Derivatives Setup 2. Assay Setup - Aliquot Compounds into 96-well Plate - Add Tubulin Solution Prep->Setup Incubation 3. Polymerization - Incubate at 37°C Setup->Incubation Acquisition 4. Data Acquisition - Kinetic Read of Fluorescence/ Absorbance Incubation->Acquisition Analysis 5. Data Analysis - Plot Fluorescence/Absorbance vs. Time - Determine Vmax and Plateau - Calculate IC50 Values Acquisition->Analysis

Caption: General experimental workflow for a tubulin polymerization assay.

Experimental Protocols

Two common methods for monitoring tubulin polymerization in vitro are turbidity-based assays and fluorescence-based assays.[4] Both methods are effective for screening and characterizing the inhibitory potential of thiophene derivatives.

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This protocol measures the light scattering caused by the formation of microtubules.[10]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[11]

  • Guanosine triphosphate (GTP) solution (100 mM)

  • Glycerol

  • Thiophene derivatives (dissolved in DMSO)

  • Positive control: Paclitaxel or Vinblastine[2]

  • Negative control: DMSO (vehicle)

  • UV-transparent 96-well microplate[12]

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL. Keep on ice.[13]

    • Prepare a 10 mM working stock of GTP in G-PEM buffer.

    • Prepare serial dilutions of the thiophene derivatives in DMSO and then further dilute in G-PEM buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.[4]

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the test compound (thiophene derivative), positive control, or vehicle control to the appropriate wells.[12]

    • Prepare the tubulin polymerization solution by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the reconstituted tubulin.[11]

    • Initiate the polymerization reaction by adding 90 µL of the tubulin polymerization solution to each well.[4]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[13]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[4][12]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the maximum rate of polymerization (Vmax) and the absorbance at the steady-state plateau.

    • Calculate the percentage of inhibition for each concentration of the thiophene derivative relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[14]

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This protocol utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[11]

Materials:

  • All materials from the turbidity-based assay

  • Fluorescent reporter dye (e.g., DAPI)

  • Black, non-binding 96-well microplate[2]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Follow the same reagent preparation steps as in the turbidity-based assay.

    • Add the fluorescent reporter dye to the General Tubulin Buffer at the recommended concentration (e.g., 6.3 µM DAPI).[11]

  • Assay Setup (on ice):

    • Follow the same assay setup as in the turbidity-based assay, using a black 96-well plate.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.[2]

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 420 nm for DAPI) every minute for 60-90 minutes.[11][15]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the kinetic parameters (lag time, Vmax, and plateau) from the polymerization curves.[2]

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the turbidity-based assay.

Data Presentation

Quantitative data from tubulin polymerization inhibition assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory activities of different thiophene derivatives.

Table 1: Inhibitory Activity of Thiophene Derivatives on Tubulin Polymerization

Compound IDChemical ClassTubulin Polymerization IC₅₀ (µM)Reference
St. 34Thiophene Derivative0.88[7]
St. 35Thiophene Derivative0.70[7]
DPP-212-methylthieno[3,2-d]pyrimidine2.4[16]
Compound 5bThiophenyl Hydrazone8.21 ± 0.30[15]
BU17Tetrahydrobenzo[b]thiopheneNot explicitly stated, but identified as a potent inhibitor[8]

Table 2: Antiproliferative Activity of Thiophene Derivatives in Cancer Cell Lines

Compound IDCell LineAntiproliferative IC₅₀ (nM)Reference
St. 34HeLa, HL-40, MCF-7, HT-29< 1[7]
St. 35HeLa, HL-40, MCF-7, HT-29< 1[7]
DPP-21Average of six cancer cell lines~6.23[16]

Troubleshooting

IssuePossible CauseSolution
No or low polymerization in control wellsInactive tubulin protein.Use fresh tubulin aliquots; ensure proper storage at -70°C and avoid repeated freeze-thaw cycles.[2]
Incorrect buffer or GTP concentration.Verify the concentrations and pH of all buffer components and ensure GTP was added.[2]
High well-to-well variabilityInconsistent mixing or pipetting error.Use a multichannel pipette for additions and ensure gentle but thorough mixing.[2]
Air bubbles in wells.Be careful to avoid introducing bubbles during pipetting as they can interfere with fluorescence/absorbance readings.[2]
Signal decreases over timeCompound-induced depolymerization.This may be an expected result for a potent inhibitor. Analyze the initial rate of polymerization.[2]

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro evaluation of thiophene derivatives as tubulin polymerization inhibitors. By employing these standardized assays, researchers can effectively screen and characterize novel compounds, contributing to the development of new and more effective anticancer therapies. The use of clear data presentation and visualization of workflows and signaling pathways will further aid in the interpretation and communication of these important findings.

References

Application Notes and Protocols for Cell Viability Assessment of 2-Benzoylthiophene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylthiophene and its analogs represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Numerous derivatives have been synthesized and evaluated for their potential as therapeutic agents, particularly in oncology.[1][2] Understanding the cytotoxic effects of these novel compounds on cancer cells is a critical first step in the drug development pipeline. This document provides a detailed protocol for assessing the cell viability of cancer cells treated with this compound analogs using a standard tetrazolium-based colorimetric assay, such as the MTT or MTS assay.[1][3][4] These assays are reliable, reproducible, and amenable to high-throughput screening.

The principle of these assays relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT - 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[3][5] The intensity of the color is directly proportional to the number of viable cells.[5] By measuring the absorbance of the formazan solution, the cytotoxic or anti-proliferative effects of the test compounds can be quantified.[3]

Data Presentation

The quantitative data from a cell viability assay is typically presented as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits 50% of cell growth or viability. These values are crucial for comparing the potency of different analogs and for selecting lead compounds for further development.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of this compound Analogs against Various Cancer Cell Lines after 48 hours of Treatment.

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
2-BT-001 15.822.535.2
2-BT-002 8.212.118.9
2-BT-003 25.138.750.6
Control >100>100>100

Experimental Protocols

This section details a generalized protocol for determining the cell viability of cancer cell lines treated with this compound analogs using the MTT assay. This protocol can be adapted for other similar tetrazolium-based assays like the MTS assay.

Materials
  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1]

  • This compound analogs (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][6]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl with 10% SDS)[7][8]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[5]

Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.[6]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound analogs in complete culture medium. It is advisable to perform a broad range of concentrations initially to determine the approximate IC50 value.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 2 to 4 hours at 37°C.[1][9] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[1]

    • Carefully remove the medium containing MTT.[6]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][7]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.[5]

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the cell viability assay protocol.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Treatment with This compound Analogs B->C D Incubation (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Cell Viability Assay Workflow
Potential Signaling Pathways Affected by Cytotoxic Compounds

While the specific molecular targets of this compound analogs can vary, cytotoxic compounds often induce cell death by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Some derivatives of related compounds have been shown to inhibit the STAT3 signaling pathway or act as microtubule inhibitors, affecting downstream pathways like Akt and ERK.[10][11] The diagram below illustrates a generalized overview of such pathways.

G cluster_0 Drug cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Outcome Compound This compound Analog Microtubules Microtubule Dynamics Compound->Microtubules STAT3 STAT3 Pathway Compound->STAT3 Other Other Cellular Targets Compound->Other CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Proliferation Inhibition of Proliferation STAT3->Proliferation Apoptosis Apoptosis Induction Other->Apoptosis Viability Decreased Cell Viability CellCycle->Viability Apoptosis->Viability Proliferation->Viability

Potential Signaling Pathways

References

Application Notes and Protocols for the Photocycloaddition of 2-Benzoylthiophene with Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the photocycloaddition of 2-benzoylthiophene with isobutylene, a classic example of the Paternò-Büchi reaction. This [2+2] photocycloaddition reaction yields an oxetane ring, a valuable heterocyclic motif in medicinal chemistry and materials science. The following sections outline the reaction mechanism, provide a step-by-step experimental protocol, and present key data in a structured format.

Introduction

The Paternò-Büchi reaction, first described by Emanuele Paternò and George Büchi, is a powerful photochemical method for the synthesis of four-membered oxetane rings from a carbonyl compound and an alkene.[1] The reaction proceeds via the excitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene in a non-concerted fashion, forming a 1,4-diradical intermediate that subsequently cyclizes to the oxetane product.[2][3] The photocycloaddition of this compound with isobutylene specifically involves the excitation of the benzoyl carbonyl group, which then reacts with the double bond of isobutylene.[4] The resulting oxetane is of interest as a synthetic intermediate. It is important to note that these oxetanes can be thermally unstable.[4]

Reaction Mechanism and Stereochemistry

The photocycloaddition of this compound with isobutylene proceeds through the following key steps:

  • Photoexcitation: this compound absorbs light, promoting an electron from a non-bonding orbital (n) on the carbonyl oxygen to an anti-bonding π* orbital (n → π* transition). This initially forms an excited singlet state.

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to the more stable triplet state.

  • Biradical Formation: The triplet-excited this compound reacts with isobutylene to form a 1,4-biradical intermediate. The regioselectivity of this addition is governed by the formation of the more stable biradical.[5]

  • Spin Inversion and Ring Closure: Following spin inversion, the biradical intermediate closes to form the oxetane ring.

The regioselectivity of the Paternò-Büchi reaction can be influenced by steric and electronic factors of both the carbonyl compound and the alkene.[6][7] In the case of this compound and isobutylene, the addition is expected to favor the formation of the more sterically hindered oxetane due to the stability of the tertiary radical on the isobutylene moiety in the biradical intermediate.

Experimental Protocol

This protocol is adapted from the procedure described by Arnold et al. (1974).[4]

Materials:

  • This compound (98%)

  • Isobutylene

  • Benzene (anhydrous)

  • Quartz reaction tubes (20 mm diameter)

  • Hanovia 450-W medium-pressure mercury vapor lamp[4]

  • Constant temperature bath

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • Preparation of Reactant Solution: Prepare a 25% solution of isobutylene in anhydrous benzene. In a quartz reaction tube, dissolve this compound to a suitable concentration (e.g., 0.1 M) in the isobutylene/benzene solution.

  • Degassing: To prevent quenching of the triplet excited state by oxygen, thoroughly degas the solution by bubbling with nitrogen or argon for at least 15-20 minutes, or by several freeze-pump-thaw cycles.

  • Irradiation: Seal the quartz tube and place it in a constant temperature bath maintained at 10°C.[4] Immerse a Hanovia 450-W medium-pressure mercury vapor lamp with a quartz cooling jacket in the bath. Irradiate the sample for 20 hours.[4]

  • Work-up: After the irradiation period, carefully open the reaction tube. Remove the solvent and excess isobutylene in vacuo using a rotary evaporator at a low temperature to minimize thermal decomposition of the oxetane product.

  • Analysis: Analyze the resulting crude product, which is expected to be a dark oil, by ¹H NMR spectroscopy to determine the yield of the oxetane.[4] The methylene protons of the oxetane ring typically appear as a quartet, and the methyl groups as singlets.[4]

Note on Product Instability: The oxetane formed from this reaction is thermally unstable and may decompose upon attempted distillation to yield 1-phenyl-1-(2-thienyl)-2-methylpropene and formaldehyde.[4] Therefore, purification should be carried out using low-temperature techniques if the isolated oxetane is desired.

Data Presentation

Reactant 1Reactant 2ProductSolventLight SourceTemp. (°C)Time (h)Yield (%)Reference
This compoundIsobutylene3,3-Dimethyl-2-phenyl-2-(2-thienyl)oxetaneBenzeneHanovia 450-W Hg lamp1020~90 (by NMR)[4]

Visualizations

Photocycloaddition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_product Product A Prepare 25% Isobutylene in Benzene B Dissolve this compound A->B C Degas Solution (N2/Ar) B->C D Irradiate at 10°C for 20h (450W Hg Lamp) C->D E Solvent Removal (in vacuo) D->E F NMR Analysis of Crude Product E->F G Oxetane Product F->G

Caption: Experimental workflow for the photocycloaddition.

Paternò_Buchi_Mechanism Start This compound (S0) S1 Excited Singlet State (S1) Start->S1 hν (Light Absorption) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Biradical 1,4-Biradical Intermediate T1->Biradical Isobutylene Isobutylene Isobutylene->Biradical Oxetane Oxetane Product Biradical->Oxetane Spin Inversion & Ring Closure

Caption: Mechanism of the Paternò-Büchi reaction.

References

Synthesis of 2-Aminothiophenes via the Gewald Reaction: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted 2-aminothiophenes using the Gewald reaction. This versatile one-pot, multi-component reaction is a cornerstone in heterocyclic chemistry, offering an efficient pathway to a class of compounds with significant applications in medicinal chemistry and materials science. The 2-aminothiophene scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Introduction to the Gewald Reaction

The Gewald reaction, first reported by Karl Gewald in 1966, involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][2] The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3] The thermodynamic driving force of the reaction is the formation of the stable aromatic thiophene ring.[4]

The reaction is highly valued for its operational simplicity, the ready availability of starting materials, and the ability to introduce a variety of substituents onto the thiophene ring, making it a powerful tool for generating compound libraries for drug screening.[5][6]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism of the Gewald reaction is a three-stage process. The following diagram illustrates the key steps involved in the synthesis.

Gewald_Reaction_Mechanism Reactants Ketone/Aldehyde + α-Activated Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition (Thiolation) Unsaturated_Nitrile->Sulfur_Addition Thiolated_Intermediate Thiolated Intermediate Sulfur_Addition->Thiolated_Intermediate Cyclization Intramolecular Cyclization Thiolated_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tautomerization Tautomerization (Aromatization) Cyclized_Intermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.

A typical experimental workflow for the Gewald reaction is outlined below. This can be adapted based on the specific substrates and desired scale.

Experimental_Workflow Start Start Combine_Reactants Combine Ketone/Aldehyde, α-Activated Nitrile, and Sulfur in a suitable solvent (e.g., Ethanol, DMF) Start->Combine_Reactants Add_Base Add Base (e.g., Morpholine, Triethylamine) dropwise with stirring Combine_Reactants->Add_Base Reaction Stir at room temperature or heat (e.g., 40-50 °C) Add_Base->Reaction Monitor Monitor reaction progress by TLC Reaction->Monitor Workup Reaction Work-up Monitor->Workup Precipitation Cool to room temperature. If precipitate forms, filter. Workup->Precipitation Extraction If no precipitate, perform aqueous work-up and extraction. Workup->Extraction Purification Purify the crude product (Recrystallization or Column Chromatography) Precipitation->Purification Extraction->Purification Characterization Characterize the final product (NMR, IR, MS, m.p.) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for the Gewald reaction.

Data Presentation: Substrate Scope and Yields

The Gewald reaction is compatible with a wide range of ketones and α-activated nitriles. The following tables summarize the reported yields for the synthesis of various 2-aminothiophenes.

Table 1: Synthesis of 2-Aminothiophenes from Cyclic Ketones

EntryKetoneα-Activated NitrileCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
1CyclohexanoneMalononitrileL-Proline/DMF-6084[7]
2CyclohexanoneMalononitrileTriethylamine/Water12RT95[8]
3CyclohexanoneEthyl CyanoacetateMorpholine/Methanol34585[9]
4CyclopentanoneMalononitrilePiperidinium Borate/EtOH:H₂O0.510092[10]
5CycloheptanoneMalononitrilePiperidinium Borate/EtOH:H₂O210085[10]
64-MethylcyclohexanoneMalononitrilePiperidinium Borate/EtOH:H₂O0.510090[10]
74-OxotetrahydropyranMalononitrilePiperidinium Borate/EtOH:H₂O0.3310094[10]
8N-Benzyl-4-piperidoneMalononitrilePiperidinium Borate/EtOH:H₂O0.2510095[10]

Table 2: Synthesis of 2-Aminothiophenes from Acyclic and Aryl Ketones

EntryKetoneα-Activated NitrileCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
1AcetoneMalononitrileNaAlO₂/Ethanol10Reflux85[11]
2AcetophenoneMalononitrileMorpholine/Methanol--70[12]
34-ChloroacetophenoneMalononitrileMorpholine (solvent-free, ball milling)2RT65[12]
4PropiophenoneEthyl CyanoacetateL-Proline/DMF-6075[7]
5Ethyl AcetoacetateMalononitrilePiperidinium Borate/EtOH:H₂O0.3310096[10]
6Butan-2-oneMalononitrileZnO nanoparticles610086[11]
7PhenylacetaldehydeMalononitrilePiperidine/Ethanol1.5Reflux86[11]
8AcetophenoneEthyl CyanoacetateNa₂CaP₂O₇/Water6Reflux82[13]

Experimental Protocols

The following are detailed protocols for the synthesis of representative 2-aminothiophene derivatives.

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is a typical example of the Gewald reaction using a cyclic ketone and malononitrile.

  • Materials:

    • Cyclohexanone (10 mmol, 0.98 g, 1.02 mL)

    • Malononitrile (10 mmol, 0.66 g)

    • Elemental Sulfur (10 mmol, 0.32 g)

    • Ethanol (20 mL)

    • Triethylamine (12.5 mmol, 1.26 g, 1.74 mL) or Morpholine (10 mmol, 0.87 g, 0.87 mL)

  • Procedure:

    • In a 100 mL round-bottomed flask equipped with a magnetic stirrer, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

    • Stir the mixture at room temperature to form a suspension.

    • Slowly add triethylamine or morpholine dropwise to the stirring suspension over a period of 15-20 minutes. An exothermic reaction may be observed.

    • Continue stirring the reaction mixture at room temperature or gently heat to 40-50 °C for 2-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).

    • Upon completion of the reaction, cool the mixture in an ice bath. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

    • Dry the purified product in a desiccator. Expected yield: 80-95%.

Protocol 2: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol demonstrates the synthesis using an aryl ketone and an α-cyanoester.

  • Materials:

    • Acetophenone (10 mmol, 1.20 g, 1.17 mL)

    • Ethyl cyanoacetate (10 mmol, 1.13 g, 1.06 mL)

    • Elemental Sulfur (10 mmol, 0.32 g)

    • Ethanol (30 mL)

    • Diethylamine (12.5 mmol, 0.91 g, 1.29 mL)

  • Procedure:

    • To a 100 mL round-bottomed flask, add acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

    • Stir the mixture at room temperature.

    • Add diethylamine dropwise to the reaction mixture.

    • Heat the mixture to 45-50 °C and stir for 3-5 hours.

    • Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 3:1).

    • After the reaction is complete, cool the flask to room temperature and then in an ice bath.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting solid by filtration.

    • Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4-phenylthiophene-3-carboxylate. Expected yield: 65-80%.

Applications in Drug Development: Kinase Inhibitors

2-Aminothiophenes are a key structural motif in a number of kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction pathways that promote cell proliferation and survival.[14][15]

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[16] Its primary target is the BCR-ABL kinase, an abnormal tyrosine kinase that drives the proliferation of leukemia cells.[16] Dasatinib also inhibits other kinases, including the SRC family kinases, c-KIT, and PDGFR.[17]

The diagram below illustrates the signaling pathways inhibited by Dasatinib.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT) SRC SRC Family Kinases Receptor->SRC Activation BCR_ABL BCR-ABL (Fusion Protein) STAT STAT Signaling BCR_ABL->STAT RAS_MAPK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT SRC->STAT SRC->RAS_MAPK SRC->PI3K_AKT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Proliferation Gene Expression for Cell Proliferation, Survival, and Angiogenesis STAT->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways.

The development of 2-aminothiophene-based kinase inhibitors continues to be an active area of research. For example, derivatives of this scaffold have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[3][18][19] These inhibitors often work by downregulating the expression of key oncogenic proteins and promoting apoptosis in cancer cells.[3]

Conclusion

The Gewald reaction remains a highly relevant and powerful tool for the synthesis of 2-aminothiophenes. Its versatility and efficiency make it an indispensable method for medicinal chemists and researchers in drug discovery. The ability to readily access a diverse range of polysubstituted 2-aminothiophenes facilitates the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a variety of diseases. The protocols and data presented herein provide a comprehensive resource for the practical application of this important reaction.

References

Application of 2-Benzoylthiophene Derivatives as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-benzoylthiophene derivatives as potent anticancer agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams of their mechanism of action.

Introduction

This compound derivatives have emerged as a promising class of synthetic small molecules with significant anticancer properties. These compounds frequently act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, they induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells. Their structural similarity to known tubulin inhibitors, such as combretastatin A-4, and their ability to bind to the colchicine site on tubulin underscore their therapeutic potential. This document outlines their mechanism of action, summarizes their activity, and provides detailed protocols for their investigation.

Mechanism of Action

The primary anticancer mechanism of many this compound derivatives involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.

A key structural feature of many active this compound derivatives is the 2-(3′,4′,5′-trimethoxybenzoyl) moiety, which is also found in other potent tubulin inhibitors like colchicine and combretastatin A-4.[1] These derivatives bind to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1][2][3] This leads to a disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis.

The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose)polymerase (PARP).[4] Some derivatives have also been shown to perturb the mitochondrial membrane potential, a key event in apoptosis.[4] Furthermore, the G2/M arrest is associated with increased expression of cyclin B1.[4]

cluster_0 This compound Derivative Action cluster_1 Cellular Consequences Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Blocks Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis CyclinB1 Cyclin B1 Expression ↑ G2M->CyclinB1 Caspase Caspase-3 Activation Apoptosis->Caspase

Mechanism of action for this compound derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
4g 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiopheneK562 (Leukemia)0.016[1]
A549 (Lung)0.023[1]
SK-MEL-28 (Melanoma)0.018[1]
4e 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiopheneHeLa (Cervical)0.19[4]
Jurkat (T-cell leukemia)0.23[4]
PST-3 5-arylalkynyl-2-benzoyl thiopheneBT549 (Breast)15.42[2]
MDA-MB-468 (Breast)16.33[2]
Compound 6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileNCI-60 Panel (Various)0.021 - 0.099[5]
BU17 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung)Potent, not specified[6]
IPBT 3-iodo-2-phenylbenzo[b]thiopheneHepG2 (Liver)67.04[7]
Caco-2 (Colon)63.74[7]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene Derivatives

A common synthetic route involves a 'one-step' condensation followed by intramolecular cyclization.[1]

StartingMaterial Substituted S-arylthiocarbamates Intermediate Thiophenolates StartingMaterial->Intermediate NaOH, EtOH/H2O, 65°C Product 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]thiophene Derivatives Intermediate->Product K2CO3, Acetone, reflux Reagent 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone Reagent->Product

General synthesis workflow.

Protocol:

  • Preparation of Thiophenolates: Substituted S-arylthiocarbamates are hydrolyzed using sodium hydroxide in an ethanol/water mixture at 65°C to yield the corresponding thiophenolates.[1]

  • Condensation and Cyclization: The resulting thiophenolate is reacted with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in the presence of anhydrous potassium carbonate in refluxing acetone. This one-step condensation and intramolecular cyclization affords the final 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene derivatives.[1]

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 8 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[2][8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 72 hours).[2]

  • Reagent Incubation: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2][8]

  • Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Start Cell Culture Treatment Treat with Derivative (e.g., IC50 concentration) Start->Treatment Harvest Harvest & Fix (e.g., 75% Ethanol) Treatment->Harvest Stain Stain DNA (Propidium Iodide & RNase A) Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Cell Cycle Profile (G1, S, G2/M phases) Analyze->Result

Cell cycle analysis workflow.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for various time points (e.g., 12, 24, 36, 48 hours).[2]

  • Cell Fixation: Harvest the cells and fix them in cold 75% ethanol overnight at -20°C.[2]

  • DNA Staining: Wash the fixed cells with PBS and stain the cellular DNA with a solution containing propidium iodide (PI) and RNase A in the dark.[2]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of purified tubulin.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

  • Compound Addition: Add the this compound derivative at various concentrations or a control (e.g., DMSO, colchicine) to the reaction mixture.

  • Monitoring Polymerization: Monitor the polymerization of tubulin at 37°C by measuring the change in light scattering at 340 nm over time using a spectrophotometer.[2]

  • Data Analysis: Calculate the concentration of the compound that inhibits tubulin polymerization by 50% (IC50).[2]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative for specified time points.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is highly dependent on the substituents on both the benzoyl and the benzo[b]thiophene rings.

  • 3′,4′,5′-Trimethoxybenzoyl Moiety: This group is a crucial structural requirement for potent tubulin polymerization inhibitory activity.[1]

  • Substitution on the Benzo[b]thiophene Ring:

    • The position of a methoxy group on the benzene part of the benzo[b]thiophene moiety significantly influences antiproliferative activity, with substitutions at the C-4, C-6, or C-7 positions often yielding the best results.[1]

    • The introduction of a methyl group at the C-3 position generally enhances antiproliferative activity compared to unsubstituted analogues.[1]

    • Replacing a 3-amino group with a methyl or no substituent can increase the inhibitory effect on tubulin polymerization.[1]

Conclusion

This compound derivatives represent a versatile and potent class of anticancer agents, primarily acting as inhibitors of tubulin polymerization. Their ability to induce G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines at low concentrations highlights their therapeutic potential. The detailed protocols provided herein offer a framework for the continued investigation and development of these promising compounds for cancer therapy. Further research focusing on optimizing their pharmacological properties and evaluating their in vivo efficacy is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on improving low product yields.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of thiophene that can lead to low yields.

Q1: My reaction yield is very low or I'm recovering mostly unreacted starting material. What are the primary causes?

Low conversion is a frequent issue and can often be traced back to a few key factors:

  • Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1][2][3] It is crucial to use anhydrous conditions, including oven-dried glassware and freshly opened or purified reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst.[1][3] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][3]

  • Deactivated Thiophene Ring: While thiophene is generally reactive, the presence of strongly electron-withdrawing groups on the ring will deactivate it towards electrophilic substitution, hindering the reaction.[1]

  • Suboptimal Temperature: The reaction temperature significantly impacts the rate and yield. While some acylations of thiophene proceed at room temperature or even 0°C, others may require gentle heating to overcome the activation energy.[1][4] However, excessively high temperatures can lead to side reactions and decomposition of the thiophene ring.[1][3]

Q2: I'm observing the formation of significant byproducts or a tarry residue. What could be the cause?

The formation of byproducts and tars is typically indicative of side reactions or decomposition.

  • Reaction Temperature is Too High: Thiophene is susceptible to degradation at elevated temperatures, especially in the presence of strong Lewis acids, which can lead to polymerization and the formation of tarry substances.[3]

  • Side Reactions with Traditional Catalysts: Catalysts like aluminum chloride can cause undesirable secondary reactions with the thiophene ring due to its instability.[5] The catalyst can attack the sulfur atom, leading to ring-opening or polymerization.

  • Self-Condensation of Product: Under certain conditions, the 2-acetylthiophene product can undergo self-aldol condensation, leading to impurities. Optimizing reaction time and temperature can minimize this.[6]

Q3: My reaction seems to work, but I'm losing a lot of my product during the workup. What are some common workup issues?

Product loss during workup is a common challenge that can significantly impact your final yield.

  • Emulsion Formation: When quenching the reaction with water or dilute acid, emulsions can form, making the separation of aqueous and organic layers difficult and leading to product loss.[2][6] To avoid this, try pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[2][6] The addition of a saturated brine solution can also help to break up emulsions.[6]

  • Incomplete Hydrolysis of the Product-Catalyst Complex: The ketone product forms a stable complex with the Lewis acid catalyst, which needs to be hydrolyzed to release the product.[6] Ensure complete hydrolysis by slowly adding an acid/water mixture during the quench.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the acylation of thiophene?

The choice of catalyst is critical for a high-yielding reaction. While traditional Lewis acids like AlCl₃ can be used, they often lead to side reactions and lower yields due to the reactivity of the thiophene ring.[5] Modern, more efficient, and environmentally friendly alternatives are now preferred.

  • Solid Acid Catalysts (e.g., Zeolites): Hβ zeolite has demonstrated excellent activity and selectivity, achieving yields of up to 98.6% for the acetylation of thiophene with acetic anhydride under relatively mild conditions.[4][7] These catalysts are also recoverable and reusable, simplifying the workup process.[6][7]

  • Milder Lewis Acids: Zinc halides (e.g., ZnCl₂) and stannic chloride (SnCl₄) are effective catalysts that are less prone to causing side reactions compared to AlCl₃.[5][8] Ethylaluminum dichloride (EtAlCl₂) has also been shown to give very high yields.[4]

Q2: What is the optimal molar ratio of reactants?

While equimolar amounts of thiophene and the acylating agent can be used, using an excess of one of the reactants can often increase the yield. For instance, using a molar ratio of thiophene to acetic anhydride of 1:3 has been shown to be effective.[7] Increasing the ratio of the acylating agent can help drive the reaction to completion.

Q3: At what position on the thiophene ring does acylation occur?

Friedel-Crafts acylation of unsubstituted thiophene shows high regioselectivity for the 2-position (or the equivalent 5-position).[9] This is because the cationic intermediate formed by electrophilic attack at the 2-position is more stabilized by resonance, with three possible resonance structures, compared to the intermediate formed by attack at the 3-position, which only has two.[9]

Q4: Can I use acyl chlorides and acid anhydrides as acylating agents?

Yes, both acyl chlorides (e.g., acetyl chloride, benzoyl chloride, succinyl chloride) and acid anhydrides (e.g., acetic anhydride) are commonly used as acylating agents in the Friedel-Crafts acylation of thiophene.[4][5] The choice of agent may depend on the specific catalyst and desired product.

Data Presentation

Table 1: Performance Comparison of Catalytic Systems for Thiophene Acylation
CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac. Anhydride = 1:3[4][7]
HZSM-5 Zeolite Acetic AnhydrideLow-60°C, Thiophene:Ac. Anhydride = 1:3[4][7]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac. Anhydride = 1:2[4]
EtAlCl₂ Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[4]
Zinc Chloride (ZnCl₂) (0.1 mole) Acetic Anhydride-68120-125°C, 4h[5]
Zinc Chloride (ZnCl₂) (0.001 mole) Acetic Anhydride-48105-125°C, 4h[5]

Experimental Protocols

Protocol 1: Acetylation of Thiophene using Hβ Zeolite Catalyst

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene using a solid acid catalyst.[4][7]

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.

  • Reaction: Heat the mixture in a water bath to 60°C and stir magnetically. The reaction is typically complete within 2 hours.

  • Work-up: After cooling the reaction mixture, the solid catalyst can be recovered by filtration. The filtrate can then be washed with a saturated sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate. The product, 2-acetylthiophene, can be purified by distillation under reduced pressure.

Protocol 2: Acylation of Thiophene using Ethylaluminum Dichloride (EtAlCl₂)

This protocol is based on the use of ethylaluminum dichloride for the acylation of thiophene with succinyl chloride.[4]

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (CH₂Cl₂) at 0°C.

  • Catalyst Addition: Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.

  • Reaction: Stir the mixture at 0°C for 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified using column chromatography.

Protocol 3: Acetylation of Thiophene using Stannic Chloride (SnCl₄)

This is a classic method for the synthesis of 2-acetylthiophene.[6]

  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a reflux condenser, place a solution of thiophene (21 g, 0.25 mole) and acetyl chloride (19.5 g, 0.25 mole) in 100 cc of benzene. Cool the mixture in an ice-salt bath.

  • Addition of Catalyst: Add a solution of stannic chloride (65 g, 0.25 mole) in 50 cc of benzene dropwise with vigorous stirring over about one and a half hours.

  • Reaction: After the addition is complete, allow the mixture to come to room temperature and let it stand for two hours with occasional shaking.

  • Work-up: Pour the reaction mixture into a mixture of 100 cc of concentrated hydrochloric acid and 200 g of ice. Separate the benzene layer, wash it with water, and then dry it with anhydrous calcium chloride.

  • Purification: Remove the benzene by distillation at atmospheric pressure. Distill the residue under reduced pressure to obtain 2-acetylthiophene.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_Acylium_Ion_Formation Acylium Ion Formation cluster_Electrophilic_Attack Electrophilic Aromatic Substitution cluster_Product_Release Product Release AcylChloride R-CO-Cl Complex [R-CO-Cl---AlCl₃] AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Thiophene Thiophene AlCl4->LewisAcid - Cl⁻ SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ KetoneProduct 2-Acylthiophene ProductComplex->KetoneProduct + H₂O Hydrolysis H₂O (Workup)

Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation CheckReagents Check Reagents & Conditions Start->CheckReagents CheckCatalyst Evaluate Catalyst CheckReagents->CheckCatalyst Reagents OK Sol1 Use anhydrous reagents/solvents. Ensure glassware is oven-dried. CheckReagents->Sol1 Moisture/Purity Issue OptimizeParams Optimize Reaction Parameters CheckCatalyst->OptimizeParams Catalyst OK Sol2 Use fresh, high-purity catalyst. Increase catalyst loading (stoichiometric). Consider alternative catalyst (e.g., Hβ Zeolite, ZnCl₂). CheckCatalyst->Sol2 Inactivity/Insufficient Amount WorkupIssue Investigate Workup OptimizeParams->WorkupIssue Parameters OK Sol3 Systematically vary temperature. Adjust reactant molar ratio. Monitor reaction over time (TLC/GC). OptimizeParams->Sol3 Suboptimal Sol4 Quench on ice/conc. HCl to prevent emulsion. Use brine to break emulsions. Ensure complete hydrolysis of product-catalyst complex. WorkupIssue->Sol4 Product Loss End Improved Yield WorkupIssue->End Workup OK Sol1->CheckReagents Sol2->CheckCatalyst Sol3->OptimizeParams Sol4->WorkupIssue

References

Technical Support Center: Controlling Regioselectivity in Benzoylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of benzoylthiophenes, with a focus on controlling regioselectivity.

General Troubleshooting Workflow

Before delving into specific experimental issues, it is crucial to have a systematic approach to troubleshooting. The following workflow outlines a general methodology for diagnosing and resolving common problems in benzoylthiophene synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method-Specific Troubleshooting cluster_3 Analysis & Optimization cluster_4 Resolution Start Unexpected Regioselectivity or Low Yield Reagent_Purity Verify Reagent & Solvent Purity/Anhydrous Conditions Start->Reagent_Purity Stoichiometry Confirm Stoichiometry of Reactants & Catalysts Reagent_Purity->Stoichiometry Temp_Control Check Temperature Control Stoichiometry->Temp_Control FC_Acylation Friedel-Crafts Acylation Issues Temp_Control->FC_Acylation Alternative_Methods Alternative Method Issues (e.g., Cross-Coupling, Lithiation) Temp_Control->Alternative_Methods Analyze_Results Analyze Reaction Mixture (e.g., GC-MS, NMR) FC_Acylation->Analyze_Results Alternative_Methods->Analyze_Results Optimize_Conditions Systematically Optimize Reaction Conditions Analyze_Results->Optimize_Conditions Purification Optimize Purification Method (e.g., HPLC) Optimize_Conditions->Purification Desired_Product Desired Regioisomer & Yield Achieved Purification->Desired_Product

Caption: General workflow for troubleshooting benzoylthiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of unsubstituted thiophene?

A1: The Friedel-Crafts acylation of thiophene predominantly yields the 2-benzoylthiophene.[1][2] This high regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at the C2 position compared to the C3 position. The intermediate from C2 attack can be described by three resonance structures, while the intermediate from C3 attack has only two.[1][2] The attack at the 2-position results in a linearly conjugated intermediate, which is lower in energy than the cross-conjugated intermediate from the 3-position attack.[1][2]

Q2: How can I synthesize 3-benzoylthiophene with high selectivity?

A2: Direct Friedel-Crafts acylation of thiophene is not ideal for synthesizing 3-benzoylthiophene due to the strong preference for C2 acylation. Alternative strategies are required:

  • Directed ortho-metalation (DoM): This is a powerful technique for achieving high regioselectivity. By using a directing group at the 2-position, you can facilitate lithiation at the 3-position, followed by quenching with a benzoylating agent.

  • Starting with a 3-substituted thiophene: Employing a starting material that blocks the 2- and 5-positions or directs acylation to the 3-position is an effective strategy.

  • Interrupted Pummerer Reaction: A method utilizing readily accessible benzothiophene S-oxides can deliver C3-arylated and -alkylated benzothiophenes with complete regioselectivity under metal-free and mild conditions.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • The overall yield of the desired benzoylthiophene is significantly lower than expected.

  • A large amount of starting material remains unreacted.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivation The sulfur atom in thiophene can coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[5] Ensure you are using the correct stoichiometry of the catalyst. For acylations with acid anhydrides, at least two equivalents of the catalyst may be necessary.[6]
Moisture Contamination Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
Insufficient Reaction Time or Temperature The reaction may not have proceeded to completion. Monitor the reaction progress using TLC or GC-MS and adjust the reaction time and temperature accordingly.
Reagent Purity Impurities in the thiophene, benzoyl chloride, or solvent can lead to side reactions and lower yields. Use freshly distilled or purified reagents.
Issue 2: Poor Regioselectivity (Mixture of 2- and 3-isomers) in Friedel-Crafts Acylation

Symptoms:

  • Significant amounts of the undesired 3-benzoylthiophene isomer are formed alongside the this compound.

  • Difficulty in separating the isomers by standard column chromatography.

Possible Causes and Solutions:

CauseRecommended Action
Choice of Lewis Acid Milder Lewis acids, such as SnCl₄ or ZnCl₂, may result in a higher proportion of the 3-isomer compared to stronger Lewis acids like AlCl₃.[7] To enhance selectivity for the 2-position, consider using a stronger Lewis acid.
Solvent Effects The choice of solvent can influence the product distribution. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are commonly used and generally favor 2-acylation.[7] Experiment with different solvents to optimize regioselectivity.
Reaction Temperature Higher reaction temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not be the desired regioisomer. Running the reaction at a lower temperature may improve selectivity.
Steric Hindrance If the thiophene substrate is substituted, steric hindrance can influence the position of acylation. Analyze the steric environment of your substrate to predict the likely site of acylation.

Data Presentation: Catalyst Performance in Thiophene Acylation

The following table summarizes the performance of different catalytic systems for the acylation of thiophene, providing a comparison of their effectiveness under various conditions.

Catalyst SystemCatalystAcylating AgentSubstrateReaction TimeTemperature (°C)Yield (%)Reference
Lewis Acid Catalysis Anhydrous Aluminum Trichloride (AlCl₃)Benzoyl ChlorideThiopheneNot SpecifiedNot SpecifiedNot Specified[8]
Solid Acid Catalysis Modified C25 ZeoliteAcetic AnhydrideThiophene2 hours8099.0 (Conversion)[8]
Solid Acid Catalysis Hβ ZeoliteAcetic AnhydrideThiopheneNot Specified6098.6 (Yield)[8]
Palladium-Catalyzed Cross-Coupling Palladium Dichloride (PdCl₂)/tri(2-furyl)phosphineBenzoyl Chloride2-Thiopheneboronic acid / Tributyltin methoxide2 hours6085[8]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Thiophene using Aluminum Chloride

This protocol describes the traditional synthesis of this compound.

Friedel_Crafts_Acylation Start Prepare a mixture of benzoyl chloride and anhydrous AlCl₃ in a dry reaction vessel. Step2 Cool the mixture. Start->Step2 Step3 Add thiophene dropwise while maintaining the temperature. Step2->Step3 Step4 Stir the reaction at the appropriate temperature for a set duration. Step3->Step4 Step5 Monitor reaction completion (e.g., by TLC). Step4->Step5 Step6 Quench the reaction by pouring it over ice. Step5->Step6 Step7 Extract the product with an organic solvent (e.g., dichloromethane). Step6->Step7 Step8 Wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure. Step7->Step8 Step9 Purify the crude product by chromatography or distillation. Step8->Step9

Caption: Workflow for Friedel-Crafts acylation of thiophene.

Procedure:

  • In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous aluminum trichloride (1.1 eq) in dry carbon disulfide.

  • Cool the suspension in an ice bath.

  • Add benzoyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add thiophene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Once the addition of thiophene is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with carbon disulfide.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of C3-Alkylated Benzothiophenes via Interrupted Pummerer Reaction

This protocol provides a metal-free method for the C3 functionalization of benzothiophenes.[3]

Procedure for C3 C-H Alkylation of Benzothiophene S-oxides:

  • To an N₂ flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add benzothiophene S-oxide (0.2 mmol), silane (0.3 mmol), and acetonitrile (1 ml).[3]

  • Stir the mixture at 0 °C and add trifluoroacetic anhydride (TFAA) (0.3 mmol).[3]

  • Remove the cooling bath and stir the mixture at ambient temperature overnight (approximately 16 hours).[3]

  • Add saturated sodium bicarbonate solution (3 ml) and extract the aqueous phase with ethyl acetate (3 x 5 ml).[3]

  • Dry the combined organic phases over MgSO₄ and concentrate in vacuo.[3]

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The regioselectivity in the Friedel-Crafts acylation of thiophene is determined by the relative stability of the cationic intermediates.

Regioselectivity_Pathway cluster_C2 Attack at C2 cluster_C3 Attack at C3 Thiophene Thiophene Intermediate_C2 C2 Intermediate (3 Resonance Structures) Thiophene->Intermediate_C2 + RCO⁺ Intermediate_C3 C3 Intermediate (2 Resonance Structures) Thiophene->Intermediate_C3 + RCO⁺ Acylium_Ion Acylium Ion (R-C≡O⁺) Product_2 This compound (Major Product) Intermediate_C2->Product_2 -H⁺ Product_3 3-Benzoylthiophene (Minor Product) Intermediate_C3->Product_3 -H⁺

Caption: Reaction pathway for Friedel-Crafts acylation of thiophene.

References

Purification of crude 2-Benzoylthiophene by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Benzoylthiophene

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude this compound by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for successful purification. Key data is summarized in the table below. The compound typically appears as a light yellow to amber or dark green crystalline powder.[1][2][3] Its melting point is a critical indicator of purity.

Q2: Which solvent is best for the recrystallization of this compound?

A2: this compound is soluble in organic solvents like ethanol and acetone, but has low solubility in water.[1][4] Ethanol is a commonly used and effective solvent for recrystallizing similar aromatic ketones. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] It is always recommended to perform a small-scale solvent test to find the optimal solvent for your specific crude material.

Q3: My compound is not crystallizing even after the solution has cooled. What should I do?

A3: This is a common issue, often due to supersaturation or using too much solvent.[5][6] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass stirring rod. The tiny scratches on the glass provide a surface for crystal nucleation.[5][7]

  • Seeding: Add a "seed crystal" (a very small crystal of pure this compound) to the solution to initiate crystallization.[5][7]

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[6][7]

  • Further Cooling: If room temperature cooling is unsuccessful, place the flask in an ice-water bath to further decrease the compound's solubility.[8]

Q4: The product has separated as an oil instead of crystals ("oiling out"). What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[7] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities lowering the melting point.[6] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease saturation.[6][7]

  • Allow the solution to cool much more slowly. You can insulate the flask or place it in a warm water bath that is allowed to cool gradually to room temperature.[6]

Q5: The yield of my recrystallized product is very low. What are the potential causes?

A5: A low yield can result from several factors:

  • Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[5][6][7]

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, it will be lost.[8]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[5]

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

Q6: My final product is still colored. How can I remove colored impurities?

A6: If the crude sample has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[7]

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueReference
CAS Number 135-00-2[2]
Molecular Formula C₁₁H₈OS[1][2]
Molecular Weight 188.25 g/mol
Appearance Light yellow to amber to dark green crystalline powder[2][3]
Melting Point 53-60 °C[2][3]
Boiling Point 300 °C (lit.)[2]
Solubility Soluble in ethanol, acetone; sparingly soluble in water[1][4]

Experimental Protocols

Protocol: Recrystallization of Crude this compound

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate/stirrer

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and bring the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper by pouring hot solvent through it. Quickly pour the hot solution containing the dissolved product through the pre-warmed funnel into the clean flask. This step removes insoluble impurities.[8]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold ethanol to rinse away any remaining soluble impurities.[5]

  • Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

  • Analysis: Determine the melting point of the dried, purified crystals and compare it to the literature value to assess purity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Recrystallization Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield or No Recovery start->low_yield impure_product Final Product Impure (e.g., colored, wrong MP) start->impure_product sol_supersat Solution is Supersaturated no_crystals->sol_supersat If solution is clear sol_dilute Solution is Too Dilute no_crystals->sol_dilute If solution is clear oil_cooling Cooling Too Rapid or Impurity Level High oiling_out->oil_cooling yield_solvent Too much solvent used low_yield->yield_solvent yield_transfer Loss during transfers or premature crystallization low_yield->yield_transfer impure_filter Insoluble impurities not removed impure_product->impure_filter impure_soluble Soluble impurities co-precipitated impure_product->impure_soluble act_scratch Action: Scratch inner wall of flask sol_supersat->act_scratch act_seed Action: Add a 'seed crystal' sol_supersat->act_seed act_evap Action: Boil off excess solvent & re-cool sol_dilute->act_evap act_reheat Action: Reheat to dissolve, add more solvent, cool very slowly oil_cooling->act_reheat act_conc Action: Concentrate mother liquor & re-cool yield_solvent->act_conc act_preheat Action: Ensure hot filtration apparatus is pre-heated yield_transfer->act_preheat act_hotfilter Action: Repeat process with hot filtration step impure_filter->act_hotfilter act_charcoal Action: Use activated charcoal for colored impurities impure_soluble->act_charcoal act_recrystallize Action: Re-recrystallize, ensuring slow cooling impure_soluble->act_recrystallize

Caption: Troubleshooting workflow for recrystallization of this compound.

References

Technical Support Center: Optimizing Stille Cross-Coupling for 2-Benzoylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzoylthiophene via Stille cross-coupling. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the Stille cross-coupling reaction for the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Palladium(0) catalyst may have degraded due to improper storage or handling. 2. Poor Quality Reagents: Benzoyl chloride or the organostannane reagent may be of low purity or have decomposed. 3. Suboptimal Reaction Temperature: The temperature may be too low for the catalytic cycle to proceed efficiently. 4. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates.1. Use a fresh batch of palladium catalyst. Consider using a more stable precatalyst like Pd₂(dba)₃. 2. Use freshly distilled or recently purchased high-purity reagents. 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. 4. Screen different phosphine ligands. For acyl chlorides, ligands like triphenylphosphine (PPh₃) or tri(2-furyl)phosphine (TFP) are often effective.[1]
Significant Homocoupling of Organostannane 1. Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of the tin reagent. 2. Slow Transmetalation: If the transmetalation step is slow, the organostannane may react with itself.1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents. 2. The addition of copper(I) salts (e.g., CuI) can accelerate transmetalation and reduce homocoupling.
Formation of Protodestannylation Byproduct (Thiophene) 1. Presence of Water or Protic Solvents: Traces of moisture can lead to the cleavage of the carbon-tin bond.1. Use anhydrous solvents and flame-dry all glassware before use. Ensure the inert gas line has a drying tube.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction.1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time as needed. 2. Add a second portion of the catalyst if the reaction stalls.
Difficulty in Removing Tin Byproducts 1. Insoluble Tin Salts: Tributyltin halides can be difficult to remove through standard extraction.1. After the reaction, quench with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the Stille coupling of benzoyl chloride with 2-(tributylstannyl)thiophene?

A1: A common and effective catalytic system is a combination of a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precatalyst like PdCl₂(PPh₃)₂, with an appropriate phosphine ligand.[2] For the coupling of acyl chlorides, tri(2-furyl)phosphine (TFP) has been shown to be an effective ligand.[1] The optimal choice can be substrate-dependent, and screening of different catalyst/ligand combinations may be necessary.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous and degassed polar aprotic solvents are generally preferred for Stille couplings. Toluene and DMF are commonly used and have proven effective.[2][3] For less soluble reactants, a mixture of toluene and DMF can be beneficial.[3]

Q3: What is the typical reaction temperature and time?

A3: The reaction is typically heated to between 80-110°C.[3] Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system.[3] It is crucial to monitor the reaction's progress by TLC or GC-MS to determine the optimal reaction time.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, ensure strictly anhydrous and anaerobic conditions to prevent protodestannylation and homocoupling. The use of additives like CuI can also suppress homocoupling by accelerating the desired cross-coupling pathway. Careful control of stoichiometry is also important.

Q5: Are there any safety precautions I should be aware of when working with organotin reagents?

A5: Yes, organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing tin compounds must be disposed of according to institutional and local environmental regulations.[3]

Data Presentation: Comparison of Catalytic Systems for Benzoylthiophene Synthesis

Catalyst SystemAcylating/Coupling AgentSubstrateReaction TimeTemperature (°C)Yield (%)Reference
Stille Cross-Coupling Benzoyl Chloride2-(Tributylstannyl)thiopheneNot SpecifiedRoom TempNot Specified[1]
Palladium Dichloride / tri(2-furyl)phosphine
Friedel-Crafts Acylation Benzoyl ChlorideThiopheneNot SpecifiedNot SpecifiedNot Specified[1]
Anhydrous Aluminum Trichloride (AlCl₃)
Solid Acid Catalysis Acetic AnhydrideThiophene2 hours8099.0 (Conversion)[1]
Modified C25 Zeolite
Solid Acid Catalysis Acetic AnhydrideThiopheneNot Specified6098.6 (Yield)[1]
Hβ Zeolite

Experimental Protocols

Detailed Protocol for Stille Cross-Coupling Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • Benzoyl chloride (1.0 mmol, 1.0 equiv)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Anhydrous, degassed toluene (10 mL)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂ (0.03 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add 2-(tributylstannyl)thiophene (1.1 mmol) to the flask via syringe.

  • Add benzoyl chloride (1.0 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)-R' Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product reagents R-X (Benzoyl Chloride) stannane R'-SnBu₃ (2-Thienylstannane)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Reagents Are reagents pure and dry? Check_Catalyst->Check_Reagents Yes Replace_Catalyst Use fresh catalyst or a different precatalyst. Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (temp, time, solvent) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/distill reagents. Use anhydrous solvents. Check_Reagents->Purify_Reagents No Optimize_Conditions Systematically vary temperature, time, and solvent. Check_Conditions->Optimize_Conditions No Success Problem Solved Check_Conditions->Success Yes Replace_Catalyst->Check_Reagents Purify_Reagents->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Overcoming catalyst inactivity in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to catalyst inactivity and other challenges encountered during this fundamental reaction.

Troubleshooting Guides

This section provides solutions to specific problems you might be encountering in your Friedel-Crafts acylation experiments.

Issue 1: Low to No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the common causes and how can I fix this?

A1: Low or no yield in Friedel-Crafts acylation is a frequent issue that can stem from several factors, primarily related to catalyst inactivity or suboptimal reaction conditions.

  • Catalyst Inactivity due to Moisture: The most common culprit is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by water.[1] Lewis acids are highly hygroscopic and react readily with any moisture present in the reaction setup.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware and cool it in a desiccator before use.[2]

      • Use Anhydrous Reagents and Solvents: Use freshly opened or distilled anhydrous solvents and reagents.[1][2]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Insufficient Catalyst Loading: In many cases, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[1] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1]

    • Troubleshooting Steps:

      • Increase Catalyst Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the Lewis acid to the acylating agent.[2] In some cases, a slight excess of the catalyst (1.1 to 1.3 equivalents) may be beneficial.[1]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards the reaction.[1]

    • Troubleshooting Steps:

      • Substrate Selection: Avoid using aromatic rings with strongly deactivating substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups.[1]

      • Alternative Catalysts: For moderately deactivated substrates, consider using more potent catalyst systems or harsher reaction conditions, though this may lead to side reactions.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield.

    • Troubleshooting Steps:

      • Temperature Optimization: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition. It is recommended to start at a low temperature (e.g., 0-5 °C) during the addition of reagents and then gradually increase it while monitoring the reaction progress.[1][3]

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction. What could be the reason?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can still occur under certain conditions.[1]

  • Highly Activated Aromatic Rings: If your starting aromatic compound is highly activated (e.g., phenols, anilines, or even highly activated ethers like anisole), polyacylation might be observed.[1][4]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a molar excess of the aromatic substrate relative to the acylating agent.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can help to minimize side reactions.

  • Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para). The regioselectivity is dictated by the directing effect of the substituent. For example, with toluene (an ortho, para-director), the para-product is typically major due to steric hindrance at the ortho position.[1]

    • Troubleshooting Steps:

      • Catalyst Choice: The choice of catalyst and solvent can sometimes influence the isomeric ratio.

      • Purification: If multiple isomers are formed, they will need to be separated by techniques such as column chromatography or distillation.[1]

Frequently Asked Questions (FAQs)

Q3: Can I use an amine-substituted aromatic compound (e.g., aniline) in a Friedel-Crafts acylation?

A3: No, aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or other basic functionalities are generally unsuitable for Friedel-Crafts acylation. The lone pair of electrons on the nitrogen atom will coordinate with the Lewis acid catalyst, forming a complex.[5] This deactivates the catalyst and also makes the aromatic ring strongly deactivated towards electrophilic attack.[5]

Q4: Why is it necessary to use anhydrous conditions for Friedel-Crafts acylation?

A4: Lewis acid catalysts like aluminum chloride (AlCl₃) react vigorously with water in an exothermic reaction.[6][7] This reaction hydrolyzes and deactivates the catalyst, rendering it ineffective for the acylation reaction.[1][7] Therefore, maintaining anhydrous conditions is critical for the success of the reaction.

Q5: What is the difference between homogeneous and heterogeneous catalysts in Friedel-Crafts acylation?

A5:

  • Homogeneous catalysts , such as AlCl₃ and FeCl₃, are in the same phase as the reactants (typically liquid).[8][9] They are generally very active and selective. However, their separation from the reaction mixture can be difficult and often requires a quenching step, leading to catalyst loss and corrosive waste.[8][9]

  • Heterogeneous catalysts , such as zeolites, clays, and supported metal oxides, are in a different phase (solid) from the liquid reaction mixture.[8][10] Their main advantage is the ease of separation from the product (e.g., by filtration) and the potential for regeneration and reuse, making the process more environmentally friendly.[8][10] However, they may exhibit lower activity compared to their homogeneous counterparts and can be prone to deactivation by coking.[11]

Q6: Can a deactivated catalyst be regenerated?

A6: Yes, in some cases, catalysts can be regenerated, particularly heterogeneous catalysts. The regeneration procedure depends on the cause of deactivation. For instance, coke deposition on zeolites can sometimes be removed by calcination (heating at high temperatures in the presence of air). For deactivated solid Lewis acid catalysts, regeneration might involve washing with solvents or treatment with specific reagents to restore active sites.[12][13][14] The regeneration of homogeneous catalysts like AlCl₃ is generally not performed in a laboratory setting due to the formation of stable complexes that are typically hydrolyzed during workup.

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of Anisole with Acetic Anhydride

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
FeCl₃·6H₂O1060299[4]
Bi(OTf)₃10602498[4]
Sc(OTf)₃10602497[4]
Cu(OTf)₂10602488[4]
Zeolite H-Beta-120-High[15]
Mordenite Zeolite-1502-3>99[16]

Table 2: Effect of Temperature on the Friedel-Crafts Acylation of 9H-fluorene

Temperature (°C)Conversion (%)Selectivity (%)Reference
0~20~98[3]
25~20~98[3]
45~22~98[3]
83~45~98[3]

Table 3: Comparison of Homogeneous vs. Heterogeneous Catalysts

FeatureHomogeneous Catalysts (e.g., AlCl₃)Heterogeneous Catalysts (e.g., Zeolites)Reference
Phase Same phase as reactantsDifferent phase from reactants[8][9]
Activity/Selectivity Generally highCan be high, but may be lower than homogeneous[8]
Operating Temperature Generally low to moderateCan be used at higher temperatures[9]
Catalyst Separation Difficult, often requires quenchingEasy (e.g., filtration)[8][9][10]
Recycling/Reusability Not typically recycled in lab scaleOften recyclable and reusable[8][9][10]
Corrosiveness/Waste Can be corrosive and generate significant wasteGenerally less corrosive and more environmentally friendly[10]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride using AlCl₃

This protocol describes the synthesis of 4'-methylacetophenone from toluene and acetyl chloride.

  • Materials:

    • Toluene (0.025 mol)

    • Acetyl chloride (0.0275 mol)

    • Anhydrous aluminum chloride (AlCl₃) (0.0275 mol)

    • Dichloromethane (anhydrous)

    • Concentrated HCl

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice

  • Equipment:

    • Three-neck round-bottom flask

    • Addition funnel

    • Reflux condenser with a drying tube

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube (e.g., filled with CaCl₂).

    • Catalyst Suspension: In a fume hood, add anhydrous AlCl₃ (0.0275 mol) to the reaction flask. Add 8 mL of anhydrous dichloromethane to create a suspension.[17]

    • Cooling: Cool the suspension to 0-5 °C in an ice bath.[1][17]

    • Acyl Chloride Addition: Dissolve acetyl chloride (0.0275 mol) in 5 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 10-15 minutes, maintaining the temperature below 10 °C.[1][17]

    • Toluene Addition: After the formation of the acylium ion complex (the mixture should become homogeneous and may change color), add a solution of toluene (0.025 mol) in 5 mL of anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture while keeping the temperature below 10 °C.[1][17]

    • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for about 30 minutes.[17]

    • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 10 mL of concentrated HCl.[1][17] This will quench the reaction and decompose the aluminum chloride complex.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[1]

    • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[1]

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product.[1]

    • Purification: The crude 4'-methylacetophenone can be purified by distillation or column chromatography.

Protocol 2: Acylation of Anisole with Acetic Anhydride using a Zeolite Catalyst

This protocol provides a general procedure for using a heterogeneous catalyst.

  • Materials:

    • Anisole (2.0 mmol)

    • Acetic anhydride (20 mmol)

    • Mordenite zeolite catalyst (0.50 g)

    • Acetic acid (5 mL)

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • Catalyst Activation: Activate the mordenite zeolite catalyst by heating it at an elevated temperature (e.g., 500 °C) for a few hours prior to use to remove any adsorbed water.[18]

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anisole (2.0 mmol), acetic anhydride (20 mmol), the activated zeolite catalyst (0.50 g), and acetic acid (5 mL).[16]

    • Heating: Heat the reaction mixture to 150 °C with vigorous stirring.[16]

    • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

    • Work-up: After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.[16]

    • Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and potentially reused.

    • Product Isolation: The filtrate contains the product. The product can be isolated by standard work-up procedures, such as extraction and solvent removal.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Lewis Acid (e.g., AlCl₃) Inactive_Catalyst_H2O Inactive Catalyst (Hydrolyzed) Active_Catalyst->Inactive_Catalyst_H2O Reaction with H₂O Inactive_Complex_Product Inactive Catalyst-Product Complex Active_Catalyst->Inactive_Complex_Product Complexation Inactive_Complex_Substrate Inactive Catalyst-Substrate Complex Active_Catalyst->Inactive_Complex_Substrate Complexation Moisture Moisture (H₂O) Product Ketone Product Substrate Amine-Substituted Aromatic

Caption: Common pathways for Lewis acid catalyst deactivation.

Troubleshooting_Workflow Start Low/No Yield in Friedel-Crafts Acylation Check_Moisture Check for Moisture: Anhydrous Conditions? Start->Check_Moisture Dry_System Action: Thoroughly dry glassware, reagents, solvent Check_Moisture->Dry_System No Check_Catalyst_Amount Check Catalyst Stoichiometry: Sufficient Amount? Check_Moisture->Check_Catalyst_Amount Yes Dry_System->Check_Catalyst_Amount Increase_Catalyst Action: Increase catalyst loading (≥1 equivalent) Check_Catalyst_Amount->Increase_Catalyst No Check_Substrate Check Substrate: Deactivating Groups? Check_Catalyst_Amount->Check_Substrate Yes Increase_Catalyst->Check_Substrate Change_Substrate Action: Use a more activated substrate Check_Substrate->Change_Substrate Yes Optimize_Conditions Action: Optimize temperature and reaction time Check_Substrate->Optimize_Conditions No Success Improved Yield Change_Substrate->Success Optimize_Conditions->Success

Caption: A stepwise workflow for troubleshooting low yields.

References

Troubleshooting multiple product formation in benzoylthiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzoylthiophene Synthesis

Welcome to the technical support center for benzoylthiophene synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of benzoylthiophenes, particularly the issue of multiple product formation.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of multiple products in my benzoylthiophene synthesis. What are the common causes?

A1: The formation of multiple products in benzoylthiophene synthesis, often performed via Friedel-Crafts acylation, can stem from several factors:

  • Polyacylation: While the acyl group introduced is deactivating, preventing further acylation is not always absolute. If the starting thiophene ring is highly activated, or under harsh reaction conditions, multiple acyl groups can be introduced onto the aromatic ring.[1]

  • Isomer Formation: Thiophene can be acylated at the C2 or C3 position. The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of the acylation, leading to a mixture of 2-benzoylthiophene and 3-benzoylthiophene.

  • Side Reactions: Undesirable secondary reactions can occur, especially at elevated temperatures, leading to byproducts.[1] The Friedel-Crafts catalyst itself, like aluminum chloride, can sometimes attack the heteroatom of the heterocyclic ring, causing undesirable side reactions.[2]

  • Impurities in Starting Materials: The purity of the acylating agent (e.g., benzoyl chloride) and the thiophene substrate is critical. Impurities can lead to the formation of unexpected byproducts.[1]

Q2: My reaction yield is consistently low. How can I improve it?

A2: Low yields can be addressed by systematically optimizing the reaction parameters:

  • Catalyst Activity and Amount: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure you are using anhydrous conditions and fresh or properly stored catalyst.[1] In many cases, a stoichiometric amount of the Lewis acid is required because the resulting ketone product can form a stable complex with the catalyst, rendering it inactive.[1]

  • Reaction Temperature: The temperature can significantly impact the yield. Some reactions require heating to proceed, while excessively high temperatures can cause decomposition and side reactions.[1][3] It's crucial to find the optimal temperature for your specific substrates and catalyst system.

  • Purity of Reagents: Ensure the thiophene, benzoyl chloride (or other acylating agent), and solvent are pure and dry.[1]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.

Q3: How can I improve the regioselectivity of the acylation to favor the desired isomer?

A3: Influencing the regioselectivity (the position of acylation on the thiophene ring) is a key challenge. The C2 position is generally more reactive in electrophilic aromatic substitution. However, the ortho/para directing influence of substituents on the benzoyl group and steric hindrance can play a role. The choice of solvent and catalyst can also have a modest effect on the isomer ratio.[1] Exploring different Lewis acids or catalytic systems, such as zeolites, may offer better regioselectivity.[3][4]

Q4: Are there alternative, more environmentally friendly methods for benzoylthiophene synthesis?

A4: Yes, several "green" chemistry approaches are being explored:

  • Solid Acid Catalysts: Using solid acid catalysts like zeolites can simplify catalyst recovery and reuse, reducing waste.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and with reduced energy consumption.[3]

  • Solvent-Free Reactions: In some cases, reactions can be performed without a solvent, which simplifies work-up and reduces volatile organic compound (VOC) emissions.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple Spots on TLC (Multiple Products) Polyacylation due to highly activated substrate or harsh conditions.Reduce reaction temperature or time. The acyl group is deactivating, making a second acylation less likely, but it can still occur.[1]
Formation of positional isomers (e.g., 2- and 3-benzoylthiophene).Modify the catalyst or solvent system to improve regioselectivity.[1]
Impurities in starting materials.Purify starting materials before the reaction. Use fresh reagents.[1]
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃).Use a fresh, anhydrous Lewis acid and ensure all glassware and solvents are dry.[1]
Insufficient catalyst loading.Increase the amount of catalyst; Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1]
Sub-optimal reaction temperature.Experiment with a range of temperatures to find the optimum for your specific reaction.[1][3]
Deactivated aromatic ring.If the thiophene ring has strongly electron-withdrawing groups, consider using a more powerful catalyst, such as triflic acid.[3]
Product Degradation Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and monitor the reaction progress to avoid prolonged heating.[1]
Difficulty in Product Purification Byproducts have similar polarity to the desired product.Employ alternative purification techniques such as recrystallization or use a different column chromatography solvent system.[5][6] For specific impurities, a chemical wash may be effective (e.g., a dilute base wash to remove acidic byproducts).[7]

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemCatalystAcylating AgentSubstrateReaction TimeTemperature (°C)Yield (%)Reference
Lewis Acid Catalysis Anhydrous Aluminum Trichloride (AlCl₃)Benzoyl ChlorideThiopheneNot SpecifiedNot SpecifiedNot Specified[4]
Solid Acid Catalysis Modified C25 ZeoliteAcetic AnhydrideThiophene2 hours8099.0 (Conversion)[4]
Solid Acid Catalysis Hβ ZeoliteAcetic AnhydrideThiopheneNot Specified6098.6 (Yield)[4]
Palladium-Catalyzed Cross-Coupling Palladium Dichloride (PdCl₂) / tri(2-furyl)phosphineBenzoyl Chloride2-TributylstannylthiopheneNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Friedel-Crafts Acylation using Aluminum Chloride (General Procedure)
  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide), cool the mixture in an ice bath.

  • Slowly add benzoyl chloride to the cooled suspension.

  • Add thiophene dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[5]

Friedel-Crafts Acylation using Zeolite Catalysts
  • Procedure for Modified C25 Zeolite:

    • In a reaction vessel, combine 0.2 mol of thiophene and 0.4 mol of acetic anhydride.[4]

    • Add 0.5 g of the modified C25 zeolite catalyst to the mixture.[4]

    • Heat the reaction to 80°C and stir for 2 hours.[4]

    • After the reaction, filter off the solid catalyst from the reaction mixture.[4]

    • The product can then be isolated from the filtrate after an appropriate work-up.

Palladium-Catalyzed Stille Cross-Coupling
  • Under an inert atmosphere, add palladium dichloride (0.01 mmol) and tri(2-furyl)phosphine (0.02 mmol) to a reaction vessel.[4]

  • Add the thiophene derivative (e.g., 2-tributylstannylthiophene) and the aroyl chloride (1 mmol) at room temperature.[4]

  • Stir the reaction mixture for the required time at the appropriate temperature.

  • After completion, filter the reaction mixture through a Celite pad and remove the solvent under reduced pressure.[4]

  • The residue can be further treated (e.g., with THF and NaOH) and then extracted with a suitable solvent like ethyl acetate.[4]

  • Purify the product via column chromatography.

Visualizations

experimental_workflow reagents Prepare Anhydrous Reagents & Glassware reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup addition Slow Addition of Reagents reaction_setup->addition reaction Stirring & Monitoring (TLC) addition->reaction workup Quenching & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for benzoylthiophene synthesis.

troubleshooting_flowchart start Multiple Products Observed (TLC/NMR) check_purity Are starting materials pure? start->check_purity purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents No check_conditions Are reaction conditions too harsh? check_purity->check_conditions Yes purify_reagents->start optimize_conditions Lower Temperature & Reduce Time check_conditions->optimize_conditions Yes isomer_issue Is it a mixture of isomers? check_conditions->isomer_issue No end Proceed with Optimized Purification optimize_conditions->end change_catalyst Modify Catalyst/ Solvent System isomer_issue->change_catalyst Yes isomer_issue->end No change_catalyst->end

Caption: Troubleshooting flowchart for multiple product formation.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst Thiophene Thiophene Intermediate Sigma Complex (Intermediate) Thiophene->Intermediate BenzoylChloride Benzoyl Chloride Electrophile Acylium Ion (Electrophile) BenzoylChloride->Electrophile LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Electrophile Electrophile->Intermediate Product This compound Intermediate->Product

Caption: Simplified Friedel-Crafts acylation pathway.

References

Technical Support Center: Column Chromatography Purification of 2-Benzoylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 2-benzoylthiophene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel (230-400 mesh). A common and effective mobile phase is a mixture of petroleum ether (or hexanes) and ethyl acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for this compound. A typical starting point for TLC analysis is a 9:1 or 8:2 (v/v) mixture of petroleum ether:ethyl acetate.

Q2: What are the potential impurities I should be aware of during the purification of this compound?

A2: When this compound is synthesized via Friedel-Crafts acylation of thiophene, the most common impurity is the isomeric byproduct, 3-benzoylthiophene. Other potential impurities include unreacted starting materials such as thiophene and benzoyl chloride, as well as residual acid catalyst from the synthesis. A proper aqueous workup after the reaction should remove the acid catalyst.

Q3: My this compound is not eluting from the column. What should I do?

A3: If this compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For instance, if you are using a 9:1 petroleum ether:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. It is recommended to perform this polarity change gradually to ensure good separation.

Q4: I am observing poor separation between this compound and an impurity. How can I improve this?

A4: Poor separation can be addressed by optimizing the mobile phase. If the spots are too close on the TLC plate, try a less polar solvent system to increase the separation. Running a shallow gradient of the polar solvent (e.g., starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate) during the column chromatography can also significantly improve separation. Ensure the column is packed properly to avoid channeling and that the sample is loaded in a concentrated band.

Q5: It appears my this compound is degrading on the silica gel. Is this possible and what can be done?

A5: Thiophene-containing compounds can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. If you suspect degradation, you can neutralize the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase. Alternatively, switching to a different stationary phase like neutral alumina can be an effective solution.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of this compound. Note that the optimal conditions may vary depending on the specific crude mixture.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Petroleum Ether / Ethyl AcetateA gradient is recommended for optimal separation.
Initial Mobile Phase Ratio 95:5 (Pet. Ether:EtOAc)Used to elute non-polar impurities.
Elution Mobile Phase Ratio 90:10 to 80:20 (Pet. Ether:EtOAc)Typically where this compound will elute.
Target Rf Value (TLC) ~0.3 in 85:15 (Pet. Ether:EtOAc)Ideal for good separation on the column.
Expected Purity >98%After column chromatography.
Expected Yield 80-90%Recovery from the column purification step.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol details the purification of crude this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

2. Preliminary TLC Analysis:

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a petroleum ether:ethyl acetate solvent system (e.g., 9:1).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.2-0.4. This will be your primary elution solvent.

3. Column Packing:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (~0.5 cm).

  • Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 95:5 petroleum ether:ethyl acetate).

  • Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

  • Carefully add the dry sample onto the top layer of sand in the column.

5. Elution and Fraction Collection:

  • Carefully add the initial, less polar mobile phase (e.g., 95:5 petroleum ether:ethyl acetate) to the column.

  • Apply gentle pressure to the top of the column to begin elution, collecting the eluent in fractions.

  • Monitor the fractions by TLC.

  • Once non-polar impurities have eluted, gradually increase the polarity of the mobile phase to your optimized elution solvent (e.g., 9:1 or 8:2 petroleum ether:ethyl acetate).

  • Collect fractions until the this compound has completely eluted.

6. Product Isolation:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_sep Separation & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Gradient (Pet. Ether/EtOAc) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor isolate 7. Combine Pure Fractions & Evaporate Solvent monitor->isolate product Purified This compound isolate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Identify Issue cluster_solutions Potential Solutions start Problem Encountered no_elution Compound Not Eluting start->no_elution poor_sep Poor Separation start->poor_sep tailing Peak Tailing / Streaking start->tailing degradation Suspected Degradation start->degradation inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity opt_solvent Re-optimize Mobile Phase (TLC, Gradient) poor_sep->opt_solvent add_modifier Add Modifier to Eluent (e.g., Triethylamine) tailing->add_modifier degradation->add_modifier change_stationary Change Stationary Phase (e.g., Alumina) degradation->change_stationary

Caption: Troubleshooting logic for common column chromatography issues.

Technical Support Center: Enhancing Solubility of Thiophene Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with thiophene derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many thiophene derivatives exhibit poor water solubility?

A1: Thiophene itself is a nonpolar aromatic compound.[1] Its limited water solubility stems from this nonpolar nature and the fact that the sulfur atom does not effectively participate in hydrogen bonding with water.[1] Thiophene and its derivatives are typically more soluble in nonpolar organic solvents.[1][2] When incorporated into larger, complex molecules, particularly those with planar aromatic systems, the tendency for low aqueous solubility can be intensified.[1]

Q2: What are the initial steps to take when my thiophene derivative precipitates out of the aqueous assay buffer?

A2: Precipitate formation upon dilution of a DMSO stock solution into an aqueous buffer is a common indicator that the compound's solubility limit has been exceeded.[3] The initial troubleshooting steps should involve:

  • Reducing the Final Concentration: The simplest approach is to test lower final concentrations of the compound in your assay.[3]

  • Optimizing the Dilution Method: Instead of a single large dilution, employ a serial dilution technique. Prepare a high-concentration stock in an appropriate organic solvent and perform a series of dilutions into your final assay buffer.[4] This gradual decrease in organic solvent concentration can help maintain solubility. It is also crucial to ensure rapid and thorough mixing when adding the stock solution to the buffer.[3][4]

  • Adjusting Final Organic Solvent Concentration: For many cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cellular toxicity.[3][4] However, it's essential to determine the tolerance of your specific assay system by running a solvent tolerance test.[4]

Q3: Can I modify the structure of my thiophene compound to improve its solubility?

A3: Yes, structural modification is a powerful strategy, particularly during the lead optimization phase of drug discovery.[5] Key approaches include:

  • Introducing Ionizable Groups: Adding acidic or basic functional groups can allow for salt formation, which often improves aqueous solubility.

  • Adding Polar Functional Groups: Incorporating polar groups like hydroxyls, amides, or sulfonamides can increase hydrophilicity. For example, adding polar side chains, such as polyethylene glycol monomethyl ether, can enhance aqueous solubility.[1]

  • Bioisosteric Replacement: In some cases, replacing the thiophene core with a more soluble isostere can be effective. One study demonstrated that replacing the thiophene's sulfur atom with nitrogen to create a 1H-pyrrolo[2,3-b]pyridine core increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[1] However, it's important to assess how such changes might impact biological activity.[1]

  • Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a drug that, after administration, is converted into the active parent drug.[6][7] This approach can be used to temporarily mask lipophilic groups with hydrophilic moieties to improve solubility.[8][9]

Q4: What formulation strategies can be used if I cannot modify the compound's structure?

A4: When structural modifications are not an option, various formulation strategies can be employed to enhance solubility for biological assays:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of nonpolar compounds.[10] Examples of co-solvents include PEG 300, propylene glycol, and ethanol.[10]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][11] Common examples include Tween 80 and Poloxamers.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[12] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule and increasing its water solubility.[12][13]

  • Nanoparticle Delivery Systems: Encapsulating the thiophene derivative into nanoparticles is a common and effective method for delivering hydrophobic drugs.[1] Various types of nanoparticles can be used, including those made from Human Serum Albumin (HSA) or polymers like PLGA (poly(lactic-co-glycolic acid)).[1][14]

Troubleshooting Guides

Issue 1: Compound precipitates in the stock solution (e.g., in DMSO).

Possible Cause Suggested Solution
The compound has low solubility even in organic solvents.Try a different organic solvent. Solvents like dichloromethane, chloroform, toluene, and DMF can be effective for nonpolar compounds.[15]
The solution was saturated at a higher temperature and the compound precipitated upon cooling.Gently warm the mixture while stirring to redissolve the compound.[15] Consider preparing the stock solution fresh before each experiment.
The compound has "oiled out" instead of dissolving.This indicates the compound is melting but not dissolving or is forming an immiscible liquid phase. Select a solvent with a higher boiling point or use a larger volume of the current solvent.[15]

Issue 2: Unexpected precipitation during a reaction or workup.

Possible Cause Suggested Solution
Change in solvent polarity during workup.Maintain a consistent solvent system with appropriate polarity throughout the process.
Change in pH.For ionizable compounds, check and adjust the pH of the solution. Acidic compounds may precipitate at low pH, and basic compounds at high pH.[4]
Temperature fluctuation.Ensure a stable temperature, as solubility is often temperature-dependent.[15]

Data Presentation: Solubility Enhancement of Thiophene Derivatives

The following tables summarize quantitative data on the improvement of solubility and biological activity for specific thiophene derivatives using various enhancement strategies.

Table 1: Structural Modification Approaches

Original Compound Modification Strategy Solubility/Activity Improvement Reference
Thiophene-based compoundBioisosteric replacement (sulfur replaced with nitrogen)Water solubility increased from 1.2 µg/mL to 1.3 mg/mL (a three-order magnitude increase).[1]
Thieno[2,3-b]pyridine derivativePolymer EncapsulationFive-fold increase in potency in a cell-based assay.[1]

Table 2: Formulation-Based Approaches

Thiophene Derivative Formulation Strategy Key Outcome Reference
Compound with 20 μg/mL water solubilityFolate-Coated NanoparticlesSuccessfully loaded into nanoparticles to improve both solubility and selectivity for cancer cells.[1]
Benzyl urea tetrahydrobenzo[b]thiophenePLGA NanoparticlesSignificantly enhanced antitumor activity compared to the soluble compound alone.[1]
Anticancer agent "TP 5"Human Serum Albumin (HSA) NanoparticlesOvercame poor solubility (26.36 µg/mL in deionized water) and high toxicity.[14]
Anticancer agent "Compound 480"Folic Acid-Coated NanoparticlesAddressed poor water solubility and improved selectivity for cancer cells.[16][17][18]

Experimental Protocols

Protocol 1: Preparation of a Thiophene Derivative Stock Solution

  • Equilibrate: Allow the vial of the lyophilized compound to reach room temperature before opening to prevent condensation.[4]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

  • Solvent Addition: Add the calculated volume of an appropriate organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-30 mM).[4][5]

  • Dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[4]

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Thermodynamic Solubility Determination

  • Preparation: Add an excess amount of the thiophene derivative to a known volume of the desired solvent (e.g., aqueous buffer) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Dilute the resulting saturated solution if necessary and measure the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.[19]

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.[19]

Protocol 3: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

  • Mixing: Create a paste by mixing the thiophene derivative with a small amount of a cyclodextrin solution.

  • Kneading: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture to obtain a solid complex.[13][20]

  • Sieving: Pass the dried solid through a sieve to obtain a uniform particle size.[20]

Visualizations

G cluster_start Start: Solubility Issue cluster_troubleshooting Initial Troubleshooting cluster_advanced Advanced Strategies cluster_outcome Outcome start Precipitation Observed in Assay check_conc Lower Final Concentration start->check_conc optimize_dilution Optimize Dilution Protocol (e.g., Serial Dilution) check_conc->optimize_dilution If still precipitates check_solvent Verify Solvent Tolerance of Assay optimize_dilution->check_solvent formulation Formulation Approaches (Co-solvents, Surfactants, Cyclodextrins) check_solvent->formulation If initial steps fail structural_mod Structural Modification (Add Polar Groups, Prodrug) check_solvent->structural_mod If applicable nanoparticles Nanoparticle Encapsulation formulation->nanoparticles success Solubility Enhanced formulation->success structural_mod->success nanoparticles->success

Caption: A workflow for troubleshooting solubility issues with thiophene derivatives.

G cluster_complex Resulting Complex drug Thiophene Derivative (Hydrophobic) complex Inclusion Complex (Enhanced Water Solubility) drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Formation of a cyclodextrin inclusion complex to enhance solubility.

References

Technical Support Center: Managing Neurotoxicity of Thiophene-Derived Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with thiophene-derived microtubule inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo neurotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of neurotoxicity associated with microtubule inhibitors?

A1: Microtubule inhibitors, including those with a thiophene scaffold, primarily induce neurotoxicity by disrupting the normal dynamics of microtubules in neurons. This disruption can lead to:

  • Axonal transport defects: Microtubules are essential for the transport of organelles, vesicles, and proteins along axons. Inhibition of microtubule function can halt this transport, leading to axonal degeneration.

  • Mitochondrial dysfunction: Disrupted axonal transport can lead to an improper distribution and function of mitochondria, resulting in energy deficits and oxidative stress.

  • Induction of apoptosis: Prolonged disruption of the cytoskeleton and cellular processes can trigger programmed cell death (apoptosis), often involving the activation of caspases.[1][2]

  • Neuroinflammation: Damaged neurons can release signals that activate glial cells (microglia and astrocytes), leading to an inflammatory response that can exacerbate neuronal damage.

Q2: Are all thiophene-derived microtubule inhibitors neurotoxic?

A2: Not necessarily. The neurotoxic potential can vary significantly depending on the specific chemical structure of the compound. For instance, the novel 5-arylalkynyl-2-benzoyl thiophene derivative, PST-3, has been shown to exhibit potent antitumor activity with no significant neurotoxicity in vivo.[3][4] This is attributed to its inability to cross the blood-brain barrier effectively, as it is a substrate for the P-glycoprotein (P-gp) efflux pump.[3][4] Therefore, designing thiophene derivatives that are P-gp substrates is a promising strategy to mitigate neurotoxicity.[3]

Q3: What are the key in vitro assays to assess the neurotoxicity of my thiophene compound?

A3: A battery of in vitro assays is recommended to comprehensively evaluate neurotoxicity:

  • Neurite Outgrowth Assays: These assays, often using cell lines like PC12 or primary neurons, directly measure the ability of neurons to extend and maintain neurites in the presence of the compound. Inhibition of neurite outgrowth is a sensitive indicator of neurotoxicity.

  • Cell Viability Assays: Standard assays like MTT, MTS, or LDH release can determine the concentration at which the compound is cytotoxic to neuronal cells.

  • Mitochondrial Function Assays: Probes like TMRM or JC-1 can be used to measure changes in mitochondrial membrane potential, an early indicator of cellular stress and apoptosis.

  • Caspase Activation Assays: Fluorometric or colorimetric assays can detect the activity of key apoptotic enzymes like caspase-3 and caspase-9.

  • Neuron-Glia Co-culture Systems: These models can help investigate the role of neuroinflammation in the compound's neurotoxicity by assessing the activation of microglia and astrocytes and the release of inflammatory cytokines.[5][6][7][8]

Q4: What are some potential strategies to reduce the neurotoxicity of a promising thiophene-derived microtubule inhibitor?

A4: Several strategies can be explored:

  • Structural Modification: As mentioned, modifying the compound to be a P-glycoprotein substrate can limit its access to the central nervous system.[3]

  • Co-administration with Neuroprotective Agents: Investigating the co-administration of agents with known neuroprotective effects, such as antioxidants (e.g., N-acetylcysteine, Vitamin E), calcium/magnesium infusions, or glutamine, may help mitigate neurotoxic side effects.[9][10][11][12] However, the efficacy of these agents needs to be empirically determined for each specific thiophene derivative.

  • Targeted Delivery Systems: Encapsulating the thiophene derivative in nanoparticles or other drug delivery systems could potentially target the compound to tumor cells while minimizing exposure to the nervous system.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Neurite Outgrowth Assays
Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use low-passage neuronal cells. Ensure cells are healthy and properly differentiated before treatment.
Compound Solubility Ensure the thiophene derivative is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Check for precipitation at the final concentration.
Inconsistent Plating Density Optimize and standardize the cell seeding density to ensure reproducible results.
Vehicle Toxicity Include a vehicle-only control to ensure that the solvent (e.g., DMSO) concentration is not affecting neurite outgrowth.
Subjective Measurement Use automated image analysis software to quantify neurite length and branching for objective and consistent measurements.
Issue 2: High Background in Mitochondrial Membrane Potential Assays (e.g., TMRM)
Potential Cause Troubleshooting Steps
Dye Concentration Too High Titrate the concentration of the mitochondrial dye to find the optimal signal-to-noise ratio.
Incomplete Washing Ensure thorough washing of cells after dye incubation to remove unbound dye.
Autofluorescence Include an unstained control to assess the intrinsic fluorescence of the cells and the compound.
Phototoxicity Minimize the exposure of cells to excitation light during imaging to prevent dye bleaching and cell damage.
Plasma Membrane Potential Contribution In some cases, dyes like TMRM can also be sensitive to plasma membrane potential. Consider using a ratiometric dye or co-staining with a plasma membrane potential indicator to differentiate the signals.
Issue 3: No Caspase Activation Detected Despite Cell Death
Potential Cause Troubleshooting Steps
Timing of Assay Caspase activation is often a transient event. Perform a time-course experiment to identify the peak of caspase activity.
Cell Death Pathway The compound may be inducing cell death through a caspase-independent pathway (e.g., necroptosis). Investigate markers of other cell death pathways.
Assay Sensitivity Ensure the assay is sensitive enough to detect the expected level of caspase activation. Consider using a more sensitive substrate or a different detection method.
Inhibitory Factors Some cellular components or aspects of the experimental conditions may inhibit caspase activity. Ensure optimal assay buffer conditions.

Data Presentation

Table 1: Comparative Cytotoxicity of Selected Thiophene-Derived Compounds in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
PST-3MDA-MB-468 (Breast)0.015[3]
PST-3MCF7 (Breast)0.032[3]
BU17A549 (Lung)1.5[1]
Compound 480HeLa (Cervical)12.61 (µg/mL)[13]
Compound 480Hep G2 (Liver)33.42 (µg/mL)[13]
Compound 1312SGC-7901 (Gastric)0.340[14]

Note: This table presents cytotoxicity data in cancer cell lines, as specific comparative neurotoxicity data for a range of thiophene-derived microtubule inhibitors is limited in the currently available literature. Researchers should perform their own neurotoxicity assessments.

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay
  • Cell Seeding: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons on a poly-L-lysine or laminin-coated multi-well plate at a predetermined optimal density.

  • Differentiation (if applicable): For cell lines like PC12, induce differentiation with Nerve Growth Factor (NGF) for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the thiophene-derived microtubule inhibitor in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for neurotoxicity (e.g., a known neurotoxic microtubule inhibitor like vincristine).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with a detergent (e.g., Triton X-100) and stain for a neuronal marker such as β-III tubulin using a specific primary antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with a fluorescent dye like DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Use image analysis software to automatically trace and measure the total neurite length, number of branches, and number of neurite-bearing cells per field of view.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
  • Cell Culture: Culture neuronal cells in a multi-well plate suitable for fluorescence microscopy.

  • Compound Treatment: Treat the cells with the thiophene-derived microtubule inhibitor at various concentrations and for different durations. Include appropriate controls.

  • TMRM Staining: Prepare a working solution of Tetramethylrhodamine, Methyl Ester (TMRM) in a suitable buffer or medium. Remove the treatment medium and incubate the cells with the TMRM solution in the dark at 37°C for 20-30 minutes.

  • Washing: Gently wash the cells with pre-warmed buffer to remove the excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

  • Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondria of individual cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Mandatory Visualizations

Signaling_Pathway_Neurotoxicity Thiophene_Inhibitor Thiophene-Derived Microtubule Inhibitor Microtubule_Disruption Microtubule Disruption Thiophene_Inhibitor->Microtubule_Disruption Pgp P-glycoprotein (P-gp) Efflux Pump Thiophene_Inhibitor->Pgp Substrate Axonal_Transport_Defect Axonal Transport Defect Microtubule_Disruption->Axonal_Transport_Defect Mitochondrial_Dysfunction Mitochondrial Dysfunction Axonal_Transport_Defect->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage & Cell Death Axonal_Transport_Defect->Neuronal_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Caspase3_Activation Caspase-3 Activation Apoptosis->Caspase3_Activation Caspase3_Activation->Neuronal_Damage BBB Blood-Brain Barrier Pgp->BBB Efflux from CNS Experimental_Workflow_Neurotoxicity Start Start: Neuronal Cell Culture Treatment Treat with Thiophene Microtubule Inhibitor Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Neurite_Outgrowth Neurite Outgrowth Assay Endpoint_Assays->Neurite_Outgrowth Mitochondrial_Potential Mitochondrial Membrane Potential Endpoint_Assays->Mitochondrial_Potential Caspase_Activity Caspase Activation Assay Endpoint_Assays->Caspase_Activity Data_Analysis Data Analysis & Interpretation Neurite_Outgrowth->Data_Analysis Mitochondrial_Potential->Data_Analysis Caspase_Activity->Data_Analysis Troubleshooting_Logic Problem Inconsistent Neurotoxicity Data Check_Cells Check Cell Health & Passage Number Problem->Check_Cells Check_Compound Verify Compound Solubility & Stability Problem->Check_Compound Check_Assay Review Assay Protocol & Controls Problem->Check_Assay Optimize_Cells Use Low Passage Cells, Ensure Viability Check_Cells->Optimize_Cells Optimize_Compound Prepare Fresh Solutions, Check for Precipitation Check_Compound->Optimize_Compound Optimize_Assay Include All Controls, Standardize Procedures Check_Assay->Optimize_Assay

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2-Benzoylthiophene and Benzophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic properties of 2-Benzoylthiophene and Benzophenone reveals key differences in their electronic transitions and photophysical behaviors, providing valuable insights for applications in photochemistry, materials science, and drug development. This guide offers a comparative analysis of their UV-Vis absorption, fluorescence, and phosphorescence spectra, supported by experimental data and detailed protocols.

Executive Summary

Benzophenone is a widely studied aromatic ketone known for its distinct photochemical reactivity, which is harnessed in various applications, including as a photosensitizer and in UV curing. This compound, a structural analogue where one phenyl ring is replaced by a thiophene ring, presents an intriguing case for comparative study. The introduction of the sulfur-containing heteroaromatic ring is expected to modulate the spectroscopic and photophysical properties of the molecule. This guide summarizes the key spectroscopic parameters of both compounds, outlines the experimental methodologies for their characterization, and provides a visual representation of their comparative photochemical pathways.

Data Presentation: Spectroscopic Properties

The following table summarizes the key spectroscopic data for this compound and Benzophenone in various solvents.

Spectroscopic ParameterThis compoundBenzophenoneSolvent
UV-Vis Absorption
λmax (π→π)245 nm, 275 nm~250 nm[1]Hexane[2]
λmax (n→π)~380 nm (structured)[2]330-360 nm[1]Hexane[1][2]
λmax (π→π)-252 nmEthanol[3]
λmax (n→π)-334 nmEthanol[3]
Phosphorescence Emission
λmax-405 nm, 435 nm, 465 nmEthanol (77K)[4]
Lifetime (τp)-5.5 msEthanol (77K)[4]
λmax-410 nm, 445 nm, 475 nmCCl4 (77K)[4]
Lifetime (τp)-4.5 msCCl4 (77K)[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for individual instruments and experimental conditions.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare solutions of this compound and Benzophenone in the desired solvent (e.g., hexane, ethanol) at a concentration that yields an absorbance between 0.1 and 1.0 at the λmax. A typical concentration range is 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-500 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the π→π* and n→π* transitions. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compounds in a fluorescence-grade solvent. Degas the solutions by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench fluorescence.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at a wavelength corresponding to an absorption maximum and scan the emission monochromator to record the fluorescence spectrum.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator.

  • Quantum Yield Determination (Relative Method):

    • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Phosphorescence Spectroscopy
  • Sample Preparation: Prepare solutions of the compounds in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, or a mixture of ethanol and methanol). Degas the solutions thoroughly.

  • Instrumentation: Use a spectrofluorometer with a phosphorescence mode, which typically involves a pulsed light source and a time-gated detector.

  • Data Acquisition:

    • Cool the sample to 77 K using a liquid nitrogen dewar.

    • Record the phosphorescence emission spectrum by exciting the sample at an appropriate wavelength and collecting the emission after a short delay to eliminate fluorescence.

    • Measure the phosphorescence lifetime (τp) by monitoring the decay of the phosphorescence intensity over time after the excitation pulse.

Comparative Photochemical Pathways

The photochemical reactivity of both benzophenone and this compound is primarily dictated by the nature of their lowest excited triplet states. Upon absorption of UV radiation, these molecules can undergo intersystem crossing to the triplet state, which can then initiate various chemical reactions. A common and well-studied reaction is photoreduction in the presence of a hydrogen donor.

G cluster_0 Benzophenone Pathway cluster_1 This compound Pathway BP_G Benzophenone (S0) BP_S1 Excited Singlet State (S1) BP_G->BP_S1 BP_T1 Excited Triplet State (T1) (n,π*) BP_S1->BP_T1 ISC BP_Radical Ketyl Radical BP_T1->BP_Radical + R-H R_Radical R• BP_T1->R_Radical - R• Pinacol Benzopinacol BP_Radical->Pinacol + Ketyl Radical RH Hydrogen Donor (R-H) BT_G This compound (S0) BT_S1 Excited Singlet State (S1) BT_G->BT_S1 BT_T1 Excited Triplet State (T1) (π,π*) BT_S1->BT_T1 ISC Photocycloaddition Photocycloaddition Products BT_T1->Photocycloaddition + Olefin Olefin Olefin

Caption: Comparative photochemical pathways of Benzophenone and this compound.

The diagram illustrates that while both molecules are photo-excitable, the nature of their lowest triplet state influences their subsequent reactivity. Benzophenone's lowest triplet state is typically of n,π* character, which readily abstracts hydrogen atoms from suitable donors to form a ketyl radical, leading to products like benzopinacol. In contrast, for this compound, the lowest triplet state is assigned as a π,π* state.[2] This difference in the electronic configuration of the excited state can lead to different photochemical outcomes, such as a higher propensity for photocycloaddition reactions with olefins rather than hydrogen abstraction.[2]

Conclusion

The substitution of a phenyl ring in benzophenone with a thiophene ring in this compound leads to noticeable changes in their spectroscopic and photophysical properties. The UV-Vis absorption of this compound is red-shifted compared to benzophenone, a consequence of the extended conjugation and the electronic nature of the thiophene ring. The nature of the lowest excited triplet state is also altered, which has significant implications for the photochemical reactivity of these compounds. This comparative guide provides a foundational understanding for researchers and professionals in selecting and utilizing these aromatic ketones for specific applications based on their distinct spectroscopic and photochemical behaviors. Further research to quantify the fluorescence and phosphorescence parameters of this compound would provide a more complete comparative picture.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Benzoylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoylthiophene scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent therapeutic agents. Derivatives of this class have demonstrated a wide spectrum of biological activities, most notably as anticancer and anti-inflammatory agents. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR).

Anticancer Activity: Tubulin Polymerization Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

The substitution pattern on both the benzoyl and the thiophene rings plays a critical role in determining the potency of these compounds. A key example is the series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes, which are analogues of the potent natural tubulin inhibitor, combretastatin A-4 (CA-4).[2]

Structure-Activity Relationship Insights:
  • 3-Position of the Benzo[b]thiophene Ring: The nature of the substituent at the 3-position significantly influences antiproliferative activity. Replacing the 3-amino group with a 3-methyl group has been shown to enhance potency. For instance, the 3-methyl-4-methoxy derivative 4g displayed significantly higher activity than its 3-amino counterpart 3a .[2]

  • Methoxy Group Positioning: The placement of methoxy groups on the benzo[b]thiophene ring is crucial. A methoxy group at the C-6 position is thought to mimic the 4-methoxy group in the B-ring of CA-4, contributing to maximal activity.[2] In the 3-methyl series, compounds with a methoxy group at C-4, C-6, or C-7 showed approximately 20-fold greater activity than the C-5 methoxy isomer.[2]

  • 5-Position of the Thiophene Ring: Modifications at the 5-position have also yielded potent inhibitors. The novel 5-arylalkynyl-2-benzoyl thiophene derivative, PST-3, was identified as a potent microtubulin inhibitor that binds to the colchicine-binding site.[1]

Comparative Anticancer Activity Data

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected this compound derivatives.

Table 1: In Vitro Antiproliferative Activity of 2-(3′,4′,5′-trimethoxybenzoyl)-3-methylbenzo[b]thiophene Derivatives [2]

CompoundSubstitution on Benzo[b]thiopheneL1210 IC₅₀ (nM)FM3A IC₅₀ (nM)Molt/4 IC₅₀ (nM)CEM IC₅₀ (nM)HeLa IC₅₀ (nM)
4g 3-Methyl, 4-Methoxy1923181916
4b 3-Methyl, 6-Methoxy<100<100<100<100<100
4e 3-Methyl, 5-Methoxy>1000>1000>1000>1000>1000
4i 3-Methyl, 7-Methoxy<100<100<100<100<100
CA-4 (Reference)~3.8~25~2.5~1.9~3.2

Table 2: Cytotoxicity and Tubulin Polymerization Inhibition of PST-3 [1]

CompoundCancer Cell LineCytotoxicity IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
PST-3 BT549 (Breast)15.42\multirow{2}{*}{0.67 (for compound 4g)}[2]
MDA-MB-468 (Breast)16.33
Hs578T (Breast)23.36
RKO (Colon)29.34
MIA PaCa-2 (Pancreatic)30.82
A549 (Lung)76.84
Colchicine (Reference)--
5-FU (Reference)~30-40 (for BT549, MDA-MB-468)-

Kinase Inhibition

The benzo[b]thiophene scaffold is recognized as a "privileged structure" capable of interacting with the ATP-binding site of numerous kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4]

Structure-Activity Relationship Insights:
  • Allosteric Inhibition: Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK). The compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) binds to BDK, triggering conformational changes that lead to its dissociation from the dehydrogenase complex and subsequent degradation.[5]

  • MK2 Inhibition: Optimization of a series of benzothiophene inhibitors of MAP kinase-activated protein kinase 2 (MK2), a key player in inflammatory responses, has yielded analogs with cellular potencies under 500 nM.[6]

Comparative Kinase Inhibitory Activity

Table 3: BDK Inhibitory Activity of Benzothiophene Carboxylate Derivatives [5]

CompoundStructureBDK IC₅₀ (µM)
BT2 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid3.19
(S)-CPP (S)-α-chlorophenylpropionate (Reference)-

Anti-inflammatory and Antimicrobial Activities

Beyond cancer and kinase inhibition, benzothiophene derivatives have shown promise as anti-inflammatory and antimicrobial agents.[4][7][8] The mechanism for anti-inflammatory action often involves the modulation of key inflammatory pathways like NF-κB and MAPK and the inhibition of enzymes such as cyclooxygenase (COX).[4][9]

Comparative Antimicrobial Activity

Table 4: Antimicrobial Activity of Benzo[b]thiophene Acylhydrazone Derivatives against S. aureus [8]

CompoundStructureS. aureus ATCC 29213 MIC (µg/mL)S. aureus MRSA 2 MIC (µg/mL)S. aureus DAR 206 MIC (µg/mL)
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide444

Signaling Pathways and Experimental Workflows

Mechanism of Tubulin Destabilization

This compound derivatives that act as tubulin inhibitors typically bind to the colchicine site on β-tubulin. This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis.

Tubulin_Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin_Dimers α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Drug This compound Derivative Drug->Tubulin_Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by this compound derivatives.

General Kinase Inhibition Pathway

Many benzothiophene derivatives function by inhibiting protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. Inhibition of these pathways can halt oncogenic signaling.

Kinase_Inhibition_Pathway General Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/AKT) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Inhibitor This compound Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a signaling cascade by a this compound kinase inhibitor.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay A 1. Cell Seeding (Cancer cells in 96-well plate) B 2. Compound Treatment (Incubate with derivatives for 48-72h) A->B C 3. MTT Addition (Add MTT solution, incubate 4h) B->C D 4. Formazan Solubilization (Add DMSO or other solvent) C->D E 5. Absorbance Measurement (Read at ~570nm) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Experimental Protocols

In Vitro Tubulin Polymerization Assay[1]
  • Reagents: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1.0 mM), test compounds dissolved in DMSO.

  • Procedure: a. Tubulin solution is prepared in General Tubulin Buffer on ice. b. Test compounds at various concentrations (e.g., 0.15 to 100 µM) or vehicle (DMSO) are added to a 96-well plate. c. The plate is warmed to 37°C. d. GTP is added to the tubulin solution to initiate polymerization. e. The tubulin/GTP mixture is immediately added to the wells containing the test compounds. f. The increase in absorbance (light scattering) is monitored at 340 nm every minute for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: The absorbance during the plateau phase is used for calculations. The concentration of the compound causing 50% inhibition of polymerization (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration. Colchicine is often used as a positive control.

Cell Viability (MTT) Assay[10]
  • Cell Culture: Cancer cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure: a. Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight. b. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. c. The plate is incubated for a specified period (e.g., 48 or 72 hours). d. After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. e. The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. f. The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Immunofluorescence for Microtubule Detection[1]
  • Cell Preparation: Cells (e.g., BT549, MDA-MB-468) are plated on coverslips in a multi-well plate and allowed to adhere.

  • Treatment: Cells are treated with the test compound (e.g., 15 and 30 µM PST-3) or vehicle (0.1% DMSO) for a specified time (e.g., 6 hours).

  • Fixation and Permeabilization: a. After treatment, cells are washed with PBS. b. Cells are fixed with 4% paraformaldehyde. c. Cells are permeabilized with 0.1% Triton X-100 in PBS.

  • Immunostaining: a. Cells are blocked with 5% BSA for 1 hour to prevent non-specific antibody binding. b. Cells are incubated with a primary antibody against α-tubulin or β-tubulin overnight at 4°C. c. After washing, cells are incubated with a fluorescently labeled secondary antibody. d. The nucleus is counterstained with DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and the cellular microtubule network is visualized using a fluorescence microscope.

Conclusion

The this compound scaffold is a versatile and highly tractable template for the design of novel therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications to the benzoyl and thiophene rings can significantly enhance potency and selectivity against various biological targets, including tubulin and protein kinases. The data presented in this guide highlight key structural features that drive activity, offering a rational basis for the future design of this compound derivatives with improved efficacy and drug-like properties for the treatment of cancer and inflammatory diseases.

References

2-Phenylthiophene Derivatives: A Comparative Analysis of Biological Activity Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of the performance of 2-phenylthiophene derivatives against existing drugs in key therapeutic areas, supported by experimental data.

Anti-inflammatory Activity: COX-2 Inhibition

2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs.[1][2] The data below compares the in vitro COX-2 inhibitory activity of representative 2-phenylthiophene derivatives with the widely used nonsteroidal anti-inflammatory drug (NSAID), celecoxib.

Table 1: Comparison of COX-2 Inhibitory Activity

CompoundDerivative ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
4a 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene0.31>100>322.6[2]
4j 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene1.40>100>71.4[2]
4k 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene0.52>100>192.3[2]
4q 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene0.48>100>208.3[2]
Celecoxib Pyrazole0.30>100>333.3[3]
Compound 21 Thiophene Hybrid0.67Not ReportedNot Reported[1][4]
Indomethacin Indoleacetic acidNot ReportedNot ReportedNot Reported-

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Procedure:

    • The test compounds are pre-incubated with the respective enzyme (COX-1 or COX-2) in a reaction buffer containing arachidonic acid as the substrate.

    • The reaction is allowed to proceed at 37°C for a specified time.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The absorbance is read at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Physiological_Functions Physiological Functions (e.g., platelet aggregation, stomach lining protection) Prostaglandins->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxanes->Physiological_Functions Celecoxib Celecoxib Celecoxib->COX2 Phenylthiophene 2-Phenylthiophene Derivatives Phenylthiophene->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain 2-phenylthiophene derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization, a critical process for cell division. This mechanism is shared by established anticancer drugs like colchicine.

Table 2: Comparison of Antiproliferative and Tubulin Polymerization Inhibitory Activity

CompoundDerivative ClassCancer Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
Compound 1312 Thiophene derivativeSGC-7901 (Gastric)0.34Not Reported[5]
Compound 2b Phenyl-thiophene-carboxamideHep3B (Liver)5.46Not Reported[6]
Compound 2e Phenyl-thiophene-carboxamideHep3B (Liver)12.58Not Reported[6]
Colchicine AlkaloidK562 (Leukemia)Not Reported< 2[7]
Nocodazole Benzimidazole---[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system.

  • Reagent Preparation:

    • Purified tubulin protein (>99% pure) is kept on ice.

    • A tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP is prepared.

    • A fluorescent reporter (e.g., DAPI) can be included to monitor polymerization.[8]

  • Assay Procedure:

    • Test compounds at various concentrations are added to the wells of a microplate.

    • The tubulin solution is added to the wells.

    • The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: The increase in absorbance (light scattering) at 340 nm or fluorescence is monitored over time as tubulin polymerizes into microtubules.[8][9]

  • Data Analysis: The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Microtubule Dynamics and Inhibition

Microtubule_Dynamics cluster_0 Microtubule Dynamics cluster_1 Inhibitors Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization (Assembly) Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Disassembly) Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Phenylthiophene 2-Phenylthiophene Derivatives Phenylthiophene->Polymerization Colchicine Colchicine Colchicine->Polymerization

Caption: Simplified overview of microtubule dynamics and inhibition.

Immuno-Oncology: PD-1/PD-L1 Checkpoint Inhibition

2-Hydroxy-4-phenylthiophene-3-carbonitrile derivatives have been designed as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy.

Table 3: Comparison of PD-1/PD-L1 Interaction Inhibition

CompoundDerivative ClassPD-1/PD-L1 Inhibition IC50 (nM)Assay TypeReference
2-hydroxy-4-phenylthiophene-3-carbonitrile derivative 2-phenylthiopheneNot explicitly stated in provided abstractsBiophysical and in vitro assays[10]
BMS-1166 Biphenyl1.4Homogenous Time-Resolved Fluorescence (HTRF)[11]
BMS-202 Biphenyl654.4Surface Plasmon Resonance (SPR)[7]

Experimental Protocol: PD-1/PD-L1 Blockade Assay (Surface Plasmon Resonance)

This assay measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1 in real-time.

  • Chip Preparation: Human PD-1 protein is immobilized on a sensor chip.

  • Binding Analysis:

    • A solution containing human PD-L1 protein is flowed over the chip, and the binding to immobilized PD-1 is measured.

    • To test for inhibition, the PD-L1 solution is pre-incubated with the test compound at various concentrations before being flowed over the chip.

  • Data Acquisition: The binding response is monitored in real-time. A decrease in the binding signal in the presence of the compound indicates inhibition of the PD-1/PD-L1 interaction.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of blockade against the compound concentration.[7]

PD-1/PD-L1 Signaling Pathway in Cancer

PD1_PDL1_Pathway cluster_0 T Cell cluster_1 Tumor Cell cluster_2 Inhibitors PD1 PD-1 T_Cell_Inhibition T Cell Inhibition (Exhaustion) PD1->T_Cell_Inhibition TCR TCR T_Cell_Activation T Cell Activation (Tumor Cell Killing) TCR->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation Phenylthiophene 2-Phenylthiophene Derivatives Phenylthiophene->PDL1 Inhibition BMS1166 BMS-1166 BMS1166->PDL1 Inhibition

Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.

Antifungal Activity

Thiophene derivatives have also demonstrated promising antifungal activity, in some cases showing efficacy against fluconazole-resistant strains of Candida spp.

Table 4: Comparison of Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundDerivative ClassFungal StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference
2AT derivative 2-aminothiopheneC. albicans100Fluconazole>64 (Resistant)[12]
2AT derivative 2-aminothiopheneC. parapsilosis100Fluconazole>64 (Resistant)[12]
Fluconazole derivative (8b) Benzylthio analogC. albicans (FLC-R)16Fluconazole>64
Fluconazole derivative (8e) Benzylthio analogC. albicans (FLC-R)8Fluconazole>64

Experimental Protocol: Antifungal Susceptibility Testing (CLSI Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][13]

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates.

  • Inoculation: The fungal suspension is added to each well.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow Start Start Inoculum_Prep Prepare Standardized Fungal Inoculum Start->Inoculum_Prep Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Antifungal Agents in Microtiter Plate Drug_Dilution->Inoculation Incubation Incubate Plates (e.g., 35°C for 24-48h) Inoculation->Incubation Read_Results Read Results and Determine MIC Incubation->Read_Results End End Read_Results->End

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

References

Thiophene Derivatives: A Comparative Analysis of In Vitro Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with thiophene and its derivatives emerging as a promising class of molecules.[1][2] Possessing a versatile scaffold, thiophene derivatives have demonstrated a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][3] This guide provides an objective comparison of the in vitro cytotoxic performance of several recently investigated thiophene derivatives, supported by experimental data, to inform future research and drug development efforts.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected thiophene derivatives against a panel of human cancer cell lines. These values, extracted from recent studies, offer a quantitative measure of the cytotoxic potency of each compound. A lower IC50 value indicates a higher potency.

Thiophene Derivative Cancer Cell Line Cell Type IC50 (µM) Reference Compound IC50 (µM) Reference
Compound 5a (bis-chalcone) A549Lung41.99 ± 7.64Cisplatin5.547 ± 0.734[4]
HCT116Colon18.10 ± 2.51Cisplatin13.276 ± 0.294[4]
MCF7Breast7.87 ± 2.54Cisplatin27.78 ± 0.929[4]
Compound 5b (bis-chalcone) MCF7Breast4.05 ± 0.96Cisplatin27.78 ± 0.929[4]
Compound 9a (bis-chalcone) HCT116Colon17.14 ± 0.66Cisplatin13.276 ± 0.294[4]
Aminothiophene 15b A2780Ovarian12 ± 0.17Sorafenib7.5 ± 0.54[5][6]
A2780CPOvarian10 ± 0.15Sorafenib9.4 ± 0.14[5][6]
Compound 480 HeLaCervical12.61 µg/mLPaclitaxel-[7]
HepG2Liver33.42 µg/mLPaclitaxel-[7]
F8 (Thiophenecarboxylate) CCRF-CEMLeukemia0.805 - 3.05--[8]

Experimental Protocols

The evaluation of the cytotoxic activity of these thiophene derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. The plates are then incubated for 24 hours to allow the cells to attach to the surface of the wells.[9]

  • Compound Treatment: The thiophene derivatives are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells, and the medium containing the different concentrations of the test compounds is added. Control wells with untreated cells and cells treated with the vehicle (solvent) are also included. The plates are incubated for a period of 48 to 72 hours.[4][9]

  • MTT Addition: Following the incubation period, the culture medium containing the compounds is removed. A solution of MTT (typically 2 mg/mL) is then added to each well, and the plates are incubated for a further 3 to 4 hours.[9]

  • Formazan Solubilization: During the incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the compound concentrations.[9]

Visualizing the Process and Pathways

To further elucidate the experimental workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation_24h Incubate 24h (Cell Attachment) cell_seeding->incubation_24h add_compounds Add Compounds to Wells incubation_24h->add_compounds compound_prep Prepare Thiophene Derivative Dilutions compound_prep->add_compounds incubation_48_72h Incubate 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate 3-4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Studies have indicated that thiophene derivatives can induce cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][10][11] The intrinsic apoptotic pathway is a common mechanism implicated in the cytotoxic effects of anticancer agents.

signaling_pathway thiophene Thiophene Derivative ros ↑ ROS Generation thiophene->ros mito Mitochondrial Membrane Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptotic pathway affected by thiophene derivatives.[8][12]

Conclusion

The data presented in this guide highlight the significant potential of thiophene-based compounds as a source for the development of novel anticancer agents. The diverse structures of thiophene derivatives allow for a broad range of cytotoxic activities against various cancer cell lines. The bis-chalcone derivatives, in particular, have shown noteworthy potency against breast and colon cancer cell lines.[4] Furthermore, the aminothiophene derivative 15b demonstrated efficacy against ovarian cancer cell lines, including a cisplatin-resistant variant.[5][6] The thiophenecarboxylate F8 exhibited potent cytotoxicity in a leukemia cell line at sub-micromolar to low micromolar concentrations.[8] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, a desirable trait for anticancer drugs.[8][10][11] Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these promising compounds is warranted to advance their development as potential cancer therapeutics.

References

A Head-to-Head Comparison of Catalysts for Benzoylthiophene Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of benzoylthiophenes represents a critical step in the creation of various pharmaceuticals and functional materials. The choice of catalyst for this synthesis is paramount, directly influencing yield, reaction conditions, and overall efficiency. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of benzoylthiophenes, supported by detailed experimental protocols.

The synthesis of benzoylthiophenes, key intermediates in medicinal chemistry, is critically dependent on the choice of catalyst. This guide provides a head-to-head comparison of different catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on experimental data. We will delve into the traditional Lewis acid catalysts, modern solid-acid catalysts, and palladium-catalyzed cross-coupling reactions, evaluating them on metrics such as yield, reaction conditions

Docking Score Analysis: PST-3 and Colchicine at the Tubulin Interface

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the docking scores for the novel microtubule inhibitor PST-3 and the well-established agent colchicine is not publicly available in current scientific literature. While PST-3 has been identified as a compound that targets the colchicine binding site on β-tubulin, specific computational docking studies detailing its binding energy and interactions have not been published.

This guide will provide a comprehensive overview of the colchicine binding site on tubulin, the established binding characteristics of colchicine, and the known information about PST-3. Furthermore, it will present a generalized experimental protocol for conducting such a comparative docking study, which would be necessary to generate the specific data requested.

Understanding the Tubulin-Colchicine Interaction

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape. The colchicine binding site is a key regulatory pocket on β-tubulin. When colchicine binds to this site, it disrupts the dynamics of microtubule assembly, leading to mitotic arrest and subsequent cell death. This mechanism makes the colchicine binding site a prime target for the development of anticancer drugs.

Colchicine itself, while a potent inhibitor, has clinical limitations due to its toxicity. This has driven research into novel compounds that bind to the same site but offer an improved therapeutic window.

PST-3: A Novel Colchicine-Site Binder

PST-3 (CAS No. 1618081-89-2) has been identified as a novel microtubule inhibitor that exerts its effects by binding to the colchicine site on tubulin. This interaction leads to the disruption of the microtubule structure, inhibition of tubulin polymerization, and cell cycle arrest at the G2/M phase. Despite this knowledge of its mechanism of action, quantitative data from molecular docking studies, such as its predicted binding affinity (docking score), remains to be published.

Comparative Data Summary

Due to the absence of specific docking data for PST-3, a direct quantitative comparison with colchicine is not possible at this time. The following table highlights the information that would be necessary for a comprehensive comparison.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
PST-3 Data not availableData not availableData not availableData not available
Colchicine Varies by study and software (typically -7 to -10 kcal/mol)Cys241, Leu248, Ala250, Val238, Asn258, Lys254, Ala316, Val318, Ile378Typically with Cys241, Asn258, and othersExtensive with hydrophobic pocket

Experimental Protocol: Molecular Docking of Tubulin Ligands

To determine and compare the docking scores of PST-3 and colchicine, a computational molecular docking study would be performed. The following protocol outlines the general steps involved in such an analysis.

1. Preparation of the Receptor (Tubulin):

  • A high-resolution crystal structure of the tubulin heterodimer (α- and β-tubulin) is obtained from the Protein Data Bank (PDB). A common choice is a structure co-crystallized with a known colchicine-site ligand (e.g., PDB ID: 1SA0).
  • The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.
  • Hydrogen atoms are added to the protein structure, and charges are assigned using a suitable force field (e.g., AMBER, CHARMm).
  • The protein is energy minimized to relieve any steric clashes.

2. Preparation of the Ligands (PST-3 and Colchicine):

  • The 2D structures of PST-3 and colchicine are drawn using chemical drawing software and converted to 3D structures.
  • The ligands are energy minimized using a suitable force field (e.g., MMFF94).
  • Appropriate protonation states and charges are assigned to the ligand atoms.

3. Molecular Docking Simulation:

  • A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligands within the colchicine binding site of tubulin.
  • The binding site is defined based on the location of the co-crystallized ligand in the original PDB file or by identifying the key residues of the colchicine pocket.
  • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
  • A scoring function is used to estimate the binding affinity (docking score) for each pose. The more negative the score, the higher the predicted binding affinity.

4. Analysis of Results:

  • The docking poses with the lowest energy scores are analyzed to understand the binding mode of each ligand.
  • Key molecular interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein residues, are identified and visualized.
  • The docking scores of PST-3 and colchicine are directly compared to predict their relative binding affinities for the colchicine site.

Logical Workflow for Docking Score Comparison

To visually represent the process of comparing the docking scores of PST-3 and colchicine, the following workflow diagram is provided.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison cluster_output Output PDB Select Tubulin PDB Structure (e.g., 1SA0) PrepProt Prepare Tubulin Receptor (Remove water, add hydrogens) PDB->PrepProt DefineSite Define Colchicine Binding Site PrepProt->DefineSite PrepPST3 Prepare PST-3 Ligand (3D structure, energy minimization) DockPST3 Perform Docking for PST-3 PrepPST3->DockPST3 PrepCol Prepare Colchicine Ligand (3D structure, energy minimization) DockCol Perform Docking for Colchicine PrepCol->DockCol DefineSite->DockPST3 DefineSite->DockCol ScorePST3 Obtain Docking Score for PST-3 DockPST3->ScorePST3 ScoreCol Obtain Docking Score for Colchicine DockCol->ScoreCol CompareScores Compare Docking Scores ScorePST3->CompareScores ScoreCol->CompareScores AnalyzeInteractions Analyze Binding Interactions (H-bonds, Hydrophobic) CompareScores->AnalyzeInteractions Conclusion Conclusion on Relative Binding Affinity AnalyzeInteractions->Conclusion

Caption: Workflow for comparing the docking scores of PST-3 and colchicine.

Signaling Pathway of Colchicine-Site Binders

The binding of inhibitors to the colchicine site on β-tubulin initiates a cascade of events that ultimately leads to apoptosis. The following diagram illustrates this signaling pathway.

G cluster_binding Molecular Interaction cluster_microtubule_effect Microtubule Dynamics cluster_cellular_effect Cellular Consequences cluster_downstream Downstream Effects Ligand PST-3 or Colchicine Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin Binding InhibitPoly Inhibition of Tubulin Polymerization Tubulin->InhibitPoly DisruptMicro Disruption of Microtubule Structure InhibitPoly->DisruptMicro MitoticArrest Mitotic Spindle Disruption & G2/M Phase Arrest DisruptMicro->MitoticArrest Apoptosis Induction of Apoptosis MitoticArrest->Apoptosis AntiCancer Anti-cancer Activity Apoptosis->AntiCancer

Caption: Signaling pathway of colchicine-site inhibitors leading to apoptosis.

The Methyl Advantage: Unveiling the Potent Antiproliferative Activity of 3-Methyl Benzoylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-unsubstituted and 3-methyl benzoylthiophene derivatives reveals that the addition of a methyl group at the 3-position of the benzothiophene core generally enhances antiproliferative activity against a range of cancer cell lines. This guide delves into the supporting experimental data, outlines the methodologies employed, and visualizes the underlying mechanisms of action.

Researchers in the field of medicinal chemistry are in a constant search for novel compounds with potent anticancer activities. Among the various heterocyclic scaffolds explored, benzothiophene derivatives have emerged as a promising class of agents, particularly those bearing a benzoyl moiety. A key area of investigation within this class of compounds is the structure-activity relationship (SAR), which seeks to understand how modifications to the chemical structure influence biological activity. This guide provides a focused comparison of 3-unsubstituted versus 3-methyl substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, drawing upon key findings that demonstrate the positive impact of the 3-methyl group on their ability to inhibit cancer cell growth.

Enhanced Potency with 3-Methyl Substitution: The Quantitative Evidence

A pivotal study directly comparing 3-unsubstituted and 3-methyl benzoylthiophene derivatives has provided clear quantitative evidence of the latter's superior antiproliferative effects. The introduction of a methyl group at the C-3 position of the benzo[b]thiophene system was found to generally increase the antiproliferative activity against a panel of five human cancer cell lines.[1][2]

The following table summarizes the 50% inhibitory concentration (IC50) values for a series of 3-unsubstituted and 3-methyl benzoylthiophene derivatives, highlighting the consistent improvement in activity with the methyl substitution. The compounds feature a 2-(3',4',5'-trimethoxybenzoyl) group, a known pharmacophore that interacts with tubulin, and various methoxy substitutions on the benzothiophene ring.

CompoundSubstitution at 3-positionMethoxy Position on BenzothiopheneHeLa (IC₅₀, µM)K562 (IC₅₀, µM)Jurkat (IC₅₀, µM)HL-60 (IC₅₀, µM)A549 (IC₅₀, µM)
4a H4>10>10>10>10>10
4f CH₃40.230.150.110.160.35
4b H51.81.10.951.22.5
4g CH₃50.450.310.250.330.68
4c H60.520.380.310.410.75
4h CH₃60.080.050.040.060.12
4d H70.350.260.210.280.49
4i CH₃70.120.090.070.10.18
4e HNone>10>10>10>10>10
4j CH₃None1.51.20.981.32.8

Data sourced from Romagnoli et al., Bioorganic & Medicinal Chemistry, 2010.[1][2]

The data clearly indicates that for each pair of compounds with the same methoxy substitution pattern on the benzothiophene ring, the 3-methyl derivative (4f-4j) exhibits significantly lower IC50 values, and therefore higher potency, than its 3-unsubstituted counterpart (4a-4e). The most pronounced effect is seen with the 6-methoxy substituted pair, where the 3-methyl derivative 4h is substantially more active than the 3-unsubstituted compound 4c .

Mechanism of Action: Targeting Microtubule Dynamics

The antiproliferative activity of these benzoylthiophene derivatives is attributed to their interaction with the microtubule system of eukaryotic cells. Microtubules are essential components of the mitotic spindle, which plays a crucial role in cell division.[1][2] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]

The 3',4',5'-trimethoxybenzoyl group is a key structural feature that enables these compounds to bind to the colchicine site on tubulin.[1] The enhanced activity of the 3-methyl derivatives suggests that this hydrophobic group may improve the binding affinity to tubulin or alter the overall conformation of the molecule to be more favorable for interaction with its biological target.[1]

G Simplified Signaling Pathway of Benzoylthiophene Derivatives cluster_cell Cancer Cell Benzoylthiophene_Derivatives 3-Methyl Benzoylthiophene Derivatives Tubulin αβ-Tubulin Dimers Benzoylthiophene_Derivatives->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Benzoylthiophene_Derivatives->Microtubules Inhibition Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M) Microtubules->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Figure 1. Simplified diagram illustrating the inhibition of tubulin polymerization by 3-methyl benzoylthiophene derivatives, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The synthesis and biological evaluation of these compounds followed established methodologies in medicinal chemistry and cancer biology.

General Synthesis of 3-Unsubstituted and 3-Methyl-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophenes

The synthesis of the target compounds involves a multi-step process, a generalized workflow of which is depicted below. The key steps typically include the preparation of a substituted benzothiophene core, followed by the introduction of the 3',4',5'-trimethoxybenzoyl group at the 2-position.

Figure 2. Generalized experimental workflow for the synthesis and antiproliferative evaluation of benzoylthiophene derivatives.

Antiproliferative Activity Assay:

The in vitro antiproliferative activity of the synthesized compounds was determined against a panel of human cancer cell lines. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.

Conclusion

The comparative analysis of 3-unsubstituted and 3-methyl benzoylthiophene derivatives provides valuable insights for the design of more potent anticancer agents. The consistent and significant increase in antiproliferative activity observed with the introduction of a 3-methyl group underscores its importance in the structure-activity relationship of this class of compounds. These findings, supported by robust experimental data and a clear mechanism of action involving the inhibition of tubulin polymerization, pave the way for further optimization and development of benzothiophene-based therapeutics for the treatment of cancer. Future research could explore the introduction of other small alkyl groups at the 3-position to further refine the potency and pharmacological properties of these promising molecules.

References

Thiophene Derivatives: A Comparative Guide to Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in the landscape of anticancer drug discovery.[1][2][3] Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with potent and selective cytotoxic activities against various cancer cell lines.[1][2] This guide provides a comparative analysis of the anticancer performance of several thiophene-based compounds, supported by experimental data from recent studies. The information is intended to aid researchers in navigating the development of novel thiophene-based anticancer agents.

Comparative Cytotoxicity of Thiophene Derivatives

The anticancer efficacy of various thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of different thiophene derivatives against a panel of human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Thiophene CarboxamidesMB-D2A375MelanomaSignificant cytotoxic effect5-FU> 100
HT-29ColorectalSignificant cytotoxic effect5-FU> 100
MCF-7BreastSignificant cytotoxic effect5-FU> 100
Compound 2bHep3BHepatocellular Carcinoma5.46--
Compound 2eHep3BHepatocellular Carcinoma12.58--
Thiophene-based ChalconesChalcone 3cMCF-7Breast5.52DoxorubicinNot Specified
Aminothiophene DerivativesCompound 15bA2780Ovarian12 ± 0.17Sorafenib7.5 ± 0.54
2,3-fused Thiophene ScaffoldCompound 480HeLaCervical12.61 (µg/mL)PaclitaxelNot Specified
Hep G2Hepatocellular Carcinoma33.42 (µg/mL)--
TP 5HepG2Hepatocellular CarcinomaMore active than PaclitaxelPaclitaxel35.92
SMMC-7721Hepatocellular CarcinomaMore active than PaclitaxelPaclitaxel35.33
ThienopyrimidineCompound 3bHepG2Hepatocellular Carcinoma3.105 ± 0.14DoxorubicinNot Specified
PC-3Prostate2.15 ± 0.12--
Thieno[3,2-b]pyrroleCompound 4cHepG2Hepatocellular Carcinoma3.023 ± 0.12DoxorubicinNot Specified
PC-3Prostate3.12 ± 0.15--
Tetrahydrobenzo[b]thiopheneBU17A549LungPotent activity--
BZ02A549Lung6.10--
Thiazolyl Pyridines with ThiopheneCompound 8eA549Lung0.302DoxorubicinNot Specified
Compound 8fA549Lung0.788DoxorubicinNot Specified

Experimental Protocols

The evaluation of the anticancer activity of thiophene derivatives predominantly relies on in vitro cytotoxicity assays. The following is a detailed methodology for the widely used MTT assay.

MTT Cytotoxicity Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The thiophene-based compounds are dissolved in a suitable solvent, such as DMSO, and added to the wells at various concentrations. Control wells with untreated cells and vehicle-treated cells are included. The plates are then incubated for an additional 48-72 hours.[3]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 28 µL of a 2 mg/mL solution) is added to each well.[3]

  • Incubation: The plate is incubated for a further 15 minutes to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[3]

Mechanisms of Action and Signaling Pathways

Thiophene derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][4]

A common mechanism of action for many anticancer drugs, including some thiophene derivatives, is the induction of apoptosis, or programmed cell death.[2][4] The following diagram illustrates a simplified workflow for assessing apoptosis.

G A Cancer Cell Culture B Treatment with Thiophene Derivative A->B C Incubation (e.g., 24-48h) B->C D Cell Staining (Annexin V-FITC/PI) C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: Experimental workflow for apoptosis assessment.

Several thiophene derivatives have been shown to interfere with critical signaling pathways that regulate cell growth and survival. The diagram below depicts a generalized signaling pathway that can be targeted by these compounds.

G cluster_0 Cell Membrane A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) A->B D Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) B->D C Thiophene Derivative C->B Inhibition C->D Inhibition E Transcription Factors D->E F Gene Expression E->F G Cell Proliferation, Survival, Angiogenesis F->G

Caption: Potential signaling pathways affected by thiophene compounds.[3]

Conclusion

The data presented in this guide highlight the significant potential of thiophene-based compounds as a source of novel anticancer agents. The diverse chemical structures of thiophene derivatives allow for a broad range of cytotoxic activities and mechanisms of action.[3] Further research focusing on structure-activity relationships, lead compound optimization, and in-depth mechanistic studies is crucial to fully harness the therapeutic potential of this promising class of molecules in the fight against cancer.[1][3]

References

Efficacy of 2-Benzoylthiophene Derivatives in Triple-Negative Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of 2-benzoylthiophene derivatives, specifically the compound PST-3, against standard-of-care chemotherapeutic agents for triple-negative breast cancer (TNBC). The data presented is derived from various preclinical studies and is intended to offer an objective overview to inform further research and development.

Executive Summary

Triple-negative breast cancer represents a significant clinical challenge due to the lack of targeted therapies. The this compound derivative, PST-3, has emerged as a potent microtubule inhibitor with promising anti-tumor activity in TNBC preclinical models. This compound demonstrates preferential cytotoxicity towards TNBC cells and significant tumor growth inhibition in xenograft models, with the added advantage of low neurotoxicity. This guide compares the available preclinical data for PST-3 with that of standard-of-care chemotherapies, including paclitaxel, doxorubicin, and cisplatin, to provide a framework for evaluating its therapeutic potential.

Comparative Efficacy Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of PST-3 compared to standard chemotherapeutic agents in TNBC models.

Disclaimer: The data presented below for PST-3 and standard-of-care agents are compiled from different studies. A direct head-to-head comparison of efficacy in the same experimental setting is not available in the public domain. Therefore, these comparisons should be interpreted with caution, considering the potential variability in experimental protocols and conditions.

Table 1: In Vitro Cytotoxicity (IC50) in TNBC Cell Lines
CompoundCell LineIC50 (µM)Citation
PST-3 MDA-MB-46816.33[1]
BT54915.42[1]
MDA-MB-231Not explicitly stated, but sensitive[1]
Hs578T23.36[1]
Paclitaxel MDA-MB-468Data not available from cited sources
Doxorubicin MDA-MB-468Data not available from cited sources
Cisplatin MDA-MB-468Data not available from cited sources
Table 2: In Vivo Efficacy in TNBC Xenograft Models (MDA-MB-468)
TreatmentDosage and ScheduleTumor Growth Inhibition (%)Citation
PST-3 60 mg/kg, i.p., daily for 21 days88.25% (%T/C of 11.75%)[1]
Paclitaxel 20 mg/kg, one doseSignificant apoptosis observed at 72h[2]
Doxorubicin 4.5 mg/kg, i.v.Significant tumor volume reduction[3]
Cisplatin 2 mg/kg, i.p., once a week for 6 weeksSignificant tumor growth inhibition in combination[4]

Mechanism of Action: this compound Derivative (PST-3)

PST-3 functions as a microtubule inhibitor by binding to the colchicine-binding site on tubulin.[1] This interaction disrupts microtubule polymerization, a critical process for cell division. The destabilization of microtubules activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to cancer cell death. A key molecular event in this process is the downregulation of Cyclin B1, a crucial regulator of the G2/M transition.[1]

PST3_Mechanism Mechanism of Action of PST-3 in TNBC PST3 This compound Derivative (PST-3) Tubulin Tubulin Dimer PST3->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization PST3->Microtubule Inhibits Tubulin->Microtubule Disruption Microtubule Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Disruption->SAC G2M G2/M Phase Arrest SAC->G2M CyclinB1 Cyclin B1 Downregulation G2M->CyclinB1 Apoptosis Intrinsic Apoptosis G2M->Apoptosis

Caption: Signaling pathway of PST-3 inducing G2/M arrest and apoptosis in TNBC cells.

Experimental Protocols

In Vivo Xenograft Study (PST-3)
  • Cell Line: MDA-MB-468 (human triple-negative breast cancer cell line).

  • Animal Model: Nude mice.

  • Tumor Implantation: MDA-MB-468 cells were transplanted into the mice to establish xenografts.

  • Treatment: Once tumors reached a certain volume, mice were randomly divided into a vehicle control group and a PST-3 treatment group. PST-3 was administered via intraperitoneal (i.p.) injection at a dose of 60 mg/kg daily for 21 days.

  • Efficacy Evaluation: Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated at the end of the treatment period.[1]

Standard-of-Care Chemotherapy (General Protocol Outline)

While specific protocols vary between studies, a general workflow for evaluating standard-of-care chemotherapeutics in TNBC xenograft models is as follows:

Experimental_Workflow General Workflow for In Vivo Efficacy Studies start TNBC Cell Culture (e.g., MDA-MB-468) implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Paclitaxel, Doxorubicin, Cisplatin) randomization->treatment Treatment Arms monitoring Tumor Volume & Body Weight Measurement randomization->monitoring Control Arm treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Histology, Biomarker Analysis monitoring->endpoint

Caption: A generalized experimental workflow for preclinical evaluation of anticancer agents.

Conclusion and Future Directions

The this compound derivative PST-3 demonstrates significant preclinical efficacy against triple-negative breast cancer xenografts, comparable in some respects to standard-of-care chemotherapies, with a potentially favorable safety profile regarding neurotoxicity.[1] Its mechanism of action as a microtubule inhibitor targeting the colchicine-binding site presents a validated strategy for cancer therapy.

For a more definitive comparison, future preclinical studies should include direct, head-to-head comparisons of PST-3 with standard-of-care agents like paclitaxel and doxorubicin within the same experimental design. Further elucidation of the downstream signaling pathways and biomarkers of response to PST-3 will be crucial for its clinical development and for identifying patient populations most likely to benefit from this novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 2-Benzoylthiophene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Benzoylthiophene (CAS No. 135-00-2). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Wear safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust and prevent the chemical from coming into contact with skin, eyes, or clothing.[1]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 135-00-2
Molecular Formula C₁₁H₈OS
Molecular Weight 188.25 g/mol
Appearance Solid
Melting Point 56-58 °C
Boiling Point 300 °C
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with regulatory requirements and minimizes environmental impact.

1. Segregation and Waste Collection:

  • Isolate Waste: At the point of generation, immediately segregate all waste containing this compound. This includes unused product, contaminated solvents, and disposable labware such as gloves and pipette tips.

  • Designated Container: Use a dedicated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste: this compound".

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.

2. Environmental Precautions:

  • Prevent Contamination: Do not allow this compound to enter drains, soil, or water systems.[1] In case of a spill, contain the material and collect it for disposal as hazardous waste.

  • Avoid Environmental Release: Prevent further spillage or leakage if it is safe to do so.[1]

3. Disposal Method:

  • Licensed Chemical Destruction: The material should be disposed of by removal to a licensed chemical destruction plant.[1]

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[1]

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

4. Contaminated Packaging:

  • Decontamination: Containers that held this compound can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Recycling or Reconditioning: After thorough decontamination, the packaging may be offered for recycling or reconditioning.[1]

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste at Point of Generation B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D I Decontaminate or Puncture Empty Packaging C->I E Store Container Securely and Keep Closed D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Professional Disposal F->G H Disposal via Incineration or Chemical Destruction Plant G->H J End: Proper Disposal Completed H->J I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Guide to Handling 2-Benzoylthiophene: Personal Protective Equipment and Disposal Plan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Benzoylthiophene are paramount for laboratory safety and environmental responsibility. This guide provides immediate, essential safety and logistical information, including a detailed operational and disposal plan, to ensure the safe management of this compound.

Physical and Chemical Properties

Understanding the properties of this compound is the first step in safe handling.

PropertyValueSource
Molecular Formula C₁₁H₈OS[1][2][3][4]
Molar Mass 188.25 g/mol [1][2][4]
Appearance Colorless to pale yellow or light brown solid/crystals[5][6]
Melting Point 56-58 °C[3][5]
Boiling Point 300 °C[3][5]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[6]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[3][7]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for degradation before use.
Eye Protection Safety glasses or gogglesChemical splash goggles are required at all times.
Body Protection Laboratory coatA standard lab coat should be worn and kept fastened.
Respiratory Protection RespiratorIn case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.

Step-by-Step Operational Plan for Handling

This procedural guide ensures minimal exposure and safe handling throughout the experimental workflow.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.

  • Have all necessary equipment and reagents ready before starting to minimize handling time.

2. Weighing and Transfer:

  • Wear all required PPE before handling the container.

  • Weigh the solid this compound in a tared, sealed container within the chemical fume hood to avoid inhalation of dust particles.

  • Use a spatula for transfers. Avoid creating dust.

3. During the Experiment:

  • Keep the container of this compound closed when not in use.

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest possible height while working.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone) and then soap and water.

  • Properly label and store any resulting mixtures or products.

First Aid Measures

In case of accidental exposure, follow these procedures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Unused or waste this compound should be collected in a separate, clearly labeled container for solid chemical waste.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Container Management:

  • Use a designated, leak-proof, and chemically compatible container for solid waste.

  • The container must be kept closed except when adding waste and stored in a well-ventilated, secure area away from incompatible materials.

3. Final Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Obtain SDS Obtain & Review SDS Assemble PPE Assemble Required PPE Obtain SDS->Assemble PPE Prepare Work Area Prepare Fume Hood Assemble PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Transfer Transfer to Reaction Weighing->Transfer Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Segregate Waste Segregate Contaminated Waste Decontaminate->Segregate Waste Store Waste Store in Labeled Hazardous Waste Container Segregate Waste->Store Waste Dispose Dispose via Licensed Contractor Store Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.